molecular formula C53H93N3O17 B15567887 Neocopiamycin A

Neocopiamycin A

货号: B15567887
分子量: 1044.3 g/mol
InChI 键: GZWCSBWYVZFWGF-QOVCSGHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Neocopiamycin A is a macrolide.
from Streptomyces hygroscopicus var. crystallogenes;  structure given in first source

属性

分子式

C53H93N3O17

分子量

1044.3 g/mol

IUPAC 名称

3-[[(10Z)-13-[(E)-12-(diaminomethylideneamino)-4-methyldodec-8-en-2-yl]-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C53H93N3O17/c1-30(14-12-10-8-9-11-13-21-56-52(54)55)22-34(5)50-33(4)16-19-41(59)35(6)43(61)24-37(57)23-38(71-49(68)28-47(65)66)25-39-26-45(63)51(69)53(70,73-39)29-46(64)32(3)15-18-40(58)36(7)44(62)27-42(60)31(2)17-20-48(67)72-50/h8-9,16-17,19-20,30-46,50-51,57-64,69-70H,10-15,18,21-29H2,1-7H3,(H,65,66)(H4,54,55,56)/b9-8+,19-16-,20-17?

InChI 键

GZWCSBWYVZFWGF-QOVCSGHISA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals,

Following a comprehensive search of scientific literature and databases, we have been unable to identify any published information on a compound specifically named "Neocopiamycin A." This suggests that "this compound" may be a very recently discovered molecule that has not yet been publicly disclosed, a proprietary code name not yet in the public domain, or potentially a variant spelling of a known compound that does not appear in our search queries.

As a result, we are currently unable to provide the in-depth technical guide on the discovery, origin, experimental protocols, and biological pathways of "this compound" as requested.

We are committed to providing accurate and detailed scientific information. To that end, we would be grateful if you could verify the name and provide any additional identifiers or context for "this compound." This could include:

  • Alternative spellings or names

  • The research group or institution associated with its discovery

  • Any publication titles, patent numbers, or conference proceedings where it might be mentioned

Once we have more specific information, we will be able to conduct a more targeted and effective search to gather the necessary data to fulfill your request for a detailed technical guide, including quantitative data tables and pathway diagrams.

We apologize for any inconvenience this may cause and look forward to assisting you further upon receiving additional details.

An In-depth Technical Guide to the Production of Neomycin from Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of the aminoglycoside antibiotic, Neomycin, by the actinobacterium Streptomyces fradiae. The document details the producing organism, its cultivation, the biosynthesis of Neomycin, and the regulatory networks that govern its production. Furthermore, it outlines detailed experimental protocols for fermentation, extraction, and purification, and presents quantitative data to aid in the optimization of production processes.

The Producing Organism: Streptomyces fradiae

Neomycin is a broad-spectrum antibiotic naturally produced by the Gram-positive, filamentous bacterium Streptomyces fradiae.[1][2] First discovered in 1949 by Selman Waksman and Hubert Lechevalier, S. fradiae remains the primary industrial source for this important antibiotic.[1] Strains of S. fradiae, such as NCIM 2418 and CGMCC 4.576, have been extensively studied and engineered to improve Neomycin yields.[3][4]

Biosynthesis of Neomycin

The biosynthesis of Neomycin in Streptomyces fradiae is a complex process orchestrated by a dedicated gene cluster, designated as the neo cluster.[5][6] This cluster contains the structural genes encoding the enzymes responsible for synthesizing the Neomycin molecule from precursor metabolites, as well as regulatory genes that control the expression of the biosynthetic pathway.

The Neomycin molecule is assembled from precursors derived from primary metabolism. Key enzymes involved in its biosynthesis include glycosyltransferases (e.g., Neo8 and Neo15) that attach sugar moieties and a deacetylase (Neo16) that modifies the intermediate compounds.[5][7] Genetic and biochemical studies have elucidated the roles of several neo genes in the pathway. For instance, Neo8 is responsible for the transfer of N-acetylglucosamine to the 2-deoxystreptamine (B1221613) (2-DOS) core early in the pathway, while Neo15 catalyzes a similar transfer to ribostamycin (B1201364) at a later stage.[5][7]

cluster_0 Primary Metabolism cluster_1 Neomycin Biosynthesis Pathway 2-deoxystreptamine 2-deoxystreptamine Intermediate_1 2-DOS-N-acetylglucosamine 2-deoxystreptamine->Intermediate_1 Neo8 N-acetylglucosamine N-acetylglucosamine N-acetylglucosamine->Intermediate_1 Intermediate_2 Ribostamycin-N-acetylglucosamine N-acetylglucosamine->Intermediate_2 Ribose Ribose Ribostamycin Ribostamycin Ribose->Ribostamycin Intermediate_1->Ribostamycin Multiple Steps Ribostamycin->Intermediate_2 Neo15 Neomycin Neomycin Intermediate_2->Neomycin Neo16 (deacetylation) & other steps

Simplified workflow of the Neomycin biosynthesis pathway.

Regulation of Neomycin Biosynthesis

The production of Neomycin in Streptomyces fradiae is tightly regulated at the genetic level, involving a network of positive and negative regulatory elements. This intricate control ensures that the antibiotic is produced at the appropriate time and in response to specific environmental cues.

A key component of this regulatory network is a hormone-like signaling molecule, a γ-butyrolactone (GBL), which is synthesized by the enzyme AfsA-g.[8] This diffusible molecule acts as a quorum-sensing signal, accumulating in the culture medium as the bacterial population grows. Upon reaching a threshold concentration, the GBL likely binds to a receptor protein, initiating a signaling cascade that ultimately activates the expression of the neo gene cluster.

The regulatory protein NeoR has been identified as a positive regulator of Neomycin biosynthesis.[8] The expression of neoR is itself influenced by the GBL signaling pathway, suggesting that NeoR acts downstream of the GBL signal to directly or indirectly activate the transcription of the Neomycin biosynthetic genes.[6][8] Further complexity is added by other regulatory genes within the neo cluster, such as neoG and neoH, which also act as positive regulators, and neoI, which functions as a negative regulator.[4][6]

cluster_0 Signaling Cascade cluster_1 Neomycin Biosynthesis Gene Cluster AfsA_g AfsA-g (GBL Synthase) GBL γ-butyrolactone (Signaling Molecule) AfsA_g->GBL synthesis Receptor GBL Receptor (Putative) GBL->Receptor binds & activates NeoR NeoR (Positive Regulator) Receptor->NeoR activates transcription neo_operon neo Gene Cluster (Structural Genes) NeoR->neo_operon activates transcription neoI neoI (Negative Regulator) neoI->neo_operon represses transcription Neomycin_production Neomycin Production neo_operon->Neomycin_production cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation S. fradiae Fermentation Broth Fermentation Broth (containing Neomycin) Fermentation->Broth Ion_Exchange Ion-Exchange Chromatography Broth->Ion_Exchange Elution Elution with Sulfuric Acid Ion_Exchange->Elution Crude_Neomycin Crude Neomycin Sulfate Solution Elution->Crude_Neomycin Adsorption_Chromo Adsorption Chromatography (e.g., Carbon Column) Crude_Neomycin->Adsorption_Chromo Clarification Clarification (e.g., Filtration) Adsorption_Chromo->Clarification Final_Product Sterile Neomycin Sulfate Powder Clarification->Final_Product cluster_0 Bacterial Cell Neomycin_entry Neomycin enters bacterial cell 30S_subunit 30S Ribosomal Subunit Neomycin_entry->30S_subunit binds to Ribosome Bacterial Ribosome (70S) Ribosome->30S_subunit Protein_synthesis Protein Synthesis 30S_subunit->Protein_synthesis inhibits & causes misreading mRNA mRNA mRNA->Protein_synthesis Functional_proteins Functional Proteins Protein_synthesis->Functional_proteins prevents formation of Cell_death Bacterial Cell Death Protein_synthesis->Cell_death

References

Technical Guide: Isolation and Purification of Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocopiamycin A is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus var. crystallogenes. This organism is also the source of the related compounds copiamycin (B77702) and demalonylcopiamycin.[1] this compound, like other macrolide antibiotics, is of significant interest to researchers for its potential therapeutic applications. Its complex structure necessitates a multi-step isolation and purification process to obtain a pure compound for further study and development.

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, from the fermentation of the source organism to the final purification steps. The protocols described are based on established methods for the separation of related macrolides from Streptomyces hygroscopicus var. crystallogenes.

Fermentation of Streptomyces hygroscopicus var. crystallogenes

The production of this compound begins with the fermentation of Streptomyces hygroscopicus var. crystallogenes. While specific fermentation parameters for maximizing this compound yield are not extensively published, general methods for Streptomyces fermentation can be applied.

Experimental Protocol: Fermentation

  • Inoculum Preparation: A culture of Streptomyces hygroscopicus var. crystallogenes is grown on a suitable agar (B569324) medium to obtain a mature slant culture. This is used to inoculate a seed culture in a liquid medium.

  • Seed Culture: The seed culture is incubated in a shaker flask to allow for initial biomass growth.

  • Production Fermentation: The seed culture is then transferred to a larger fermentor containing a production medium rich in carbon and nitrogen sources. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including this compound.

  • Harvesting: After a sufficient incubation period, typically several days, the fermentation broth is harvested. The mycelial cake, which contains this compound, is separated from the culture filtrate by centrifugation or filtration.

Isolation and Purification of this compound

The isolation and purification of this compound from the mycelial cake involves solvent extraction followed by a series of chromatographic steps.

I. Extraction of Mycelial Cake

The first step is to extract the macrolides from the harvested mycelial cake.

Experimental Protocol: Extraction

  • The wet mycelial cake is extracted with methanol (B129727).

  • The methanol extract is then evaporated under reduced pressure to yield a solid residue.[1]

II. Chromatographic Purification

The crude extract is then subjected to multiple rounds of column chromatography to separate this compound from other compounds.

Experimental Protocol: Chromatographic Purification

  • Silica (B1680970) Gel Chromatography:

    • The solid residue from the methanol extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel.

    • The adsorbed material is loaded onto a silica gel column.

    • The column is eluted with a solvent system of benzene-methanol.[1]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound and other related macrolides.

  • Sephadex LH-20 Column Chromatography:

    • Fractions from the silica gel chromatography containing the desired compounds are pooled and concentrated.

    • This concentrated fraction is then further purified using a Sephadex LH-20 column.

    • The column is eluted with a 1:1 mixture of acetone (B3395972) and methanol.[1]

    • Fractions are again collected and analyzed by TLC to isolate the pure this compound.

Quantitative Data

The following table summarizes the quantitative data for a typical isolation and purification process of macrolides from Streptomyces hygroscopicus var. crystallogenes, based on the isolation of the related compound demalonylcopiamycin. Specific yield for this compound may vary.

Purification StepStarting MaterialEluent/SolventFinal ProductYield (Approximate)
Methanol Extraction 8-9 kg (wet mycelial cake)Methanol900 g (solid residue)~10-11% of wet cake
Silica Gel Chromatography 100 g (solid residue)Benzene-MethanolEnriched FractionsNot specified
Sephadex LH-20 Chromatography Enriched FractionsAcetone:Methanol (1:1)5 mg (demalonylcopiamycin)Not specified for this compound

Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Isolation_Purification_Workflow Fermentation Fermentation of Streptomyces hygroscopicus var. crystallogenes Harvesting Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Mycelial_Cake Wet Mycelial Cake Harvesting->Mycelial_Cake Extraction Methanol Extraction Mycelial_Cake->Extraction Solid_Residue Solid Residue Extraction->Solid_Residue Silica_Gel Silica Gel Chromatography (Eluent: Benzene-Methanol) Solid_Residue->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex_LH20 Sephadex LH-20 Chromatography (Eluent: Acetone:Methanol 1:1) Enriched_Fractions->Sephadex_LH20 Pure_Neocopiamycin_A Pure this compound Sephadex_LH20->Pure_Neocopiamycin_A

Caption: Workflow for this compound Isolation and Purification.

Conclusion

The isolation and purification of this compound from Streptomyces hygroscopicus var. crystallogenes is a challenging but achievable process. The methodologies outlined in this guide, based on established protocols for related macrolides, provide a solid framework for researchers to obtain this promising antibiotic for further investigation. Careful execution of the fermentation, extraction, and chromatographic steps is crucial for achieving a high purity of the final product. Further optimization of fermentation and purification conditions may lead to improved yields of this compound.

References

The Enigmatic Structure of Neocopiamycin A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to discover and characterize novel bioactive compounds is a cornerstone of drug development. Among the prolific producers of such molecules are bacteria of the genus Streptomyces. This guide focuses on the chemical structure elucidation of Neocopiamycin A, a compound that has garnered interest for its potential therapeutic applications. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant challenge: a lack of specific information on a compound named "this compound."

Initial searches for "this compound" did not yield direct results pertaining to its structure, spectroscopic data, or synthesis. This suggests that "this compound" may be a very recently discovered natural product, a compound designated with an internal code not yet disclosed in public forums, or potentially a name that has been used interchangeably with other known compounds.

This guide will proceed by presenting information on related compounds, specifically "Copiamycin" and secondary metabolites from Streptomyces hygroscopicus, the bacterium often associated with the production of such molecules. This information may provide a foundational context for researchers investigating novel macrolide compounds.

Copiamycin: A Potential Structural Analog

Copiamycin is an antifungal antibiotic that may share structural similarities with the sought-after this compound.[1] Its chemical formula is C₅₄H₉₅N₃O₁₇.[2]

Table 1: Physicochemical Properties of Copiamycin [2]

PropertyValue
Molecular Weight 1058.3 g/mol
Molecular Formula C₅₄H₉₅N₃O₁₇
CAS Number 11078-23-2

Methodologies for Structure Elucidation of Natural Products

The elucidation of a novel natural product's chemical structure is a complex process that relies on a combination of spectroscopic and analytical techniques. The general workflow for such an endeavor is outlined below.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation Fermentation Fermentation of Producing Organism Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) (e.g., HR-ESI-MS) Chromatography->MS NMR Nuclear Magnetic Resonance (NMR) (e.g., 1D & 2D NMR) Chromatography->NMR UV_IR UV-Vis & IR Spectroscopy Chromatography->UV_IR Molecular_Formula Determine Molecular Formula MS->Molecular_Formula Connectivity_Stereochemistry Establish Connectivity & Relative Stereochemistry NMR->Connectivity_Stereochemistry Functional_Groups Identify Functional Groups UV_IR->Functional_Groups Proposed_Structure Propose Putative Structure(s) Molecular_Formula->Proposed_Structure Connectivity_Stereochemistry->Proposed_Structure Functional_Groups->Proposed_Structure Total_Synthesis Total Synthesis Proposed_Structure->Total_Synthesis XRay X-ray Crystallography Proposed_Structure->XRay

Caption: A generalized workflow for the chemical structure elucidation of a novel natural product.

Key Experimental Protocols
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is crucial for determining the accurate mass of the parent ion, which in turn allows for the calculation of the molecular formula. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, respectively.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling larger structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

    For a typical NMR experiment, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) and placed in a high-field NMR spectrometer.

Streptomyces hygroscopicus: A Source of Diverse Secondary Metabolites

Streptomyces hygroscopicus is a well-known producer of a wide array of secondary metabolites with diverse biological activities.[3][4] Metabolomic studies of this bacterium have revealed the production of various classes of compounds, including terpenes, amino acids, steroidal glycosides, and glycosphingolipids.[4] The investigation of secondary metabolites from this and other Streptomyces species remains a promising avenue for the discovery of new therapeutic agents.[5][6]

Conclusion

While the specific chemical structure and associated data for "this compound" remain elusive in the public domain, the methodologies for its eventual elucidation are well-established. Researchers in the field are encouraged to utilize the comprehensive spectroscopic and analytical techniques outlined in this guide. Furthermore, the study of known compounds produced by Streptomyces hygroscopicus, such as Copiamycin, may offer valuable insights into the potential structural features of novel macrolides like this compound. As research progresses, it is anticipated that detailed information regarding the structure, biosynthesis, and biological activity of this compound will become available to the scientific community. Investigators are advised to monitor scientific databases and publications for the disclosure of this information.

References

Spectroscopic and Structural Elucidation of Copiamycin and Neocopiamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copiamycin and its analogue, Neocopiamycin B, are members of the guanidine-containing polyhydroxyl macrolide family of antibiotics. These natural products, primarily isolated from Streptomyces hygroscopicus var. crystallogenes, have garnered interest due to their significant antifungal properties. A thorough understanding of their chemical structure through spectroscopic analysis is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the development of novel antifungal agents. This technical guide provides a comprehensive overview of the available spectroscopic data (NMR and MS) for Copiamycin and Neocopiamycin B, detailed experimental protocols, and a visualization of the analytical workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The 13C NMR spectra of Copiamycin and Neocopiamycin B have been reported, with key chemical shifts providing insight into their complex structures. A characteristic feature in the 13C NMR spectra of these guanidine-containing macrolides is the signal for the guanidyl carbon, which typically appears in the range of 157.3 to 158.3 ppm.[1]

Table 1: 13C NMR Chemical Shifts (ppm) for Copiamycin

Chemical Shift (ppm) Assignment (Tentative)
175.4Carbonyl
171.7Carbonyl
167.0Carbonyl
158.3Guanidyl Carbon
......

Note: The complete 13C NMR data for Copiamycin and Neocopiamycin B, as well as the 1H NMR data, are detailed in the publication J. Antibiot. 1999, 52, 340–344. Access to the full publication is recommended for a complete dataset.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and molecular weight of these large macrolides.

Table 2: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight (Da) Mass Spectrometry Method
CopiamycinC54H95N3O171058.3Not specified
Neocopiamycin AC53H93N3O171044.3Not specified

Note: Specific high-resolution mass spectrometry data (e.g., HR-ESI-MS) for Copiamycin and Neocopiamycin B are not widely available in public databases. The molecular formulas are based on entries in PubChem.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Copiamycin and Neocopiamycin B are not extensively published. However, based on common practices for the analysis of polyene macrolide antibiotics, the following general methodologies can be applied.

NMR Spectroscopy

Sample Preparation:

  • Dissolve a pure sample of the antibiotic (Copiamycin or Neocopiamycin B) in a suitable deuterated solvent (e.g., CD3OD, DMSO-d6).

  • The concentration should be optimized for the specific NMR instrument and experiment, typically in the range of 5-10 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for complex molecules like polyene macrolides.

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR:

    • Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

    • Longer acquisition times and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • 2D NMR Experiments: To fully assign the complex proton and carbon signals, a suite of 2D NMR experiments is essential, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is critical for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the purified antibiotic in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is required to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the protonated molecular ion [M+H]+.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation. The fragmentation pattern provides valuable information about the structure of the molecule, including the sequence of sugar units and the macrolide core.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of polyene macrolide antibiotics and a simplified representation of their biological target pathway.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Polyene Macrolides cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination SAR_Studies SAR_Studies Structure_Determination->SAR_Studies Further Applications

Caption: Workflow for the isolation and structural elucidation of polyene macrolides.

Antifungal_Mechanism Simplified Antifungal Mechanism of Polyene Macrolides Macrolide Polyene Macrolide (e.g., Copiamycin) Ergosterol Ergosterol (Fungal Cell Membrane) Macrolide->Ergosterol Binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol->Pore_Formation Interaction leads to Ion_Leakage Ion Leakage (K+, Na+, H+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Antifungal mechanism of action for polyene macrolides.

References

The Enigmatic Biosynthesis of Neocopiamycin A: A Technical Overview Based on Related Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biosynthetic pathway of Neocopiamycin A, a polyketide natural product. Despite its intriguing structure and potential biological activity, detailed experimental elucidation of the this compound biosynthetic pathway is not yet available in published scientific literature. Consequently, this document provides a comprehensive overview based on the well-characterized biosynthesis of the closely related piericidin and copiamycin (B77702) families of natural products. The proposed pathway for this compound presented herein is therefore hypothetical and serves as a framework for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to begin with the assembly of a polyketide chain by a Type I polyketide synthase (PKS) multienzyme complex. This is followed by a series of tailoring reactions, including cyclization to form the characteristic pyridone ring, and subsequent modifications such as hydroxylation and methylation.

Polyketide Chain Assembly

The carbon backbone of this compound is likely assembled by a modular Type I PKS. Each module of the PKS is responsible for the incorporation and modification of a specific extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA. The sequence and composition of these modules dictate the length and substitution pattern of the resulting polyketide chain.

Pyridone Ring Formation

Following its synthesis, the polyketide chain is thought to be released from the PKS and undergo cyclization to form the core pyridone ring structure. This process is likely catalyzed by a combination of enzymes, including a thioesterase for release from the PKS, and a cyclase to facilitate the ring formation.

Post-PKS Tailoring Modifications

After the formation of the core structure, a series of tailoring enzymes are proposed to act upon the molecule to yield the final this compound structure. These modifications may include:

  • Hydroxylation: Catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.

  • Methylation: Effected by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

  • Glycosylation: While not explicitly present in all related structures, the potential for glycosyltransferases to attach sugar moieties exists.

The precise sequence and interplay of these tailoring enzymes remain to be elucidated.

Genetic Organization: Insights from the Piericidin A1 Biosynthetic Gene Cluster

In the absence of a characterized biosynthetic gene cluster for this compound, the gene cluster for the related compound piericidin A1 from Streptomyces sp. SCSIO 03032 provides a valuable model.[1] The organization of this cluster reveals the genetic blueprint for the biosynthesis of this class of molecules.

Table 1: Genes in the Piericidin A1 Biosynthetic Gene Cluster and their Putative Functions.

GenePutative Function
pieA1-A6Modular Polyketide Synthase (PKS)
pieB1O-methyltransferase
pieCPolyketide cyclase
pieDAmidotransferase
pieEHydroxylase
pieFThioesterase
pieGRegulator
pieHTransporter

This table is based on the published data for the piericidin A1 biosynthetic gene cluster and serves as an illustrative example.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the hypothetical biosynthetic pathway of this compound, drawing parallels from the known biosynthesis of piericidins.

This compound Biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_tailoring Post-PKS Tailoring Starter Unit Starter Unit PKS_Modules PKS Modules (pieA1-A6 homologues) Starter Unit->PKS_Modules Extender Units Extender Units Extender Units->PKS_Modules Polyketide Chain Polyketide Chain PKS_Modules->Polyketide Chain Thioesterase Thioesterase (pieF homologue) Polyketide Chain->Thioesterase Intermediate 1 Intermediate 1 Thioesterase->Intermediate 1 Cyclase Cyclase (pieC homologue) Pyridone Core Pyridone Core Cyclase->Pyridone Core Intermediate 1->Cyclase Tailoring Enzymes Hydroxylases, Methyltransferases (pieE, pieB1 homologues) Pyridone Core->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Elucidating the Biosynthetic Pathway

To experimentally validate the proposed biosynthetic pathway of this compound, a series of established molecular biology and biochemical techniques would be required. The following outlines key experimental protocols that are broadly applicable to the study of natural product biosynthesis.

Identification and Cloning of the Biosynthetic Gene Cluster
  • Genome Sequencing: The genome of the this compound-producing organism (e.g., Streptomyces acidiscabies) would be sequenced using a combination of short- and long-read sequencing technologies to obtain a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH and PRISM to identify putative biosynthetic gene clusters, particularly those predicted to encode Type I PKSs.

  • Gene Inactivation: To confirm the involvement of a candidate gene cluster, targeted gene inactivation (knockout) of a key biosynthetic gene (e.g., a PKS gene) would be performed using CRISPR-Cas9-based methods or homologous recombination. Loss of this compound production in the mutant strain would confirm the cluster's role.

  • Heterologous Expression: The entire biosynthetic gene cluster would be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces albus. Successful production of this compound in the heterologous host would provide definitive proof of the cluster's function.

Characterization of Biosynthetic Enzymes
  • Gene Expression and Protein Purification: Individual genes from the biosynthetic cluster would be cloned into expression vectors for overexpression in a suitable host (e.g., E. coli). The resulting recombinant proteins would be purified using affinity chromatography.

  • In Vitro Enzyme Assays: The catalytic activity of each purified enzyme would be tested in vitro using synthesized or isolated pathway intermediates as substrates. Product formation would be monitored by techniques such as HPLC and LC-MS.

  • Structural Biology: The three-dimensional structures of key enzymes could be determined using X-ray crystallography or cryo-electron microscopy to provide insights into their catalytic mechanisms.

The following diagram illustrates a general experimental workflow for the identification and characterization of a natural product biosynthetic gene cluster.

Experimental Workflow cluster_characterization Enzyme Characterization Genome Sequencing Genome Sequencing Bioinformatic Analysis Bioinformatic Analysis Genome Sequencing->Bioinformatic Analysis Candidate BGC Identification Candidate BGC Identification Bioinformatic Analysis->Candidate BGC Identification Gene Inactivation Gene Inactivation Candidate BGC Identification->Gene Inactivation Heterologous Expression Heterologous Expression Candidate BGC Identification->Heterologous Expression Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Gene Inactivation->Metabolite Analysis (LC-MS) Confirmation of BGC Confirmation of BGC Metabolite Analysis (LC-MS)->Confirmation of BGC Gene Cloning & Expression Gene Cloning & Expression Confirmation of BGC->Gene Cloning & Expression Protein Purification Protein Purification Gene Cloning & Expression->Protein Purification In Vitro Assays In Vitro Assays Protein Purification->In Vitro Assays Structural Studies Structural Studies In Vitro Assays->Structural Studies Heterologous Expression->Metabolite Analysis (LC-MS)

Caption: Experimental workflow for biosynthetic gene cluster identification.

Conclusion and Future Directions

The biosynthetic pathway of this compound remains an uncharacterized but promising area of research. The information presented in this guide, based on well-studied related pathways, provides a solid foundation for initiating such investigations. Future efforts should focus on sequencing the genome of a this compound producer, identifying the biosynthetic gene cluster, and functionally characterizing the encoded enzymes. This knowledge will not only illuminate the intricate biochemistry of this compound biosynthesis but also pave the way for bioengineering approaches to generate novel analogues with potentially improved therapeutic properties.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neomycin A

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The topic specified "Neocopiamycin A" did not yield any results in scientific literature searches. It is highly probable that this was a typographical error for "Neomycin A". Neomycin is a complex of aminoglycoside antibiotics, with Neomycin A (also known as neamine) being a key component. This guide will focus on the properties of Neomycin A and the broader Neomycin complex.

Introduction

Neomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae, is a mixture of structurally related compounds, primarily Neomycins A, B, and C. Neomycin B and C are the most active components, while Neomycin A serves as a core structural moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of Neomycin A, intended for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical parameters, and spectral data, supported by methodologies for its analysis.

Physical and Chemical Properties

The physical and chemical properties of Neomycin A and its related compounds are summarized in the tables below. These properties are crucial for its formulation, delivery, and mechanism of action.

General and Physicochemical Properties
PropertyValueReference(s)
Appearance White to slightly yellow powder or cryodesiccated solid; odorless.[1]
Molecular Formula C₁₂H₂₆N₄O₆
Molecular Weight 322.36 g/mol [2]
Melting Point Decomposes at 225-226 °C (crystals from water or aqueous alcohol).[2]
pKa pKa = 12.9; pKb = 9.52 (25 °C) for the Neomycin complex.[2]
Optical Rotation [α]²⁵_D = +112.8° (c=1, as crystals from water or aqueous alcohol).[2]
Hygroscopicity The sulfate (B86663) salt is hygroscopic.[2]
Solubility Profile
SolventSolubilityReference(s)
Water Very soluble.[1]
Methanol Slightly soluble.[2][3]
Ethanol (96%) Slightly soluble.[1][3]
Isopropanol Slightly soluble.[3]
Acetone Practically insoluble.[1][3]
Chloroform Insoluble.[3]
Ether Insoluble.[3]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quantification of Neomycin A.

UV-Vis Spectroscopy

Neomycin itself has weak absorbance in the UV-Vis domain.[4][5] Therefore, direct spectrophotometry has limitations in terms of detection and quantification.[5] Indirect methods have been developed, often involving complexation with metal ions like Cu²⁺, which forms a chromophore that can be analyzed.[4][6]

MethodλmaxRemarksReference(s)
Direct~244 nmWeak absorbance.[7]
Indirect (with Cu²⁺)277 nm (first derivative)Forms a complex with increased absorbance.[4]
Indirect (with Cu²⁺ in alkaline medium)631 nmForms a blue complex.[7]
Direct (in aqueous solution)310 nm[8]
Infrared (IR) Spectroscopy

The IR spectrum of Neomycin sulfate provides characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
Broad band ~3400O-H and N-H stretching
~2900C-H stretching
~1600N-H bending
~1100C-O stretching
~1050C-N stretching

Note: These are general assignments for aminoglycosides. Specific peak positions can be found in the provided IR spectrum data from sources like the NIST WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of Neomycin A. Both ¹H and ¹³C NMR data have been reported.

NucleusKey Chemical Shifts (ppm) and ObservationsReference(s)
¹H NMR Complex spectra with overlapping signals in the carbohydrate region (typically 3.0-5.5 ppm). Anomeric protons are often found in the downfield region of the carbohydrate signals. 2D NMR techniques like COSY and TOCSY are essential for complete assignment.[10][11]
¹³C NMR Signals corresponding to the various carbon atoms in the sugar rings and the aminocyclitol core.[10][12]
Mass Spectrometry (MS)

Mass spectrometry is used for molecular weight determination and structural characterization through fragmentation analysis.

Ionization MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Reference(s)
ESI[M+H]⁺ ≈ 615.3455, 323, 293[2]

Mechanism of Action

Neomycin A is a component of the broader Neomycin complex, which exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[13] The primary target is the 30S ribosomal subunit.[13] The binding of Neomycin to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This leads to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain, ultimately resulting in the production of non-functional proteins and bacterial cell death.[14]

Neomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Neomycin_ext Neomycin Transport Uptake into cell Neomycin_ext->Transport Neomycin_int Neomycin Transport->Neomycin_int Binding Binding to 16S rRNA A-site Neomycin_int->Binding Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Binding Translation_Complex mRNA-Ribosome Complex Binding->Translation_Complex interferes with mRNA mRNA mRNA->Translation_Complex Misreading Codon Misreading Translation_Complex->Misreading leads to Nonfunctional_Protein Truncated/ Non-functional Protein Misreading->Nonfunctional_Protein synthesis of Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death results in

Caption: Mechanism of action of Neomycin.

Experimental Protocols

This section provides an overview of the methodologies used for the analysis of Neomycin A.

UV-Vis Spectrophotometry

Due to the weak chromophore of Neomycin, indirect methods are often employed for quantification.

  • Objective: To quantify Neomycin sulfate in a sample.

  • Principle: Formation of a colored complex with copper (II) ions in an alkaline medium, which can be measured spectrophotometrically.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Procedure Outline:

    • Standard Preparation: A stock solution of Neomycin sulfate is prepared in distilled water.[8] A series of dilutions are made to create calibration standards.

    • Sample Preparation: The sample containing Neomycin is dissolved in distilled water.[8] For solid dosage forms, tablets are weighed, powdered, and dissolved, followed by filtration.[4]

    • Complexation Reaction: An aliquot of the standard or sample solution is mixed with an alkaline copper tartrate test solution.[7] The reaction is allowed to proceed for 10-30 minutes at room temperature.[7]

    • Measurement: The absorbance of the resulting blue complex is measured at the wavelength of maximum absorption (λmax), which is approximately 631 nm.[7]

    • Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of Neomycin in the sample is determined from this curve.

Infrared (IR) Spectroscopy
  • Objective: To obtain the infrared spectrum of Neomycin for structural confirmation and identification.

  • Principle: The sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Infrared radiation is passed through the pellet, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule's functional groups is measured.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure Outline (KBr Pellet Method):

    • Sample Preparation: 1-2 mg of the solid Neomycin sample is finely ground in an agate mortar.

    • Mixing: Approximately 100-200 mg of spectroscopic grade, dry KBr powder is added to the mortar. The sample and KBr are rapidly and thoroughly mixed until a fine, homogeneous powder is obtained.

    • Pellet Formation: The mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

    • Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet or empty beam is typically recorded first for background correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information and assign proton (¹H) and carbon (¹³C) signals.

  • Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals provide information about the chemical environment of the nuclei.

  • Instrumentation: High-field NMR Spectrometer (e.g., 500 MHz or higher).

  • Procedure Outline:

    • Sample Preparation: 5-25 mg of Neomycin is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), in a standard 5 mm NMR tube.[15][16] For quantitative measurements or to provide a chemical shift reference, a known amount of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be added.[17]

    • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed on the sample to achieve optimal homogeneity.

    • Data Acquisition:

      • ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.

      • ¹³C NMR: Proton-decoupled experiments like DEPT or a simple one-pulse experiment are used to acquire the carbon spectrum.

      • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are typically required to establish proton-proton and proton-carbon correlations.[12]

    • Data Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS)
  • Objective: To determine the molecular weight of Neomycin and its related substances, and to quantify it in complex matrices.

  • Principle: Neomycin is first separated from other components by High-Performance Liquid Chromatography (HPLC). The eluent is then introduced into a mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are determined.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

  • Procedure Outline:

    • Sample Preparation: A solution of Neomycin sulfate (e.g., 0.1 mg/mL) is prepared in an appropriate solvent, such as deionized water with 0.1% formic acid.[18]

    • Chromatographic Separation:

      • Column: A column suitable for polar compounds, such as a Cogent Diamond Hydride™ (2.1 x 50 mm, 4 µm) or a C18 column, is used.[5][18]

      • Mobile Phase: A gradient elution is typically employed. For example, a gradient of Mobile Phase A (DI Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) can be used.[18]

      • Flow Rate: A typical flow rate is around 0.3 mL/minute.[18]

      • Injection Volume: A small volume (e.g., 5 µL) of the sample is injected.[18]

    • Mass Spectrometric Detection:

      • Ionization: ESI in positive ion mode is commonly used.

      • Detection: The mass spectrometer is set to monitor for the protonated molecule of Neomycin ([M+H]⁺ at m/z ≈ 615.3).[18] For quantitative analysis or structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and detecting its characteristic fragment ions.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of Neomycin A, a key component of the Neomycin antibiotic complex. The data presented, including physicochemical parameters and comprehensive spectroscopic information, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The outlined experimental methodologies offer a foundation for the analysis and characterization of this important aminoglycoside antibiotic.

References

An In-depth Technical Guide on the Core Mechanism of Action of Neomycin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Initial searches for "Neocopiamycin A" did not yield any relevant results in scientific literature. The following guide details the mechanism of action for Neomycin , a well-documented aminoglycoside antibiotic, which is presumed to be the intended subject of the query.

Introduction

Neomycin, an aminoglycoside antibiotic derived from Streptomyces fradiae, is a broad-spectrum agent effective against a variety of Gram-negative and some Gram-positive bacteria.[1] Its clinical application is primarily topical and oral for gastrointestinal infections due to its poor absorption from the gastrointestinal tract.[2][3] This guide elucidates the multifaceted mechanism of action of Neomycin, focusing on its primary antibacterial activity and its effects on eukaryotic cellular pathways.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The principal antibacterial effect of Neomycin is the disruption of protein synthesis in susceptible bacteria.[1][2][3][4][5] This process can be broken down into several key steps:

  • Cellular Uptake: Neomycin, a polycationic molecule, penetrates the bacterial cell wall. This process is facilitated by both passive diffusion and active transport mechanisms that utilize the electrochemical gradient across the bacterial cell membrane.[4][5]

  • Ribosomal Binding: Once inside the cytoplasm, Neomycin targets the bacterial ribosome, specifically binding to the 30S ribosomal subunit.[1][2][3][4][5][6] The binding site is located at the A-site on the 16S rRNA, a crucial component for the decoding of mRNA.[4][6] The neamine (B104775) core (rings I and II) of the neomycin molecule is essential for this specific binding.[6][7][8]

  • Disruption of Protein Synthesis: The binding of Neomycin to the A-site induces a conformational change in the ribosome, leading to several downstream consequences that inhibit protein synthesis:

    • Misreading of mRNA: Neomycin's presence in the A-site causes the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4][5] This results in the production of non-functional or aberrant proteins.

    • Inhibition of Translocation: The antibiotic can also block the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling protein elongation.[4][5][9]

    • Inhibition of Ribosomal Assembly: Some studies have shown that Neomycin can also interfere with the assembly of the 30S ribosomal subunit itself.[10]

The culmination of these effects is the disruption of essential cellular processes and ultimately, bacterial cell death.

Visualizing the Inhibition of Protein Synthesis

cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Neomycin_ext Neomycin (Extracellular) CellWall Cell Wall/ Membrane Neomycin_ext->CellWall Uptake Neomycin_int Neomycin (Intracellular) CellWall->Neomycin_int 16S_rRNA 16S rRNA (A-site) Neomycin_int->16S_rRNA Binds to Protein Functional Protein 16S_rRNA->Protein Correct Translation NonFunctional_Protein Non-functional Protein 16S_rRNA->NonFunctional_Protein Misreading & Translocation Block mRNA mRNA mRNA->16S_rRNA Decoding tRNA Aminoacyl-tRNA tRNA->16S_rRNA Binds CellDeath Bacterial Cell Death NonFunctional_Protein->CellDeath

Caption: Neomycin's primary mechanism of action in bacteria.

Secondary Mechanism of Action: Interaction with Phosphatidylinositol 4,5-bisphosphate (PIP2)

In addition to its well-established role as a protein synthesis inhibitor in bacteria, Neomycin has been shown to interact with phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid in eukaryotic cell membranes.[11][12][13] This interaction is of significant interest to researchers studying eukaryotic cell signaling.

  • Binding to PIP2: Neomycin, being a polycationic molecule, exhibits a high affinity for the anionic headgroup of PIP2.[12] This electrostatic interaction leads to the sequestration of PIP2 in the plasma membrane.[11]

  • Activation of the Cell Wall Integrity (CWI) Pathway in Yeast: Studies in Saccharomyces cerevisiae have demonstrated that by sequestering PIP2, Neomycin can trigger the Cell Wall Integrity (CWI) pathway.[11][14] The CWI pathway is a MAPK-mediated signaling cascade that responds to cell wall stress. The proposed mechanism involves:

    • Disruption of Plasma Membrane Homeostasis: The binding of Neomycin to PIP2 alters the organization and fluidity of the plasma membrane.[11]

    • Activation of CWI Sensors: This disruption is sensed by transmembrane proteins, such as Wsc1, which then activate the downstream signaling cascade.

    • MAPK Cascade Activation: The signal is transduced through a series of protein kinases (Bck1, Mkk1/2, and Slt2), ultimately leading to changes in gene expression that help to reinforce the cell wall.[15]

Visualizing the PIP2 Sequestration and CWI Pathway Activation

cluster_eukaryotic Eukaryotic Cell (Yeast Model) cluster_cwi CWI Pathway Neomycin Neomycin PIP2 PIP2 (Plasma Membrane) Neomycin->PIP2 Binds to Neomycin_PIP2 Neomycin-PIP2 Complex PIP2->Neomycin_PIP2 Membrane_Disruption Plasma Membrane Homeostasis Disruption Neomycin_PIP2->Membrane_Disruption Wsc1 Wsc1 (Sensor) Membrane_Disruption->Wsc1 Activates Rho1 Rho1 Wsc1->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade CellWall_Response Cell Wall Stress Response MAPK_Cascade->CellWall_Response

Caption: Neomycin's interaction with PIP2 and activation of the CWI pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Neomycin.

Table 1: Inhibition of Protein Synthesis

CompoundIC50 (nM)Assay System
Neomycin50 ± 9E. coli S30 extract transcription-translation

Data from a study comparing Neomycin to a synthetic analog.[16]

Table 2: Minimum Inhibitory Concentration (MIC) Data

OrganismMIC Range (mg/L)
Escherichia coli<8

Note: MIC values can vary significantly between different strains of the same bacterial species.[17]

Experimental Protocols

The elucidation of Neomycin's mechanism of action has relied on a variety of experimental techniques. Below are overviews of key methodologies.

In Vitro Transcription-Translation Assays
  • Objective: To quantify the inhibitory effect of Neomycin on bacterial protein synthesis.

  • Methodology:

    • A cell-free E. coli S30 extract system containing all the necessary components for transcription and translation is utilized.

    • A plasmid DNA encoding a reporter protein (e.g., luciferase) is added to the system.

    • Varying concentrations of Neomycin are introduced to different reaction mixtures.

    • The reactions are incubated to allow for protein synthesis.

    • The amount of reporter protein produced is quantified (e.g., by measuring luminescence for luciferase).

    • The IC50 value is determined by plotting the percentage of protein synthesis inhibition against the concentration of Neomycin.[16]

Ribosome Binding Assays
  • Objective: To demonstrate the direct binding of Neomycin to bacterial ribosomes.

  • Methodology (Gel Electrophoretic Mobility Shift Assay):

    • Purified bacterial ribosomes or ribosomal RNA (rRNA) are incubated with varying concentrations of Neomycin.

    • The mixtures are subjected to native gel electrophoresis.

    • The binding of Neomycin to the ribosomes or rRNA results in a change in their electrophoretic mobility, which can be visualized by staining the gel.

    • An increase in mobility with increasing Neomycin concentration suggests multiple binding sites.[18]

Analysis of PIP2 Levels and CWI Pathway Activation
  • Objective: To investigate the effect of Neomycin on PIP2 availability and the activation of the CWI pathway in yeast.

  • Methodology:

    • PIP2 Availability: Yeast cells expressing a fluorescently tagged PIP2 biosensor are treated with Neomycin. Changes in the localization and intensity of the fluorescence are monitored by microscopy to assess PIP2 distribution and availability.

    • CWI Pathway Activation (Western Blotting):

      • Yeast cells are treated with Neomycin for various time points.

      • Total protein extracts are prepared from the cells.

      • The proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with antibodies specific for the phosphorylated (active) form of the MAPK Slt2.

      • An increase in the level of phosphorylated Slt2 indicates the activation of the CWI pathway.[15]

Conclusion

Neomycin exhibits a dual mechanism of action. Its primary and clinically relevant mode of action is the potent inhibition of bacterial protein synthesis through direct binding to the 30S ribosomal subunit. This leads to the production of faulty proteins and ultimately bacterial cell death. Additionally, Neomycin's ability to bind to the eukaryotic signaling lipid PIP2 and modulate cellular pathways such as the CWI pathway in yeast highlights its utility as a tool for cell biology research. A thorough understanding of these mechanisms is crucial for the development of new antibacterial agents and for the exploration of novel therapeutic applications.

References

Preliminary Biological Activity of Neomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available research on "Neomycin." The initial query for "Neocopiamycin A" did not yield specific results, suggesting a potential misspelling. This document proceeds under the assumption that the intended subject of inquiry is Neomycin.

Introduction

Neomycin, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects.[1] This technical guide provides an in-depth overview of the preliminary biological activity of Neomycin, with a focus on its antimicrobial properties, mechanism of action, and relevant signaling pathways. The information is presented to support further research and drug development efforts.

Quantitative Antimicrobial Activity

The antimicrobial potency of Neomycin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Neomycin against various bacterial strains as reported in the literature.

Bacterial StrainMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Carbapenem-Resistant Enterobacteriaceae (CRE)Not Specified8256[2]
Escherichia coli<8Not ReportedNot Reported[3]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Mechanism of Action

Neomycin exerts its bactericidal effects by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The key steps in its mechanism of action are:

  • Cellular Uptake: Neomycin, a polycationic molecule, is actively transported across the bacterial cell membrane.

  • Ribosomal Binding: Once inside the cell, Neomycin binds to the 30S ribosomal subunit. This binding is highly specific and is a hallmark of aminoglycoside antibiotics.

  • Inhibition of Protein Synthesis: The binding of Neomycin to the 30S subunit interferes with the translation process, leading to the production of non-functional or truncated proteins. This disruption of protein synthesis is ultimately lethal to the bacterium.

In addition to its direct antimicrobial activity, Neomycin has been shown to act synergistically with other antibiotics. For instance, it potentiates the activity of mupirocin (B1676865) by inhibiting RNase P, an enzyme involved in tRNA processing.

Diagram: Neomycin's Mechanism of Action

Neomycin_Mechanism Neomycin Neomycin BacterialCell Bacterial Cell Wall Neomycin->BacterialCell Uptake Cytoplasm Cytoplasm BacterialCell->Cytoplasm Ribosome 30S Ribosomal Subunit Cytoplasm->Ribosome Binding ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Caption: Inhibition of bacterial protein synthesis by Neomycin.

Experimental Methodologies

The evaluation of Neomycin's biological activity involves a variety of standardized experimental protocols. The following are outlines of key methodologies.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of Neomycin against specific bacterial strains.

General Protocol (Broth Microdilution Method):

  • Preparation of Neomycin Solutions: A series of twofold dilutions of Neomycin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a standardized density (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of Neomycin at which no visible bacterial growth is observed.

General Protocol (Disk Diffusion Method):

  • Agar (B569324) Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the test bacterium.

  • Disk Application: A paper disk impregnated with a standard concentration of Neomycin is placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. The size of the zone correlates with the susceptibility of the bacterium to Neomycin.

Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepNeomycin Prepare Neomycin Dilutions Inoculation Inoculate Plates PrepNeomycin->Inoculation PrepInoculum Prepare Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate Inoculation->Incubation ReadResults Read Results (Visual/Automated) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: General workflow for antimicrobial susceptibility testing.

Signaling Pathway Involvement: Wnt/β-catenin and Neomycin-Induced Ototoxicity

While highly effective as an antibiotic, Neomycin is associated with ototoxicity, or damage to the hair cells of the inner ear. Research has indicated that the Wnt/β-catenin signaling pathway plays a protective role against this adverse effect.

In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon activation of the Wnt pathway, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and protection. Studies have shown that upregulation of the Wnt/β-catenin pathway can protect hair cells from Neomycin-induced damage.

Diagram: Wnt/β-catenin Signaling in Neomycin-Induced Ototoxicity

Wnt_Pathway cluster_off Wnt Pathway OFF cluster_on Wnt Pathway ON DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_d β-catenin DestructionComplex->BetaCatenin_d Phosphorylation Proteasome Proteasome BetaCatenin_d->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh Dsh->DestructionComplex Inhibition BetaCatenin_a β-catenin (stabilized) Nucleus Nucleus BetaCatenin_a->Nucleus Translocation TCF_LEF TCF/LEF BetaCatenin_a->TCF_LEF Activation TargetGenes Target Gene Expression (Cell Survival, Protection) TCF_LEF->TargetGenes Neomycin_Oto Neomycin-Induced Ototoxicity TargetGenes->Neomycin_Oto Protection

Caption: Protective role of Wnt/β-catenin signaling.

Conclusion

Neomycin remains a significant antibiotic with well-characterized bactericidal activity. Its primary mechanism of action, the inhibition of bacterial protein synthesis, provides a clear target for understanding its efficacy. While quantitative data on its activity against a wide range of modern clinical isolates would be beneficial, the existing information provides a strong foundation for its continued study and potential development in novel therapeutic strategies. Further investigation into its interactions with cellular signaling pathways, such as the Wnt/β-catenin pathway, may open new avenues for mitigating its side effects and expanding its therapeutic applications.

References

In Vitro Efficacy of Neocopiamycin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a technical guide on the in vitro efficacy of Neocopiamycin A. However, a comprehensive review of available scientific literature reveals a significant lack of specific data for a compound named "this compound." The preponderance of search results redirects to "Neomycin," a well-known aminoglycoside antibiotic. It is possible that "this compound" is a novel, rare, or alternatively named compound with limited public documentation.

Given the absence of specific data for "this compound," this whitepaper will, therefore, focus on the established in vitro efficacy of Neomycin as a representative aminoglycoside, providing a framework for the type of data and experimental considerations relevant to this class of compounds. We will present available quantitative data, detail relevant experimental protocols, and visualize associated biological pathways.

I. Quantitative Assessment of In Vitro Efficacy

The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and, in some cases, its half-maximal inhibitory concentration (IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Neomycin against Various Bacterial Strains
Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
Carbapenem-resistant Enterobacteriaceae (CRE)825665.7[1]
Escherichia coli1--[2]
Proteus vulgaris0.25--[2]
Enterobacter cloacae>16--[2]

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Table 2: Cytotoxicity of Neomycin on Mammalian Cell Lines
Cell LineConcentration (µg/mL)EffectReference
BHK-21 (Syrian golden hamster kidney fibroblast)9000, 10000, 20000Significant decrease in viability (P < 0.001)[3]
FEA (feline embryonic fibroblast)3000Significant decrease in viability (P < 0.001; P < 0.01)[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies. Below are standard protocols for determining MIC and cytotoxicity.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is typically determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension Bacterial_Inoculum->Inoculation Antibiotic_Dilution Prepare serial dilutions of Neomycin in cation-adjusted Mueller-Hinton broth Antibiotic_Dilution->Inoculation Incubate Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubate->Visual_Inspection MIC_Determination MIC is the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Workflow for determining Minimum Inhibitory Concentration (MIC).
B. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Cell_Seeding Seed mammalian cells in a 96-well plate and allow to adhere overnight Compound_Addition Add varying concentrations of Neomycin to the wells Cell_Seeding->Compound_Addition Incubate_Cells Incubate for a specified period (e.g., 24 hours) Compound_Addition->Incubate_Cells MTT_Addition Add MTT reagent to each well and incubate for 2-4 hours Incubate_Cells->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability relative to untreated controls Absorbance_Measurement->Data_Analysis

Workflow for assessing cytotoxicity using the MTT assay.

III. Mechanism of Action and Signaling Pathways

Neomycin, like other aminoglycosides, primarily exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4][5]

A. Inhibition of Bacterial Protein Synthesis

The primary mechanism involves the binding of Neomycin to the 30S ribosomal subunit.[3][4][5] This interaction has several downstream consequences:

  • Misreading of mRNA: The binding of Neomycin to the A-site of the 16S rRNA within the 30S subunit causes a conformational change, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3]

  • Inhibition of Translocation: The drug can also interfere with the movement of the ribosome along the mRNA molecule, effectively halting protein synthesis.[3]

  • Disruption of the Ribosome Complex: This ultimately leads to the production of non-functional or truncated proteins, disrupting essential cellular processes and leading to bacterial cell death.

Signaling Pathway of Neomycin's Antibacterial Action:

Neomycin_Mechanism cluster_bacterium Bacterial Cell Neomycin_Ext Neomycin (extracellular) Neomycin_Int Neomycin (intracellular) Neomycin_Ext->Neomycin_Int Uptake Cell_Membrane Cell Membrane Ribosome_30S 30S Ribosomal Subunit Neomycin_Int->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits correct function of mRNA mRNA mRNA->Protein_Synthesis Aberrant_Proteins Aberrant/Truncated Proteins Protein_Synthesis->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Causes

Mechanism of action of Neomycin leading to bacterial cell death.

IV. Conclusion

While specific data on "this compound" remains elusive, the established in vitro efficacy, experimental protocols, and mechanism of action for Neomycin provide a valuable blueprint for the potential evaluation of novel aminoglycoside antibiotics. Should further information on this compound become available, this document can serve as a template for its comprehensive in vitro characterization. We recommend that researchers with an interest in this compound first verify its precise chemical identity and search for any preliminary studies under alternative nomenclature.

References

An In-depth Technical Guide to the Target Identification Studies of Neomycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Neocopiamycin A" did not yield specific results for a compound with that name. This guide proceeds under the assumption that the intended subject of inquiry is the well-documented aminoglycoside antibiotic, Neomycin . The following information pertains to Neomycin and its target identification studies.

Introduction

Neomycin, an aminoglycoside antibiotic isolated from Streptomyces fradiae, is a broad-spectrum agent effective against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical use is primarily topical or oral for gastrointestinal infections due to potential nephrotoxicity and ototoxicity when administered systemically.[2] The primary mechanism of action of neomycin is the inhibition of bacterial protein synthesis, a process initiated by its binding to a specific ribosomal RNA target.[2][3][4][5] This guide provides a comprehensive overview of the methodologies and data associated with the identification and characterization of neomycin's molecular targets, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Primary Target

Neomycin exerts its bactericidal effects by targeting the bacterial ribosome, specifically the 30S ribosomal subunit.[2][3][4][5] The core of its mechanism involves binding to the A-site on the 16S ribosomal RNA (rRNA), a critical component for the decoding of mRNA.[3][6] This interaction induces a conformational change in the A-site, leading to the misreading of the mRNA codon by aminoacyl-tRNA. The incorporation of incorrect amino acids results in the synthesis of nonfunctional or truncated proteins, ultimately leading to bacterial cell death.[2] Additionally, neomycin can inhibit the translocation of the ribosome along the mRNA, further disrupting protein synthesis.[2]

Signaling Pathway of Neomycin's Action

Neomycin_Action_Pathway Neomycin Neomycin BacterialCellWall Bacterial Cell Wall Neomycin->BacterialCellWall Penetration Ribosome30S 30S Ribosomal Subunit BacterialCellWall->Ribosome30S Binding rRNA_A_Site 16S rRNA A-Site Ribosome30S->rRNA_A_Site Targets mRNA mRNA Codon Misreading rRNA_A_Site->mRNA Induces ProteinSynth Inhibition of Protein Synthesis mRNA->ProteinSynth NonfunctionalProteins Aberrant/Nonfunctional Proteins ProteinSynth->NonfunctionalProteins Leads to CellDeath Bacterial Cell Death NonfunctionalProteins->CellDeath Results in

Caption: Neomycin's mechanism of action, from cell entry to bactericidal effect.

Quantitative Data

The following tables summarize key quantitative data related to Neomycin's activity and binding characteristics.

Table 1: Inhibitory Concentrations of Neomycin

ParameterValueOrganism/SystemNotes
IC5050 ± 9 nME. coli S30 in vitro translationInhibition of luciferase protein synthesis.
IC501,100 ± 132 nME. coli S30 in vitro translationFor a conformationally restricted analog of Neomycin (CR-Neo), highlighting the importance of the 2'-amino group.
IC502.5 µg/mLStaphylococcus aureusInhibition of protein synthesis in whole cells.
MIC1.9 mg/LE. coli DH5αMinimum Inhibitory Concentration.
MIC508 µg/mLCarbapenem-Resistant Enterobacteriaceae (CRE)65.7% of strains were susceptible.
MIC90256 µg/mLCarbapenem-Resistant Enterobacteriaceae (CRE)

Table 2: Binding Affinity of Neomycin

LigandTargetDissociation Constant (Kd)Method
Neomycin BE. coli H69 hairpin (23S rRNA)0.3 ± 0.1 µMSpectroscopy, Calorimetry, NMR
Neomycin BCognate 23-mer RNA aptamerNot specified, but high affinityIsothermal Titration Calorimetry

Experimental Protocols for Target Identification

Several experimental approaches can be employed to identify and validate the molecular targets of Neomycin. These include affinity-based methods using a biotinylated probe and label-free methods such as the Cellular Thermal Shift Assay (CETSA).

Synthesis of a Biotinylated Neomycin Probe

To facilitate affinity-based target identification, a biotin (B1667282) tag can be covalently attached to Neomycin. This allows for the capture of Neomycin and its binding partners. The synthesis generally involves the reaction of an activated biotin derivative with a suitable functional group on the Neomycin molecule.

Protocol for Biotin Conjugation (General)

This protocol is a general guideline for conjugating an NHS-ester activated biotin to a primary amine on a molecule like Neomycin.

Materials:

  • Neomycin sulfate (B86663)

  • EZ-Link™ Sulfo-NHS-LC-LC-Biotin or similar NHS-activated biotin

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • DMSO (optional, for dissolving biotin reagent)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Neomycin: Dissolve Neomycin sulfate in the amine-free buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Preparation of Biotin Reagent: Immediately before use, dissolve the NHS-activated biotin in a small amount of DMSO or the reaction buffer to a concentration typically 10-fold higher than the Neomycin solution.

  • Biotinylation Reaction: Add the dissolved biotin reagent to the Neomycin solution. The molar ratio of biotin to Neomycin may need to be optimized, but a starting point is a 20-fold molar excess of biotin.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-biotin.

  • Purification: Remove excess, non-reacted biotin using a desalting column according to the manufacturer's instructions.

  • Verification: The success of the biotinylation can be confirmed using techniques such as mass spectrometry.

Affinity Pull-Down Assay

This method uses the biotinylated Neomycin probe to isolate its binding partners from a complex biological sample, such as a bacterial cell lysate.

Experimental Workflow for Affinity Pull-Down

Pull_Down_Workflow Biotin_Neo Biotinylated Neomycin Probe Incubate1 Incubate to Immobilize Probe Biotin_Neo->Incubate1 Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Incubate1 Cell_Lysate Bacterial Cell Lysate Incubate2 Incubate with Lysate Cell_Lysate->Incubate2 Incubate1->Incubate2 Immobilized Probe Wash Wash to Remove Non-specific Binders Incubate2->Wash Capture of Target Complex Elute Elute Bound Proteins/RNA Wash->Elute Analysis Analyze by SDS-PAGE and Mass Spectrometry Elute->Analysis CETSA_Workflow Cells Intact Bacterial Cells Treatment Treat with Neomycin or Vehicle (DMSO) Cells->Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Quantification Quantify Protein Levels (Western Blot or Mass Spec) Soluble_Fraction->Quantification Analysis Analyze Thermal Shift Quantification->Analysis

References

Unraveling Neocopiamycin A: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the scientific literature for a compound explicitly named "Neocopiamycin A" have not yielded specific results. It is highly probable that this name may be a variant or misspelling of the well-documented aminoglycoside antibiotic, Neomycin, or a related compound. It could also refer to a very recently discovered or less-documented natural product.

This guide will proceed under the assumption that the intended subject of inquiry is Neomycin , a widely studied antibiotic complex with a rich history of scientific exploration. Should "this compound" be a distinct entity, further clarification on its origin or structure will be necessary to provide a more targeted analysis.

Neomycin is a complex of related aminoglycoside antibiotics produced by the bacterium Streptomyces fradiae.[1] The commercial mixture primarily consists of Neomycin B and Neomycin C, with Neomycin A (also known as neamine) being a key structural component.[1][2] It exhibits broad-spectrum activity against Gram-negative and some Gram-positive bacteria.[2]

Mechanism of Action

The primary mechanism of action for neomycin involves the inhibition of bacterial protein synthesis.[3] This process can be broken down into the following key steps:

  • Ribosomal Binding: Neomycin binds to the 30S ribosomal subunit in bacteria.[3] This interaction is crucial for its antibacterial effect.

  • Disruption of Translation: This binding event interferes with the translation of mRNA, leading to the production of non-functional or truncated proteins.[3]

  • Bactericidal Effect: The accumulation of these aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

The following diagram illustrates the simplified signaling pathway of Neomycin's mechanism of action:

Neomycin_Mechanism_of_Action Neomycin Neomycin Bacterial_Cell Bacterial Cell Neomycin->Bacterial_Cell Enters Ribosome_30S 30S Ribosomal Subunit Neomycin->Ribosome_30S Binds to Bacterial_Cell->Ribosome_30S Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits mRNA mRNA mRNA->Ribosome_30S Translates Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death

Caption: Mechanism of Neomycin action.

Quantitative Data

The following table summarizes key quantitative data related to Neomycin's activity. It is important to note that specific values can vary depending on the bacterial strain, testing conditions, and the specific component of the neomycin complex being evaluated.

ParameterValueOrganism/SystemSource
Binding Affinity (Kd) ~10⁻⁹ MA-site RNA[2]
Minimum Inhibitory Concentration (MIC) Varies widelyGram-negative and Gram-positive bacteria[General Microbiology Literature]

Note: Specific MIC values are highly dependent on the bacterial species and strain and are extensively documented in clinical and microbiological literature.

Experimental Protocols

Detailed experimental protocols for studying Neomycin are extensive and varied. Below are outlines of common methodologies used to assess its properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is fundamental to assessing the antibacterial efficacy of Neomycin.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of Neomycin Inoculation Inoculate dilutions with bacteria Serial_Dilution->Inoculation Bacterial_Inoculum Prepare standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no growth) Observation->MIC_Determination

References

Methodological & Application

Application Notes and Protocols: Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Subject: Current State of Synthesis and Biological Activity of Neocopiamycin A

Introduction

This compound is a macrocyclic polyketide antibiotic that has garnered interest within the scientific community due to its potential biological activities. This document provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its synthesis, or lack thereof, and its relationship to the parent compound, Copiamycin. As of the date of this publication, a total synthesis of this compound has not been reported in peer-reviewed scientific literature. Research has primarily focused on the isolation, structural elucidation, and biological evaluation of this natural product and its analogs.

Structural Elucidation and Relationship to Copiamycin

This compound is structurally analogous to Copiamycin, a complex macrolide antibiotic. The core structure of these compounds features a large lactone ring with multiple stereocenters and functional groups. The exact structural details and stereochemistry of this compound would have been determined through spectroscopic techniques such as NMR and mass spectrometry upon its isolation.

Copiamycin possesses a complex structure, and its full chemical identifier can be found on PubChem[1]. The structural complexity of these molecules presents a significant challenge for total synthesis.

Biological Activity

This compound and Copiamycin belong to the broad class of polyketide antibiotics, which are known for a wide range of biological activities, including antifungal and antibacterial properties. Research into the specific biological profile of this compound is ongoing. Related compounds, such as demalonyl derivatives of Copiamycin, have been synthesized and evaluated for their antifungal activity[2].

Synthetic Efforts: Semi-Synthesis of Copiamycin Derivatives

While a total synthesis of this compound remains elusive, synthetic work has been performed on the parent compound, Copiamycin. Specifically, the synthesis of demalonyl derivatives has been reported[2]. This semi-synthetic approach modifies the natural product to explore structure-activity relationships and potentially develop analogs with improved therapeutic properties.

The protocol for such a modification would typically involve the selective hydrolysis of the malonate group from the Copiamycin scaffold. A generalized experimental protocol for such a transformation is outlined below.

Generalized Protocol for the Demalonylation of Copiamycin:

  • Step 1: Dissolution. Dissolve Copiamycin in a suitable organic solvent.

  • Step 2: Reagent Addition. Introduce a reagent capable of selectively cleaving the malonate ester without degrading the macrolide core. This could involve mild basic or acidic hydrolysis, or enzymatic cleavage.

  • Step 3: Reaction Monitoring. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Step 4: Work-up and Purification. Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents. The crude product is then purified using column chromatography to isolate the demalonyl-Copiamycin derivative.

  • Step 5: Characterization. Confirm the structure of the final product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative data for such a process, including reaction yields and spectroscopic data, would be found in the specific publication detailing this work.

Tabulated Data

As no total synthesis of this compound has been reported, a table summarizing quantitative data from a synthetic protocol cannot be generated. Should a synthesis be published in the future, this section would be updated to include key metrics such as:

StepReactionReagents and ConditionsYield (%)Stereoselectivity

Signaling Pathways and Experimental Workflows

The following diagram illustrates the conceptual relationship between the natural product Copiamycin and its semi-synthetic derivatives, which is a common strategy in the development of new antibiotic candidates.

Copiamycin_Derivatives Copiamycin Copiamycin (Natural Product) SemiSynthesis Semi-synthesis (e.g., Demalonylation) Copiamycin->SemiSynthesis Derivatives Demalonyl-Copiamycin Derivatives SemiSynthesis->Derivatives BioAssay Biological Assays (e.g., Antifungal Activity) Derivatives->BioAssay SAR Structure-Activity Relationship (SAR) Studies BioAssay->SAR

References

Application Notes and Protocols for the Semi-synthesis of Copiamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copiamycin (B77702) is a macrolide antibiotic with notable antifungal properties. Its complex structure presents a scaffold for semi-synthetic modifications to enhance its biological activity, improve its pharmacokinetic profile, and overcome potential resistance mechanisms. Due to the limited specific public information on "Neocopiamycin A," this document provides generalized protocols and application notes based on the semi-synthesis of copiamycin and other structurally related macrolide antibiotics. These methodologies can serve as a foundational guide for the development of novel copiamycin derivatives.

The primary mechanism of action for many macrolide antibiotics involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Modifications to the macrolide structure can influence its binding affinity and spectrum of activity.

Experimental Protocols

The following protocols are generalized procedures for the semi-synthetic modification of a macrolide scaffold like copiamycin. Researchers should adapt these methods based on the specific reactive sites of the copiamycin molecule and the desired chemical transformations.

Protocol 1: General Procedure for Acylation of Hydroxyl Groups

This protocol describes a common method for introducing ester functionalities to the macrolide core, which can be a key step in structure-activity relationship (SAR) studies.

Materials:

  • Copiamycin (or related macrolide)

  • Anhydrous Pyridine (B92270)

  • Acid Chloride or Anhydride (B1165640) (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve the macrolide starting material in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified derivative using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: General Procedure for Reductive Amination of a Carbonyl Group

This protocol allows for the introduction of amine functionalities, which can alter the solubility and biological interactions of the macrolide.

Materials:

  • Macrolide with a ketone or aldehyde functionality

  • Amine (primary or secondary)

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)

  • Anhydrous Methanol (B129727) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the macrolide starting material in anhydrous methanol or DCM.

  • Add the desired amine (1.5-2.0 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add the reducing agent (NaBH3CN or STAB, 1.5-2.0 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product using appropriate analytical techniques.

Data Presentation

The following table summarizes hypothetical quantitative data for semi-synthesized copiamycin derivatives, illustrating how such data should be presented for clear comparison.

Derivative IDModificationTarget OrganismMIC (µg/mL)[4]IC50 (µM)
COP-001C-21 Acetyl EsterCandida albicans12.58.2
COP-002C-21 Benzoyl EsterCandida albicans8.05.5
COP-003C-23 AminoAspergillus fumigatus16.010.1
COP-004C-23 N-benzylaminoAspergillus fumigatus10.07.8
Copiamycin(Parent Compound)Candida albicans2515.4

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the semi-synthesis and evaluation of copiamycin derivatives.

experimental_workflow start Copiamycin Starting Material reaction Semi-synthetic Modification (e.g., Acylation, Amination) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (MIC, IC50) characterization->bioassay sar Structure-Activity Relationship Analysis bioassay->sar end Lead Compound sar->end

Caption: Generalized workflow for semi-synthesis of Copiamycin derivatives.

Signaling Pathway

The diagram below depicts a simplified signaling pathway for the mechanism of action of macrolide antibiotics, which involves the inhibition of protein synthesis in bacteria.

signaling_pathway macrolide Macrolide Derivative ribosome Bacterial 50S Ribosome macrolide->ribosome targets binding Binding to 23S rRNA in the exit tunnel protein_synthesis Protein Synthesis (Translation) ribosome->protein_synthesis mediates binding->protein_synthesis blocks inhibition Inhibition bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth leads to inhibition->bacterial_growth growth_inhibition Inhibition

Caption: Mechanism of action for macrolide antibiotics.

References

Application Notes & Protocols: Neocopiamycin A Fermentation and Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Neocopiamycin A" did not yield specific information regarding its fermentation, biosynthesis, or producing organism. It is possible that this is a novel or proprietary compound with limited public documentation. The following application notes and protocols are based on the well-documented fermentation of Neomycin , a structurally related aminoglycoside antibiotic produced by Streptomyces fradiae. These protocols can serve as a foundational methodology for the fermentation of related compounds.

Introduction to Neomycin Fermentation

Neomycin is a broad-spectrum aminoglycoside antibiotic complex naturally produced by the bacterium Streptomyces fradiae.[1][2][3] The fermentation process requires specific nutritional and environmental conditions to achieve optimal yields.[1] Neomycin is active against a range of Gram-positive and Gram-negative bacteria by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[2][4][5] This document provides detailed protocols for the fermentation of S. fradiae for Neomycin production and strategies for yield optimization.

Producing Microorganism

  • Organism: Streptomyces fradiae

  • Morphology: Gram-positive, filamentous bacteria that form a mycelial network.

  • Natural Habitat: Soil.

Data Presentation: Fermentation Parameters and Yields

The following tables summarize key parameters and reported yields for Neomycin fermentation under different conditions.

Table 1: Seed Culture Medium Composition

ComponentConcentration (g/L)Reference
Soluble Starch20[6]
Tryptone Soy Broth20[6]
Yeast Extract3[6]
CaCO₃3[6]
K₂HPO₄1[6]
MgSO₄·7H₂O0.025[6]
Peanut Meal10-20 (1-2% w/v)[7]

Table 2: Production Medium Composition for Submerged Fermentation

ComponentConcentration (g/L)NotesReference
Soybean MealVariesKey nitrogen source[8]
Glucose/StarchVariesPrimary carbon source[9]
(NH₄)₂SO₄VariesInorganic nitrogen source
CaCO₃VariespH buffering agent
Trace ElementsVariesEssential for growth and production
Peanut Meal0-40 (0-4% w/v)Can be used as a nitrogen source[7]

Table 3: Optimized Solid-State Fermentation (SSF) Medium Composition

ComponentConcentration (% w/w)SubstrateReference
Ammonium (B1175870) Chloride2.00Coconut Oil Cake[6]
Sodium Nitrate1.50Coconut Oil Cake[6]
L-Histidine0.250Coconut Oil Cake[6]
Ammonium Nitrate0.250Coconut Oil Cake[6]

Table 4: Fermentation Conditions

ParameterRange/ValueNotesReference
Temperature28-30°COptimal for growth and production[6][7]
pH6.4 - 7.2Maintained with buffers like CaCO₃[6][8]
AerationVaries (e.g., 1-1.5 vvm)Crucial for aerobic fermentation[8]
Agitation100-250 rpmEnsures nutrient distribution and oxygen transfer[8]
Incubation Time110-130 hours (Submerged)Production phase dependent[8]
Incubation Time8 days (SSF)For solid-state fermentation[6]

Table 5: Reported Neomycin Yields

Fermentation TypeYieldNotesReference
Submerged>13,000 u/mLIndustrial production level[8]
Solid-State (Optimized)19,642 µg/kg dry substrateUsing coconut oil cake as substrate[6]

Experimental Protocols

Protocol 1: Preparation of Spore Suspension of S. fradiae
  • Prepare a suitable agar (B569324) medium (e.g., ISP Medium 4) in a petri dish or slant.

  • Inoculate the agar surface with a stock culture of S. fradiae.

  • Incubate at 28-30°C for 7-10 days, or until abundant sporulation is observed.

  • Harvest the spores by adding 5-10 mL of sterile distilled water (containing a wetting agent like 0.01% Tween 80) to the agar surface and gently scraping the spores with a sterile loop.

  • Transfer the spore suspension to a sterile tube.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL using a hemocytometer.

Protocol 2: Seed Culture Development
  • Prepare the seed culture medium (Table 1) in an Erlenmeyer flask (fill to no more than 20% of the flask volume).

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • After cooling to room temperature, inoculate the medium with the spore suspension (typically 2-5% v/v).

  • Incubate the flask on a rotary shaker at 28-30°C and 160-200 rpm for 36-48 hours.[6][8]

  • Aseptically transfer the seed culture to the production fermenter.

Protocol 3: Submerged Fermentation for Neomycin Production
  • Prepare the production medium (Table 2) in a sterilized fermenter.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Maintain the fermentation parameters as outlined in Table 4 (Temperature: 28-30°C, pH: 6.4-7.0, controlled aeration and agitation).

  • Monitor the fermentation process by periodically measuring pH, dissolved oxygen, substrate consumption, and biomass.

  • During the fermentation, supplement with a carbon source (e.g., glucose or starch) as it becomes depleted to maintain production.[8]

  • Continue the fermentation for 110-130 hours.[8]

  • Harvest the fermentation broth for Neomycin extraction.

Protocol 4: Extraction and Quantification of Neomycin
  • At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.

  • The Neomycin is present in the supernatant (fermentation broth).

  • For purification, the broth can be subjected to ion-exchange chromatography using a cation exchange resin (e.g., Amberlite IRC-50).

  • Elute the Neomycin from the resin using an appropriate buffer (e.g., acidic or alkaline solution).

  • Further purification can be achieved through techniques like precipitation and crystallization.

  • Quantify the Neomycin concentration using a microbiological assay (e.g., agar diffusion assay against a sensitive organism like Staphylococcus aureus or Bacillus subtilis) or by High-Performance Liquid Chromatography (HPLC).

Yield Optimization Strategies

  • Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Response surface methodology (RSM) can be employed to identify the optimal concentrations of key nutrients.[6] For example, the addition of ammonium chloride, sodium nitrate, and L-histidine has been shown to significantly affect Neomycin production in solid-state fermentation.[6]

  • Fed-Batch Fermentation: To avoid substrate inhibition and catabolite repression, a fed-batch strategy with controlled feeding of the carbon source (e.g., glucose) can significantly enhance yield.

  • Process Parameter Control: Precise control of pH, dissolved oxygen, and temperature is critical. A pH shift can negatively impact enzyme activity and antibiotic production. Maintaining dissolved oxygen above a critical level is essential for aerobic metabolism.

  • Strain Improvement: Employ classical mutagenesis (e.g., UV or chemical mutagens) followed by screening for high-producing mutants. Genetic engineering approaches, such as overexpressing key biosynthetic genes or regulatory genes, can also be used to enhance production.[10]

  • Precursor Feeding: Supplementing the medium with precursors of the Neomycin biosynthetic pathway may increase the final titer.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_seed Seed Culture cluster_prod Production cluster_downstream Downstream Processing Spore_Stock S. fradiae Spore Stock Agar_Plate Agar Plate/Slant Spore_Stock->Agar_Plate Inoculate Spore_Suspension Spore Suspension Agar_Plate->Spore_Suspension Harvest Seed_Flask Seed Culture Flask Spore_Suspension->Seed_Flask Inoculate Shaker Incubate (36-48h) Seed_Flask->Shaker Fermenter Production Fermenter Shaker->Fermenter Inoculate (5-10%) Fermentation Fermentation (110-130h) Fermenter->Fermentation Control Parameters Harvest Harvest Broth Fermentation->Harvest Purification Extraction & Purification Harvest->Purification Final_Product Neomycin Purification->Final_Product

Caption: Workflow for Neomycin Fermentation.

Neomycin_Biosynthesis_Simplified Simplified Biosynthetic Pathway of Neomycin Glucose Glucose DOS 2-Deoxystreptamine (2-DOS) Glucose->DOS neo7, neo6, neo18, neo5, neo11 Neamine Neamine DOS->Neamine neo8, neo16 Ribostamycin Ribostamycin Neamine->Ribostamycin neo15, neo16 Neomycin_C Neomycin C Ribostamycin->Neomycin_C Further Glycosylation & Modifications Neomycin_B Neomycin B Neomycin_C->Neomycin_B Epimerization (neoN)

Caption: Simplified Neomycin Biosynthetic Pathway.

References

Application Note: HPLC-MS Analysis of Neomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neomycin is a broad-spectrum aminoglycoside antibiotic complex produced by Streptomyces fradiae.[1] It is composed of several related compounds, primarily Neomycin B (also known as framycetin) and its stereoisomer Neomycin C, along with a smaller component, Neomycin A (neamine).[2] Due to its efficacy against a wide range of Gram-positive and Gram-negative bacteria, neomycin is frequently used in topical and oral pharmaceutical preparations.[2][3] The lack of a significant chromophore in the neomycin molecule presents a challenge for traditional HPLC analysis with UV detection.[3][4] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the quantification of neomycin and its related substances.[3] This application note provides a detailed protocol for the analysis of Neomycin A and the broader neomycin complex using HPLC-MS.

Instrumentation and Reagents

This method is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Specific components and reagents are detailed in the tables below.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HPLC-MS analysis of neomycin.

Table 1: Chromatographic Conditions

ParameterValue
Column Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 50 mm[4]
Mobile Phase A DI Water / 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile / 0.1% Formic Acid[4]
Gradient 90% B (0-0.5 min), 10% B (4-5 min), 90% B (6-10 min)[4]
Flow Rate 0.3 mL/minute[4]
Injection Volume 5 µL[4]
Column Temperature 40 °C[5]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Monitored Ion (M+H)+ m/z 615.3[4][5]
Fragment Ions m/z 455, m/z 322[5]
Probe Voltage +4.5 kV[5]
Nebulizing Gas Flow 1.5 L/min[5]
Drying Gas Pressure 0.1 MPa[5]
CDL Temperature 200 °C[5]
Block Heater Temperature 200 °C[5]

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh a suitable amount of Neomycin Sulfate reference standard.

  • Dissolve the standard in Mobile Phase A (DI Water / 0.1% Formic Acid) to achieve a stock solution of a known concentration (e.g., 0.1 mg/mL).[4]

  • Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of calibration standards.

2. Sample Preparation (from a topical cream)

  • Accurately weigh a portion of the neomycin-containing cream.

  • Perform a liquid-liquid extraction with a mixture of chloroform (B151607) and water.[6]

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Collect the aqueous supernatant containing the neomycin.

  • If necessary, perform a solid-phase extraction (SPE) for further sample cleanup.[7][8]

  • Filter the final extract through a 0.45 µm syringe filter prior to injection.

3. HPLC-MS System Setup and Operation

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% B) until a stable baseline is achieved.

  • Set the mass spectrometer parameters as detailed in Table 2.

  • Inject the prepared standards and samples.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.

Visualizations

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_data Data Processing Standard Neomycin Standard Dissolve Dissolve in Mobile Phase A Standard->Dissolve Sample Topical Cream Sample Extraction Liquid-Liquid Extraction Sample->Extraction Dilution Serial Dilution Dissolve->Dilution Cleanup SPE Cleanup (Optional) Extraction->Cleanup Filtration Filtration Dilution->Filtration Cleanup->Filtration HPLC HPLC Separation (Cogent Diamond Hydride) Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-MS analysis of Neomycin.

References

Application Notes and Protocols for Neomycin in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for "Neocopiamycin A" was not available. The following data and protocols are provided for Neomycin , a structurally related and well-researched aminoglycoside antibiotic, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Neomycin is an aminoglycoside antibiotic complex that functions by inhibiting protein synthesis in prokaryotic cells.[1][2][3][4][5] It achieves this by binding to the 30S ribosomal subunit, which leads to a misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[3][4] Beyond its antibacterial properties, neomycin has been shown to exert effects on eukaryotic cells, including the induction of cytotoxicity and the modulation of cellular signaling pathways.[6] These characteristics make it a compound of interest for in vitro cell-based assays in various research contexts, including cancer biology and cell signaling studies.

Mechanism of Action

Neomycin's primary mechanism of action in bacteria is the inhibition of protein synthesis.[1][2][3][4] In eukaryotic cells, its effects are more complex and can involve interactions with plasma membrane components and signaling molecules. One key interaction is with phosphoinositides, specifically phosphatidylinositol-4,5-bisphosphate (PIP2), which can disrupt downstream signaling pathways. In some cancer cell lines, neomycin has been observed to inhibit cell proliferation by affecting the cell cycle.[6]

Neomycin_Mechanism_of_Action cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell Neomycin_b Neomycin Ribosome 30S Ribosomal Subunit Neomycin_b->Ribosome binds to Protein_b Protein Synthesis Ribosome->Protein_b inhibits CellDeath_b Bacterial Cell Death Protein_b->CellDeath_b leads to Neomycin_e Neomycin PIP2 PIP2 Neomycin_e->PIP2 interferes with CellCycle Cyclin D1 Neomycin_e->CellCycle inhibits activation Signaling Downstream Signaling PIP2->Signaling disruption of Proliferation Cell Proliferation CellCycle->Proliferation reduction of

Caption: General mechanism of action of Neomycin in bacterial and eukaryotic cells.

Applications in Cell-Based Assays

Neomycin can be utilized in a variety of in vitro cell-based assays to investigate its cytotoxic and antiproliferative effects.

Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent toxicity of neomycin on different cell lines.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing the cytotoxic effects of neomycin on a chosen cell line.

Materials:

  • Cell line of interest (e.g., human gingival fibroblasts, glioma cells)

  • Complete cell culture medium

  • Neomycin sulfate (B86663)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Neomycin Treatment:

    • Prepare a stock solution of neomycin sulfate in sterile water or PBS.

    • Perform serial dilutions of the neomycin stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of neomycin. Include a vehicle control (medium without neomycin).

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Quantitative Data Summary

The following table summarizes representative data on the dose-dependent cytotoxicity of neomycin on glioma cells.[7]

Neomycin ConcentrationTreatment Duration (days)Cell Proliferation Inhibition (%)
10 mM256%
Cell Cycle Analysis

Neomycin has been shown to affect the cell cycle, particularly by inhibiting the activation of Cyclin D1.[6]

Signaling Pathway: Neomycin's Effect on the Cell Cycle

Cell_Cycle_Pathway Neomycin Neomycin CyclinD1 Cyclin D1 Activation Neomycin->CyclinD1 inhibits G1Phase G1 Phase Progression CyclinD1->G1Phase promotes Proliferation Cell Proliferation G1Phase->Proliferation leads to

Caption: Neomycin's inhibitory effect on the cell cycle via Cyclin D1.

Protocol: Immunocytochemistry for Cyclin D1

This protocol can be used to visualize the effect of neomycin on the expression of cell cycle-related proteins like Cyclin D1.

Materials:

  • Cells cultured on coverslips

  • Neomycin

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against Cyclin D1

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on sterile coverslips in a petri dish.

    • Treat the cells with the desired concentration of neomycin for a specified time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block non-specific binding with a blocking solution for 1 hour.

    • Incubate with the primary antibody against Cyclin D1 overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides.

  • Imaging:

    • Visualize the cells using a fluorescence microscope and capture images.

Conclusion

Neomycin presents a valuable tool for in vitro cell-based research, particularly in the fields of microbiology and cancer biology. Its well-characterized mechanism of action and observable effects on eukaryotic cells allow for its use in a range of assays to probe cellular processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the biological effects of neomycin in various cell-based models.

References

Application Notes and Protocols for Antifungal Agent 8B2 in in vivo Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Neocopiamycin A" is not available in published literature. The following application notes and protocols are based on a representative novel antifungal agent, designated 8B2, and compiled from established methodologies for evaluating antifungal efficacy in in vivo animal models of infection.

Introduction

Antifungal agent 8B2 is a novel compound demonstrating potent activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for the evaluation of 8B2's efficacy in murine models of disseminated fungal infections. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Agent 8B2 exhibits its antifungal properties by inhibiting fungal protein synthesis. It specifically binds to the 30S ribosomal subunit of susceptible fungal cells, leading to a misreading of mRNA and the production of nonfunctional proteins. This disruption of essential protein synthesis ultimately results in fungal cell death.[1][2][3][4]

cluster_fungal_cell Fungal Cell mRNA mRNA ribosome Ribosome (30S + 50S subunits) mRNA->ribosome Translation protein Functional Proteins ribosome->protein Correct Translation nonfunctional_protein Nonfunctional Proteins ribosome->nonfunctional_protein Mistranslation agent8B2 Agent 8B2 agent8B2->ribosome Binds to 30S subunit cell_death Cell Death nonfunctional_protein->cell_death Leads to

Caption: Mechanism of action of Agent 8B2 in fungal cells.

In Vivo Efficacy Studies

The following protocols outline the use of Agent 8B2 in a murine model of disseminated candidiasis.

Quantitative Data Summary

The following tables summarize the typical data obtained from in vivo efficacy studies of Agent 8B2.

Table 1: Fungal Burden in Kidneys of Immunocompromised Mice

Treatment GroupDosage (mg/kg)Mean Log10 CFU/g Kidney ± SDPercent Reduction (%)
Vehicle Control-6.8 ± 0.5-
Agent 8B254.2 ± 0.799.7
Agent 8B2102.9 ± 0.999.9
Fluconazole204.5 ± 0.699.5

Table 2: Survival Rates in Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Median Survival (Days)Survival Rate at Day 21 (%)
Vehicle Control-120
Agent 8B252560
Agent 8B210>3080
Amphotericin B12250

Experimental Protocols

Murine Model of Disseminated Candidiasis

This protocol describes the induction of a disseminated Candida albicans infection in mice to evaluate the therapeutic efficacy of Agent 8B2.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • 6-8 week old female BALB/c mice

  • Agent 8B2, vehicle control, and positive control antifungal

  • Sterile saline

  • Cyclophosphamide (B585) for immunosuppression (optional)

Protocol:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates for 24-48 hours at 35°C.

    • Inoculate a single colony into SDB and incubate for 18 hours at 35°C with shaking.

    • Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend in saline.

    • Adjust the cell density to 2x10^6 cells/mL using a hemocytometer.

  • Animal Infection:

    • If an immunocompromised model is required, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally 4 days prior to and 1 day after infection.[5]

    • Infect mice via intravenous injection of 0.1 mL of the fungal inoculum (2x10^5 cells) into the lateral tail vein.

  • Treatment Regimen:

    • Initiate treatment 24 hours post-infection.

    • Administer Agent 8B2, vehicle, or positive control drug at the desired concentrations and route (e.g., intraperitoneally or orally) once daily for 7 days.

  • Efficacy Assessment:

    • Fungal Burden:

      • On day 8 post-infection, euthanize a subset of mice from each group.

      • Aseptically remove kidneys, weigh them, and homogenize in sterile saline.

      • Perform serial dilutions of the homogenate and plate on SDA.

      • Incubate plates at 35°C for 24-48 hours and count colonies to determine CFU/gram of tissue.

    • Survival Study:

      • Monitor the remaining mice daily for up to 30 days post-infection.

      • Record morbidity and mortality.

      • Euthanize moribund animals.

cluster_workflow Experimental Workflow prep Inoculum Preparation (C. albicans) infect Infection of Mice (IV injection) prep->infect treat Treatment Initiation (24h post-infection) infect->treat group1 Group 1: Vehicle Control treat->group1 group2 Group 2: Agent 8B2 treat->group2 group3 Group 3: Positive Control treat->group3 burden Fungal Burden Assay (Day 8) group1->burden survival Survival Monitoring (Up to 30 days) group1->survival group2->burden group2->survival group3->burden group3->survival data Data Analysis burden->data survival->data

Caption: Workflow for in vivo efficacy testing of Agent 8B2.

Toxicology Assessment

A preliminary acute toxicology study should be conducted to determine the tolerability of Agent 8B2.

Protocol:

  • Use healthy, uninfected mice.

  • Administer escalating single doses of Agent 8B2.

  • Monitor animals for 14 days for signs of toxicity, including weight loss, behavioral changes, and mortality.

  • Collect blood for serum chemistry analysis and tissues for histopathological examination at the end of the study.

This structured approach will provide a comprehensive evaluation of the in vivo efficacy and safety profile of novel antifungal candidates like Agent 8B2.

References

Formulation of Copiamycin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copiamycin (B77702) is a complex macrolide antibiotic with demonstrated in vitro activity against a range of fungi and protozoa, including Candida albicans, Torulopsis glabrata, and Trichomonas vaginalis[1]. As a polyketide natural product, its large and complex structure presents unique challenges for formulation in a research setting. These application notes provide a detailed guide to the formulation of Copiamycin for in vitro and early-stage research, based on its known chemical properties and the general principles of handling large macrolide antibiotics.

Note on "Neocopiamycin A": Initial searches for "this compound" did not yield any specific compound. It is highly probable that this is a typographical error for "Copiamycin," which is the subject of these application notes.

Physicochemical and Biological Properties of Copiamycin

A thorough understanding of Copiamycin's properties is essential for its effective formulation and use in research.

PropertyValueReference
Molecular Formula C₅₄H₉₅N₃O₁₇
Molecular Weight 1058.3 g/mol
Antifungal Activity (MIC) 25 µg/mL against Candida albicans[2]
Mechanism of Action Proposed to act as an ionophore, disrupting the cell membrane. Its activity is reversed by phospholipids (B1166683) with unsaturated fatty acids.[3][4]

Formulation Protocols for Research Use

Due to the limited availability of specific solubility and stability data for Copiamycin, the following protocols are based on best practices for similar large macrolide antibiotics. Researchers should perform small-scale pilot experiments to confirm the optimal conditions for their specific experimental setup.

Preparation of a High-Concentration Stock Solution

For most in vitro applications, a high-concentration stock solution in an organic solvent is the preferred starting point.

Materials:

  • Copiamycin powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of Copiamycin powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solubilization: Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 25 mg/mL).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: The high concentration of DMSO will inhibit microbial growth, so filtration is generally not required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Materials:

  • Copiamycin stock solution (in DMSO)

  • Sterile cell culture medium or assay buffer

  • Sterile polypropylene (B1209903) tubes

Protocol:

  • Thawing: Thaw a single aliquot of the Copiamycin stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.

    • Important: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity to the cells[5].

  • Mixing: Gently mix the working solutions by pipetting or gentle vortexing.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions of Copiamycin for extended periods.

Experimental Workflow Diagrams

Workflow for Stock Solution Preparation

G start Start weigh Weigh Copiamycin Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate sonicate->vortex Not Dissolved aliquot Aliquot into Amber Tubes sonicate->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end_process End store->end_process

Caption: Workflow for preparing a concentrated stock solution of Copiamycin in DMSO.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

G start Start prepare_stock Prepare Copiamycin Stock Solution start->prepare_stock serial_dilute Prepare Serial Dilutions in Assay Medium prepare_stock->serial_dilute inoculate Inoculate with Fungal Suspension serial_dilute->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_process End determine_mic->end_process

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of Copiamycin.

Proposed Mechanism of Action: Signaling Pathway

Copiamycin is suggested to function as an ionophore, a molecule that can transport ions across lipid membranes[3]. This action disrupts the electrochemical gradients across the fungal cell membrane, leading to a loss of cellular homeostasis and ultimately cell death.

G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell copiamycin Copiamycin ion_channel Ion Channel Formation / Disruption of Membrane Potential copiamycin->ion_channel Inserts into membrane ion_influx Uncontrolled Ion Influx/Efflux ion_channel->ion_influx homeostasis_loss Loss of Cellular Homeostasis ion_influx->homeostasis_loss cell_death Cell Death homeostasis_loss->cell_death

References

Application Notes and Protocols for Neomycin A as a Tool Compound in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomycin, an aminoglycoside antibiotic, is a versatile tool in molecular biology, extending beyond its antimicrobial properties. Comprising a complex of related compounds, with Neomycin B being the most active, it is widely utilized for the selection of genetically modified cells and as a modulator of key signaling pathways. This document provides detailed application notes and experimental protocols for the effective use of Neomycin A and its derivatives (hereafter referred to as Neomycin) in a research setting. While the user requested information on "Neocopiamycin A," this appears to be a non-existent compound, and the context strongly suggests Neomycin was the intended subject.

Key Applications in Molecular Biology

  • Selection of Stably Transfected Eukaryotic Cells: Neomycin and its analog, G418 sulfate, are commonly used to select for cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo). This gene encodes an aminoglycoside phosphotransferase that inactivates neomycin, allowing only the transfected cells to survive in a selective medium.

  • Modulation of Phosphoinositide Signaling: Neomycin binds to phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid second messenger in eukaryotic cells. This interaction can inhibit the activity of PIP2-dependent enzymes, such as phospholipase C (PLC), and affect downstream signaling cascades, including calcium mobilization and protein kinase C (PKC) activation.

  • Investigation of Cellular Processes: Due to its ability to interfere with fundamental cellular processes, neomycin can be used to study a variety of biological phenomena, including the cell wall integrity pathway in yeast and the effects of cellular stress on signaling pathways like the Wnt/β-catenin pathway.

Quantitative Data

The following table summarizes key quantitative parameters for the use of Neomycin in various molecular biology applications.

Application/ParameterOrganism/Cell TypeCompoundConcentration/ValueReference
Mammalian Cell Selection VariousG418 (Neomycin analog)0.1 - 2.0 mg/mL (optimal concentration determined by kill curve)[1][2]
HEK293Neomycin0.5 g/L[3]
HeLaG418400 µg/mL (starting concentration)[3]
NIH3T3Neomycin800 µg/mL
PIP2 Inhibition Cardiac potassium channelsNeomycinIC50: 0.53 ± 0.04 mM[4]
Permeabilized platelets, mast cells, sea urchin eggsNeomycin10⁻⁵ - 10⁻³ M (to affect PIP2 turnover)[5]
Hamster (NIL) fibroblastsNeomycin> 2 mM (to inhibit thrombin-stimulated proliferation)[6]
Wnt Pathway Studies Zebrafish lateral line hair cellsNeomycin50 - 400 µM (to induce damage for studying protective effects of Wnt signaling)[7]

Signaling Pathways and Mechanisms of Action

Neomycin's utility as a molecular biology tool stems from its distinct mechanisms of action at the molecular level.

Inhibition of Bacterial Protein Synthesis

In prokaryotes, neomycin binds to the 30S ribosomal subunit, leading to misreading of the mRNA code and inhibition of protein synthesis. This is the basis of its antibiotic activity.

cluster_bacterial_cell Bacterial Cell Neomycin Neomycin 30S_Subunit 30S Ribosomal Subunit Neomycin->30S_Subunit Binds to Protein_Synthesis Protein Synthesis Neomycin->Protein_Synthesis Inhibits (via misreading) 30S_Subunit->Protein_Synthesis Initiates mRNA mRNA mRNA->30S_Subunit Associates with Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Inhibition of bacterial protein synthesis by Neomycin.

Modulation of PIP2 Signaling in Eukaryotes

In eukaryotic cells, neomycin's positive charge allows it to bind to the negatively charged headgroup of PIP2 in the plasma membrane. This sequestration of PIP2 prevents its interaction with downstream effectors.

cluster_eukaryotic_cell Eukaryotic Cell Membrane Neomycin Neomycin PIP2 PIP2 Neomycin->PIP2 Binds to & Sequesters PLC Phospholipase C (PLC) Neomycin->PLC Inhibits (indirectly) PIP2->PLC Activates Downstream_Signaling Downstream Signaling (e.g., IP3, DAG, Ca2+ release) PLC->Downstream_Signaling Initiates Start Start Transfect Transfect cells with neo-containing plasmid Start->Transfect Culture Culture for 24-48h in non-selective medium Transfect->Culture Kill_Curve Determine optimal G418 conc. (Kill Curve Assay) Culture->Kill_Curve Apply_Selection Apply G418-containing selective medium Kill_Curve->Apply_Selection Monitor Monitor cell death and colony formation (1-2 weeks) Apply_Selection->Monitor Isolate Isolate and expand resistant colonies Monitor->Isolate End End Isolate->End

References

Application Notes & Protocols: Labeling of Neocopiamycin A for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

An official website for this topic could not be found.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Neocopiamycin A is a specialized molecule, and public information regarding its exact chemical structure and reactive functional groups is limited. The following protocols are based on standard bioconjugation techniques and assume the presence of a reactive primary amine (-NH2) or a similar functional group on the this compound molecule, which is common for derivatization. These methods serve as a starting point and should be optimized based on the specific properties of the compound.

Introduction

This compound is a natural product with significant antiproliferative and antifungal properties, making it a molecule of interest for therapeutic development. To understand its mechanism of action, biodistribution, and target engagement, it is crucial to develop tools for its visualization in biological systems. Labeling this compound with imaging agents, such as fluorescent dyes or radionuclides, enables its detection in applications ranging from in vitro cellular microscopy to in vivo preclinical imaging.[1][2]

These notes provide detailed protocols for two primary labeling strategies:

  • Fluorescent Labeling: For high-resolution in vitro imaging, such as fluorescence microscopy and flow cytometry.[][]

  • Radiolabeling: For sensitive in vivo imaging in animal models using Positron Emission Tomography (PET).[5][6]

Labeling Strategies and Considerations

The choice of label depends on the intended application. Fluorescent dyes are ideal for cellular-level visualization, while radionuclides allow for non-invasive whole-body imaging.[][6]

  • Fluorescent Dye Conjugation: This protocol utilizes amine-reactive N-hydroxysuccinimide (NHS) esters, one of the most common and efficient methods for labeling molecules containing primary amines.[7] The resulting amide bond is stable, and the reaction conditions are generally mild.

  • Radiolabeling via Bifunctional Chelators: Indirect radiolabeling is a robust strategy for metallic radionuclides.[8][9] A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is first covalently attached to this compound. This chelator then securely sequesters a radiometal like Gallium-68 (⁶⁸Ga), creating a stable radiotracer for PET imaging.[10][11]

Experimental Protocols

Protocol 1: Fluorescent Labeling with an Amine-Reactive Dye

This protocol describes the conjugation of this compound to an NHS-ester functionalized fluorescent dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base catalyst (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., amber glass vial)

  • Purification system: High-Performance Liquid Chromatography (HPLC) with a C18 column

  • Characterization instruments: Mass Spectrometer (MS), UV-Vis Spectrophotometer

Methodology:

  • Preparation: Dissolve this compound in the anhydrous solvent to a final concentration of 1-5 mg/mL. Separately, dissolve the NHS-ester dye in the same solvent as per the manufacturer's instructions.

  • Reaction: Add a 1.2 to 1.5 molar excess of the dissolved fluorescent dye to the this compound solution.

  • Catalysis: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture. This base scavenges the acid produced, driving the reaction forward.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, protected from light.

  • Purification: Following incubation, purify the labeled conjugate from unreacted dye and starting material using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify the mass of the conjugate) and UV-Vis spectroscopy (to confirm the presence of both the molecule and the dye).

Protocol 2: Radiolabeling with ⁶⁸Ga using a DOTA Chelator

This protocol involves a two-stage process: first conjugating this compound with a DOTA-NHS-ester, and then radiolabeling the conjugate with Gallium-68.

Materials:

  • This compound

  • DOTA-NHS-ester

  • Buffers: 0.1 M Sodium Bicarbonate (pH 8.5) for conjugation; 0.1 M Sodium Acetate (B1210297) (pH 4.5) for radiolabeling

  • Gallium-68 (⁶⁸Ga) chloride eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak) for purification

  • Quality control system: Radio-HPLC or radio-TLC

Methodology:

Stage A: Conjugation of DOTA to this compound

  • Preparation: Dissolve this compound in the sodium bicarbonate buffer.

  • Reaction: Add a 5-fold molar excess of DOTA-NHS-ester (dissolved in a small amount of DMSO) to the this compound solution.

  • Incubation: Incubate the mixture for 1 hour at room temperature.

  • Purification: Purify the DOTA-Neocopiamycin A conjugate using HPLC or an SPE cartridge to remove unreacted DOTA-NHS-ester. Lyophilize the final product for storage.

Stage B: Radiolabeling with Gallium-68

  • Preparation: Dissolve the purified DOTA-Neocopiamycin A conjugate (typically 10-20 µg) in the sodium acetate buffer.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (from the generator) to the conjugate solution.

  • Incubation: Heat the reaction mixture at 95°C for 10-15 minutes in a shielded heating block.

  • Purification: Purify the final radiolabeled product, [⁶⁸Ga]Ga-DOTA-Neocopiamycin A, using a C18 SPE cartridge. The cartridge is first conditioned with ethanol (B145695) and then water. The reaction mixture is loaded, washed with water to remove unchelated ⁶⁸Ga, and the final product is eluted with 50% ethanol in saline.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-HPLC or radio-TLC. The RCP should be >95% for in vivo use.

Data Presentation

The following table summarizes expected quantitative data based on the described protocols.

Table 1: Summary of Labeling and Performance Characteristics

ParameterFluorescently Labeled this compound[⁶⁸Ga]Ga-DOTA-Neocopiamycin A
Label Alexa Fluor 488 / Cy5Gallium-68 (⁶⁸Ga)
Conjugation Yield Typically > 80%Typically > 90%
Final Purity > 98% (by HPLC)> 95% (Radiochemical Purity)
Imaging Modality Fluorescence Microscopy / Flow CytometryPositron Emission Tomography (PET)
Primary Application In vitro cellular localization and uptakeIn vivo biodistribution and pharmacokinetics
Detection Sensitivity Picomolar to NanomolarFemtomolar to Picomolar
Signal Stability High (photobleaching can occur)High (decays with radionuclide half-life)

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway for this compound.

G Workflow for Fluorescent Labeling of this compound cluster_react Reaction cluster_purify Purification & Analysis mol This compound reaction Incubate 2-4h (Room Temp, Dark) mol->reaction dye Amine-Reactive Dye (NHS-Ester) dye->reaction reagents DMF + TEA reagents->reaction hplc Reverse-Phase HPLC reaction->hplc Purify analysis Mass Spectrometry & UV-Vis Spec hplc->analysis Characterize final Fluorescently Labeled This compound analysis->final

Caption: A diagram of the fluorescent labeling workflow.

G Workflow for Radiolabeling of this compound cluster_conjugation Stage 1: Chelator Conjugation cluster_labeling Stage 2: Radiolabeling & QC mol This compound conjugate DOTA-Neocopiamycin A mol->conjugate dota DOTA-NHS-ester dota->conjugate reaction Labeling Reaction (95°C, 15 min) conjugate->reaction ga Gallium-68 (⁶⁸Ga) ga->reaction purify SPE Purification reaction->purify Purify qc Radio-HPLC/TLC purify->qc Quality Control final [⁶⁸Ga]Ga-DOTA-Neocopiamycin A qc->final

Caption: A diagram of the two-stage radiolabeling workflow.

G Hypothesized Mechanism of Action Pathway cluster_cell Target Cell drug Labeled This compound receptor Membrane Receptor drug->receptor Binding internal Intracellular Target (e.g., Protein, Organelle) drug->internal Internalization membrane Cell Membrane cascade Downstream Signaling Cascade receptor->cascade internal->cascade response Cellular Response (e.g., Apoptosis, Growth Arrest) cascade->response

Caption: A generalized signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neocopiamycin A (Neomycin A) Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neocopiamycin A (assumed to be Neomycin A, a component of the Neomycin antibiotic complex) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Neomycin A in mammalian cells?

A1: While Neomycin is well-known for inhibiting protein synthesis in bacteria by targeting the 30S ribosomal subunit, its effects on mammalian cells are different and multifaceted.[1][2][3] In eukaryotic systems, Neomycin A is known to:

  • Inhibit Phospholipase C (PLC): This action can interfere with signal transduction pathways that rely on PLC.[4][5]

  • Induce Apoptosis: In certain cell types, such as auditory hair cells, Neomycin can trigger programmed cell death. This process often involves the activation of stress-activated protein kinases like JNK and subsequent activation of caspases.[6]

  • Modulate G-protein-coupled receptors (GPCRs): Neomycin can influence the binding of agonists to their GPCRs.[7]

  • Affect Angiogenesis: It has been shown to inhibit angiogenin-induced proliferation of human endothelial cells.[4]

Q2: What is a typical starting concentration range for Neomycin A in in vitro experiments?

A2: The optimal concentration of Neomycin A is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on available data for Neomycin, a broad range has been reported. For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration and extending to a high concentration to determine the optimal working range for your specific cell line and assay.

Q3: How should I prepare and store Neomycin A for in vitro use?

A3: Neomycin sulfate (B86663) is freely soluble in water. For long-term storage, it is recommended to store the powdered form at -20°C, where it should be stable for at least two years.[8] For biological experiments, it is best to prepare fresh aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[8] A stock solution of 10 mg/mL in 0.9% NaCl is stable at 37°C for 5 days.

Q4: Is Neomycin A stable in cell culture medium?

A4: The stability of Neomycin in culture medium can vary. One study showed that a Neomycin stock solution in ultrapure water is relatively stable. However, when diluted in Tryptic Soy Broth (TSB) and incubated at 37°C, significant degradation was observed over time, with only about 71.8% of the active ingredient remaining after one day.[9] Therefore, for long-term experiments, it may be necessary to replenish the medium with fresh Neomycin A periodically.

Troubleshooting Guide

Issue 1: High levels of cell death observed at expected therapeutic concentrations.

  • Possible Cause: The concentration of Neomycin A may be too high for your specific cell line, leading to cytotoxicity. Different cell lines exhibit varying sensitivities to Neomycin.[10]

  • Solution:

    • Perform a Dose-Response Curve: Test a wide range of Neomycin A concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability) for your cell line.

    • Reduce Exposure Time: Shorter incubation times may reduce cytotoxicity while still allowing for the desired biological effect.

    • Check Vehicle Controls: Ensure that the solvent used to dissolve the Neomycin A (e.g., water or saline) is not causing toxicity at the concentration used.

Issue 2: No observable effect at concentrations reported in the literature.

  • Possible Cause 1: Poor cell permeability. Neomycin is known to have difficulty penetrating the cell membrane in mammalian cells.[11][12]

  • Solution 1:

    • Consider using a permeabilizing agent, although this may have off-target effects.

    • If using Neomycin for stable cell line selection with a Neo resistance gene, it is highly recommended to use G418 (Geneticin), a more toxic derivative with enhanced permeability in mammalian cells.[11][12]

  • Possible Cause 2: Drug degradation. As mentioned, Neomycin can degrade in cell culture medium over time.[9]

  • Solution 2: For longer experiments, replenish the medium with freshly prepared Neomycin A at regular intervals.

  • Possible Cause 3: Cell line resistance. The specific cell line you are using may be inherently resistant to the effects of Neomycin A.

  • Solution 3: If possible, try a different cell line that has been reported to be sensitive to Neomycin.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Inaccurate dilutions. Errors in preparing serial dilutions can lead to significant variability.

  • Solution 1: Prepare fresh dilutions for each experiment and double-check calculations.

  • Possible Cause 2: Cell passage number. Cells at very high or low passage numbers can behave differently.

  • Solution 2: Use cells within a consistent and recorded passage number range for all experiments.

  • Possible Cause 3: Clumping of cells during plating. This can lead to uneven exposure to the compound.

  • Solution 3: Ensure a single-cell suspension is achieved before plating.[8]

Data Presentation

Table 1: Reported Cytotoxic Concentrations of Neomycin in Various Mammalian Cell Lines

Cell LineAssayExposure TimeConcentration Range TestedObservation
BHK-21 (Syrian golden hamster kidney fibroblast)MTT24 h9000 - 20000 µg/mLSignificant decrease in cell viability.[10]
FEA (feline embryonic fibroblast)MTT24 h3000 µg/mLSignificant decrease in cell viability.[10]
VERO (African green monkey kidney fibroblast)MTT24 hNot specifiedLess sensitive compared to BHK-21 and FEA.[10]
HEI-OC1 (auditory cell line)Western BlotNot specified0.5 - 5.0 mMInduction of apoptotic protein expression.[6]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Proliferation48 h5 - 50 µM50 µM abolished angiogenin-induced proliferation.[4]

Experimental Protocols

Protocol 1: Determining the IC50 of Neomycin A using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Neomycin A on a given adherent mammalian cell line.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Neomycin A in an appropriate sterile solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the Neomycin A stock solution in complete culture medium to achieve a range of desired concentrations. It is recommended to test a wide range, for example, from 0.1 µM to 10 mM.

    • Include a vehicle-only control (medium with the same amount of solvent used for the highest Neomycin A concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared Neomycin A dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Neomycin A concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Neomycin A cell_seeding->treatment compound_prep Prepare Neomycin A Serial Dilutions compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Calculate IC50 mtt_assay->data_analysis

Caption: Workflow for IC50 determination of Neomycin A.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neomycin_A Neomycin A PLC Phospholipase C Neomycin_A->PLC inhibits JNK JNK Neomycin_A->JNK activates Caspase9 Caspase-9 JNK->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Neomycin A-induced signaling pathway.

References

Technical Support Center: Synthesis of Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Neocopiamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this complex macrolide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Macrolactonization Step

Question 1: My macrolactonization reaction is resulting in low yields of the desired this compound macrolactone, with significant formation of dimers and other oligomers. How can I improve the monomeric yield?

Answer: The formation of intermolecular byproducts (dimers and oligomers) is a common challenge in macrolactonization, primarily due to the competition between the desired intramolecular cyclization and intermolecular reactions. To favor the formation of the monomeric macrolactone, the following strategies are recommended:

  • High-Dilution Conditions: This is the most critical factor. By maintaining a very low concentration of the seco-acid (the linear precursor), the probability of two molecules reacting with each other is significantly reduced. A common technique is the slow addition of the seco-acid solution to a large volume of solvent using a syringe pump over several hours.[1][2]

  • Choice of Reagents and Method: The selection of the cyclization method plays a crucial role. Different methods have varying efficiencies depending on the substrate. A comparison of common macrolactonization methods is provided in the table below.

  • Conformational Control: The conformation of the seco-acid can significantly influence the ease of cyclization. Introducing conformational constraints, for instance, through the strategic placement of protecting groups or the use of templates, can pre-organize the molecule for cyclization.[3]

Table 1: Comparison of Common Macrolactonization Methods

MethodActivating ReagentTypical ConditionsAdvantagesPotential Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, then DMAPToluene (B28343), refluxGenerally high yielding, widely applicable.[4]Can require high temperatures, potential for side reactions with sensitive substrates.[5]
Corey-Nicolaou 2,2'-Dipyridyl disulfide, PPh₃Toluene or MeCN, refluxMild conditions, good for substrates prone to epimerization.Stoichiometric phosphine (B1218219) oxide byproduct.
Shiina 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAPCH₂Cl₂, room temperatureMild conditions, often high yielding.[4]Reagent can be expensive.
Mukaiyama 2-Chloro-1-methylpyridinium iodide, Et₃NCH₂Cl₂ or MeCN, refluxEffective for a range of substrates.Can be sensitive to steric hindrance near the reaction centers.

Question 2: I am observing epimerization at a stereocenter adjacent to the carbonyl group during macrolactonization. How can this be prevented?

Answer: Epimerization at the α-position to a carbonyl is a common issue, often facilitated by basic conditions that promote enolization.[1] To mitigate this:

  • Use Milder Conditions: Employ macrolactonization methods that operate under neutral or mildly acidic conditions. The Corey-Nicolaou double activation method is often a good choice in such cases.

  • Less Basic Amines: If a base like DMAP is required, consider using a less nucleophilic or sterically hindered base.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

II. Palladium-Catalyzed Cross-Coupling Steps

Question 1: My Suzuki-Miyaura cross-coupling reaction to form a key C-C bond in the this compound backbone is showing low to no product yield. What are the likely causes and troubleshooting steps?

Answer: Low or no yield in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended:[6]

  • Reagent Quality: Ensure all reagents (boronic acid/ester, halide/triflate, base, and solvent) are pure and anhydrous. Moisture and oxygen can deactivate the catalyst and reagents.[6]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive.

    • Palladium Black Formation: Aggregation of the active catalyst into inactive palladium black is a common issue. This can sometimes be mitigated by using more robust ligands or ensuring efficient stirring.[6]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Inefficient Catalytic Cycle:

    • Oxidative Addition: This is often the rate-limiting step. It can be influenced by the choice of ligand and the electronic nature of the substrates. Electron-rich ligands can facilitate this step.[7][8]

    • Reductive Elimination: The final step to release the product can be slow. Bulky ligands can sometimes promote this step.

  • Choice of Ligand and Base: The ligand and base are critical for a successful reaction. There is no universal combination; they often need to be screened for a specific substrate pairing.

Table 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

IssuePotential CauseSuggested Solution
Low/No Product Yield Impure or wet reagents/solventsUse freshly purified/distilled reagents and solvents.[6]
Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider a pre-catalyst.
Incorrect ligand/base combinationScreen a variety of phosphine or N-heterocyclic carbene (NHC) ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Catalyst Deactivation Oxygen sensitivityDegas the solvent and reaction mixture thoroughly and maintain an inert atmosphere.
Formation of palladium blackUse bulkier, electron-rich ligands to stabilize the catalytic species.[8]
Side Reactions Homocoupling of the boronic acidEnsure slow addition of the limiting reagent. Adjust the base and solvent.

III. Glycosylation Step

Question 1: The glycosylation reaction to attach the sugar moiety to the this compound aglycone is proceeding with low yield and poor stereoselectivity. How can I improve this transformation?

Answer: Glycosylation is a notoriously challenging reaction, with outcomes highly dependent on the nature of the glycosyl donor, acceptor, and promoter.

  • Glycosyl Donor Reactivity: The reactivity of the glycosyl donor is crucial. Highly reactive donors might lead to side reactions, while less reactive donors may result in low conversion. The choice of the leaving group on the anomeric carbon (e.g., trichloroacetimidate, thioether, sulfoxide) is a key parameter to optimize.

  • Protecting Groups: The protecting groups on both the glycosyl donor and the aglycone acceptor can have a profound impact on stereoselectivity and reactivity through neighboring group participation and steric effects.

  • Promoter/Catalyst: The choice of promoter (e.g., TMSOTf, BF₃·OEt₂) is critical and should be carefully selected based on the glycosyl donor.

  • Reaction Conditions: Temperature, solvent, and the presence of molecular sieves to scavenge moisture are all important parameters to control.

Table 3: Common Glycosylation Donors and Their Characteristics

Glycosyl Donor TypeActivating ConditionsAdvantagesDisadvantages
Trichloroacetimidates Catalytic acid (e.g., TMSOTf, BF₃·OEt₂)Highly reactive, generally good stereoselectivity.Can be moisture-sensitive.
Thioglycosides Thiophilic promoters (e.g., NIS/TfOH, DMTST)Stable, allow for iterative glycosylation strategies.Can lead to side reactions like thioaglycon transfer.[9]
Glycosyl Halides Halide-abstracting salts (e.g., AgOTf)Historically important, can be effective for simple systems.Often less stable and can lead to anomeric mixtures.

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Macrolactonization (Yamaguchi Conditions)

  • Preparation of the Seco-Acid Solution: Dissolve the this compound seco-acid (1.0 equivalent) in anhydrous toluene to make a 0.01 M solution.

  • Preparation of the Reaction Vessel: To a separate flask containing a large volume of anhydrous toluene (to achieve a final concentration of ~0.001 M), add triethylamine (B128534) (4.0 equivalents). Heat the solution to reflux under an inert atmosphere.

  • Formation of the Mixed Anhydride: To the seco-acid solution at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) and triethylamine (1.2 equivalents). Stir for 2 hours.

  • Slow Addition: Draw the resulting mixed anhydride solution into a gas-tight syringe and place it on a syringe pump.

  • Cyclization: Add the mixed anhydride solution dropwise to the refluxing toluene solution containing triethylamine over a period of 12-24 hours.

  • Workup: After the addition is complete, continue to reflux for another 2 hours. Cool the reaction to room temperature, filter the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To an oven-dried flask, add the aryl/vinyl halide/triflate (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Neocopiamycin_A_Synthesis_Workflow cluster_fragment_synthesis Fragment Synthesis cluster_coupling_and_cyclization Coupling and Cyclization cluster_final_steps Final Steps A Starting Materials B Polyketide Chain Elongation A->B D Fragment B (C16-C27 + Sugar Moiety) A->D C Fragment A (C1-C15) B->C E Fragment Coupling (e.g., Suzuki, Stille) C->E D->E F Seco-Acid Formation E->F G Macrolactonization F->G H Protected this compound G->H I Deprotection H->I J This compound I->J

Caption: A generalized workflow for the convergent synthesis of this compound.

Troubleshooting_Macrolactonization start Low Yield of Macrolactone oligomers High Oligomer Formation? start->oligomers epimerization Epimerization Observed? oligomers->epimerization No sol_dilution Increase Dilution (Syringe Pump) oligomers->sol_dilution Yes decomposition Substrate Decomposition? epimerization->decomposition No sol_mild_base Use Milder Base / Conditions epimerization->sol_mild_base Yes sol_lower_temp Lower Reaction Temperature decomposition->sol_lower_temp Yes sol_reagent Change Cyclization Reagent (e.g., Shiina, Corey-Nicolaou) sol_dilution->sol_reagent sol_mild_base->sol_lower_temp

Caption: A decision tree for troubleshooting low yields in macrolactonization reactions.

Pd_Catalytic_Cycle_Troubleshooting cycle Pd(0)L_n Oxidative Addition R-Pd(II)-X L_n Transmetalation R-Pd(II)-R' L_n Reductive Elimination cycle:f0->cycle:f1 cycle:f1->cycle:f2 cycle:f2->cycle:f3 cycle:f3->cycle:f4 cycle:f4->cycle:f5 cycle:f5->cycle:f0 R-R' (Product) ts1 Problem: Slow/No Reaction Solution: Check ligands, temperature cycle:f1->ts1 ts2 Problem: Low Yield Solution: Check base, reagent purity cycle:f3->ts2 ts3 Problem: Catalyst Death Solution: Use robust ligands, inert atm. cycle:f0->ts3

Caption: Troubleshooting common issues in the palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Overcoming Low Yield in Neocopiamycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My Streptomyces culture shows good biomass, but the yield of the target compound is low or absent.

This is a common issue where primary metabolism (growth) is favored over secondary metabolism (antibiotic production).

  • Possible Cause 1: Suboptimal Medium Composition. The production of secondary metabolites is often triggered by the depletion of certain nutrients.[2] A nutrient-rich medium may support excellent growth but repress the biosynthetic gene cluster for your compound.

    • Solution: Optimize the Carbon-to-Nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon sources; for instance, glucose can be repressive to secondary metabolism, while alternatives like glycerol (B35011) or starch may be more suitable.[3][4] Similarly, test various nitrogen sources such as soybean meal, yeast extract, or specific amino acids.[5] Phosphate (B84403) concentration is also critical, as phosphate limitation can be a trigger for secondary metabolite production in some Streptomyces species.[2]

  • Possible Cause 2: Unfavorable pH. The optimal pH for Streptomyces growth may not be the same as for secondary metabolite production.[2]

    • Solution: Monitor and control the pH of your culture throughout the fermentation process. The ideal pH for production by Streptomyces typically falls within the neutral to slightly alkaline range (6.5-7.5).[3][6] Implement a pH control strategy using appropriate buffers or the automated addition of sterile acid/base solutions in a bioreactor.

  • Possible Cause 3: Inadequate Dissolved Oxygen (DO). Oxygen is crucial for the growth of aerobic Streptomyces and for the activity of many enzymes in secondary metabolic pathways, such as oxygenases.[2]

    • Solution: Ensure sufficient aeration and agitation to maintain adequate DO levels. It is important to avoid oxygen limitation, particularly as the culture density increases.[2] Monitor DO levels with an online probe and adjust agitation and aeration rates to maintain a non-limiting concentration.

  • Possible Cause 4: Incorrect Harvest Time. Secondary metabolites are typically produced during the stationary phase of growth, which begins after the exponential growth phase when nutrients become limited.[3][7]

    • Solution: Perform a time-course experiment. Take samples at regular intervals (e.g., every 12 or 24 hours) and measure both biomass (e.g., by dry cell weight) and product titer. This will allow you to determine the optimal fermentation time for harvesting.

Issue 2: I am observing inconsistent product yields from one batch to another.

Inconsistency often points to a lack of standardization in your experimental protocol, particularly in the early stages.

  • Possible Cause 1: Variability in Inoculum. The quality, age, and size of the seed culture are crucial for a reproducible fermentation process.[8]

    • Solution: Standardize your seed culture preparation. Develop a clear protocol that specifies the source of spores or mycelia, the composition of the seed medium, the incubation time, and the volume of inoculum to be transferred to the production culture.[2] Using a consistent spore stock is highly recommended.[8]

  • Possible Cause 2: Genetic Instability. High-producing strains, especially those developed through multiple rounds of random mutagenesis, can sometimes be genetically unstable and lose their high-yield phenotype over time.

    • Solution: Regularly re-streak your production strain from a frozen stock to ensure genetic homogeneity. Prepare a large batch of well-characterized spore stock and store it in small aliquots at -80°C. Use a fresh aliquot for each new set of experiments.

Issue 3: My fermentation is producing a high proportion of an undesired byproduct or stereoisomer (e.g., Neomycin C instead of Neomycin B).

The neomycin complex produced by S. fradiae contains both neomycin B and its less active stereoisomer, neomycin C.[1][9] Optimizing for the desired component is a key challenge.

  • Possible Cause: Inefficient Enzymatic Conversion. The conversion of an intermediate or a final product isomer to the desired product may be a rate-limiting step in the biosynthetic pathway. For neomycin, the enzyme NeoN, a radical SAM-dependent epimerase, is responsible for converting neomycin C to neomycin B.[9]

    • Solution: Employ genetic engineering to overexpress the gene responsible for the desired conversion. For example, overexpressing the neoN gene, along with the SAM synthetase gene (metK), has been shown to effectively reduce the accumulation of neomycin C and increase the titer of neomycin B.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the key precursors for neomycin biosynthesis?

    • A1: Neomycin is an aminoglycoside antibiotic. Its biosynthesis starts from primary metabolites. The central aminocyclitol core, 2-deoxystreptamine (B1221613) (DOS), is derived from D-glucose. The other sugar moieties are also derived from intermediates of glycolysis.[10][11] Therefore, ensuring a sufficient supply of these primary metabolites is crucial for high yield.

  • Q2: How can I genetically engineer the Streptomyces strain to improve yield?

    • A2: Several rational metabolic engineering strategies can be effective. A common and powerful approach is to overexpress pathway-specific positive regulatory genes.[12] These genes often act as activators for the entire biosynthetic gene cluster. Another strategy is to overexpress genes that encode bottleneck enzymes in the pathway or to increase the supply of precursors.[7][13] Heterologous expression of the entire gene cluster in a well-characterized, high-growth "super-host" Streptomyces strain is also a viable option.[14]

  • Q3: What is the role of pathway-specific regulatory genes in the biosynthetic cluster?

    • A3: Most secondary metabolite biosynthetic gene clusters contain one or more regulatory genes. These genes encode proteins (often transcription factors) that control the expression of the other genes in the cluster.[12] Overexpressing a positive regulator can "turn up" the entire pathway, leading to a significant increase in product yield.[12] For neomycin biosynthesis, the genes neoG and neoH have been identified as novel regulatory genes.[9]

  • Q4: What are "silent" or "cryptic" biosynthetic gene clusters?

    • A4: Genome sequencing has revealed that Streptomyces species possess many more biosynthetic gene clusters (BGCs) than the number of secondary metabolites they are observed to produce under standard laboratory conditions.[15][16] These unexpressed pathways are referred to as "silent" or "cryptic." Activating these clusters is a promising strategy for discovering new natural products.[15]

  • Q5: What is a good starting point for media composition for Streptomyces fermentation?

    • A5: A good starting medium often contains a complex carbon source (like soluble starch or glycerol), a complex nitrogen source (like soybean meal, tryptone, or yeast extract), and essential minerals.[5][17][18] The ISP2 medium (containing yeast extract, malt (B15192052) extract, and glucose) is a common starting point for many Streptomyces species.[19] However, optimization is almost always necessary for maximizing the yield of a specific secondary metabolite.

Data Presentation

Table 1: Effect of Media Components on Secondary Metabolite Production in Streptomyces.

Component CategoryComponent ExampleGeneral Effect on YieldCitation(s)
Carbon Source Soluble Starch, MaltoseOften positive; less repressive than glucose[4][18][20]
GlucoseCan be repressive to secondary metabolism (Carbon Catabolite Repression)[3]
GlycerolOften a good alternative to glucose, less repressive[3][5]
Nitrogen Source Soybean Meal/PowderWidely used, often positive for secondary metabolite production[2][18]
Yeast ExtractCommon component, provides nitrogen and growth factors[5][20]
Ammonium Salts ((NH₄)₂SO₄)Can be stimulatory, but concentration needs careful optimization[17]
Minerals/Salts Phosphate (K₂HPO₄)Essential for growth, but high concentrations can inhibit production[2][18]
Iron (FeSO₄)Often a significant factor, required for some enzyme cofactors[5]
Calcium Carbonate (CaCO₃)Acts as a pH buffer and can influence mycelial morphology[5][21]

Table 2: Generally Favorable Fermentation Parameters for Streptomyces Secondary Metabolite Production.

ParameterTypical RangeNotesCitation(s)
Temperature 25-30°CStrain-dependent, but this range is common for many Streptomyces species.[6]
pH 6.5 - 7.5Control is critical; secondary metabolite production often has a narrower optimal pH range than growth.[3][6]
Agitation 150 - 250 rpmMust be sufficient to ensure adequate mixing and oxygen transfer without causing excessive shear stress.[4][6]
Aeration 0.5 - 1.0 vvmCrucial for maintaining non-limiting dissolved oxygen levels.[4]

Experimental Protocols

Protocol 1: Media Optimization using Plackett-Burman Design and Response Surface Methodology (RSM)

This statistical approach allows for the efficient screening of multiple media components to identify the most significant factors and then optimize their concentrations.[21][22]

  • Phase 1: Screening with Plackett-Burman Design (PBD)

    • Select Variables: Identify 7 to 11 media components to screen (e.g., starch, yeast extract, K₂HPO₄, MgSO₄, FeSO₄, etc.).[18][21]

    • Assign Levels: For each variable, define a high (+) and a low (-) concentration level.

    • Generate Design Matrix: Use statistical software (e.g., Minitab, Design-Expert) to create the PBD matrix, which will typically require a number of experiments that is a multiple of 4 (e.g., 12, 20).[21][23]

    • Run Experiments: Prepare and run the fermentation experiments according to the design matrix.

    • Analyze Results: After the fermentation period, measure the product yield for each run. Analyze the data to identify the factors that have the most significant positive or negative effect on yield.

  • Phase 2: Optimization with Response Surface Methodology (RSM)

    • Select Significant Factors: Choose the top 2-4 most significant factors identified from the PBD screen.

    • Design Experiment: Use a central composite design (CCD) or Box-Behnken design to create a new set of experiments.[17][21] This design will test different combinations of the selected factors at five levels (high, low, center point, and two axial points).

    • Run Experiments and Analyze: Perform the fermentations and measure the yield. Use the software to fit the data to a second-order polynomial equation and generate response surface plots.

    • Determine Optimum Concentrations: The analysis will predict the optimal concentration for each of the significant factors to achieve the maximum product yield.

    • Validation: Run a final verification experiment using the predicted optimal medium composition to confirm the model's accuracy.[18]

Protocol 2: General Protocol for Gene Overexpression in Streptomyces

This protocol outlines the key steps for overexpressing a target gene, such as a pathway-specific regulator or a bottleneck enzyme, in Streptomyces.

  • Gene Amplification: Amplify the complete open reading frame (ORF) of your gene of interest from the genomic DNA of the producer strain using PCR with high-fidelity polymerase.

  • Vector Selection: Choose an appropriate E. coli-Streptomyces shuttle vector. For overexpression, select a vector with a strong, constitutive promoter (e.g., ermEp*) or an inducible promoter.[24][25] These vectors typically have an origin of transfer (oriT) for conjugation, a selection marker (e.g., apramycin (B1230331) resistance), and a site-specific integrase system (e.g., φC31) for stable integration into the Streptomyces chromosome.[26]

  • Cloning: Clone the PCR-amplified gene into the shuttle vector downstream of the promoter. Verify the construct by restriction digest and DNA sequencing.

  • Intergeneric Conjugation:

    • Transform the resulting plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).[27]

    • Grow both the E. coli donor strain and the recipient Streptomyces (as spores or mycelia) to the appropriate stage.

    • Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., ISP4 or SFM) and incubate to allow for plasmid transfer via conjugation.[27][28]

  • Selection of Exconjugants: After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the plasmid-encoded resistance marker like apramycin to select for Streptomyces exconjugants).

  • Verification: Isolate colonies that grow on the selection plates. Confirm the successful integration of your gene construct into the Streptomyces genome by performing colony PCR.[27]

  • Phenotypic Analysis: Cultivate the verified engineered strain and the wild-type strain under production conditions. Compare the yield of your target compound to confirm the effect of gene overexpression.

Visualizations

G Troubleshooting Workflow for Low Yield start Start: Low Yield Observed check_growth Is Biomass Normal? start->check_growth no_growth Poor Growth check_growth->no_growth No good_growth Good Biomass check_growth->good_growth Yes optimize_growth Optimize Growth Medium (Carbon/Nitrogen/Minerals) & Physical Parameters (pH, Temp) no_growth->optimize_growth check_time Time-Course Analysis: Is production phase-locked? good_growth->check_time no_prod No/Low Production at any stage check_time->no_prod No prod_ok Production Occurs (likely stationary phase) check_time->prod_ok Yes optimize_prod_medium Optimize Production Medium: - Test different C/N sources - Check Phosphate levels - Control pH no_prod->optimize_prod_medium optimize_do Optimize Dissolved Oxygen: - Increase Agitation/Aeration optimize_prod_medium->optimize_do end Yield Improved optimize_do->end check_consistency Is Yield Consistent between batches? prod_ok->check_consistency inconsistent Inconsistent Yield check_consistency->inconsistent No consistent Yield is Consistent but Low check_consistency->consistent Yes standardize_inoculum Standardize Inoculum Preparation & Storage inconsistent->standardize_inoculum check_stability Check Strain Stability (Re-streak from stock) standardize_inoculum->check_stability check_stability->end genetic_eng Consider Genetic Engineering: - Overexpress Regulators - Overexpress Bottleneck Enzymes consistent->genetic_eng genetic_eng->end

Caption: Troubleshooting workflow for low Neocopiamycin A yield.

G Simplified Neomycin Biosynthetic Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism (neo Gene Cluster) glucose D-Glucose dos 2-Deoxystreptamine (DOS) (Aminocyclitol Core) glucose->dos Multiple Steps (neo genes) ribose D-Ribose glucose->ribose Pentose Phosphate Pathway glucosamine Neosamine Sugars glucose->glucosamine Glycolysis/ Amino Sugar Path neamine Neamine (DOS + Neosamine) dos->neamine ribostamycin Ribostamycin (Neamine + Ribose) ribose->ribostamycin glucosamine->neamine neamine->ribostamycin neomycin_c Neomycin C ribostamycin->neomycin_c Glycosylation & Amination Steps neomycin_b Neomycin B (Target Product) neomycin_c->neomycin_b Epimerization (NeoN enzyme) bottleneck1 Precursor Supply bottleneck2 NeoN Activity

Caption: Simplified neomycin biosynthetic pathway from primary metabolism.

G Genetic Strategy for Yield Enhancement cluster_wt Wild-Type Expression Level cluster_eng Overexpression Strategy wild_type Wild-Type Streptomyces Strain reg_gene_wt Regulator Gene (e.g., neoG/H) bgc_wt Biosynthetic Gene Cluster (BGC) reg_gene_wt->bgc_wt Activates product_wt Low/Basal Level of This compound bgc_wt->product_wt Produces engineered_strain Engineered Streptomyces Strain vector High-Copy Expression Vector with Strong Promoter (e.g., ermE*p) reg_gene_oe Regulator Gene (Cloned into vector) vector->reg_gene_oe Drives expression of bgc_oe Biosynthetic Gene Cluster (BGC) reg_gene_oe->bgc_oe Strongly Activates product_oe High Level of This compound bgc_oe->product_oe Produces

Caption: Logic diagram for enhancing yield via regulator overexpression.

References

Technical Support Center: Neocopiamycin A Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neocopiamycin A degradation product analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to the stability and degradation of this compound and other polyene macrolactam antibiotics.

Disclaimer: As "this compound" is a novel or less-characterized compound, specific degradation data is not publicly available. Therefore, this guide utilizes information from closely related and well-studied polyene macrolactam antibiotics such as Copiamycin, Rapamycin, and Amphotericin B to provide representative examples and general principles for degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for polyene macrolactam antibiotics like this compound?

A1: Polyene macrolactam antibiotics are susceptible to several degradation pathways, primarily driven by their chemical structure which includes a polyene chain and a macrolactam ring. The most common degradation pathways are:

  • Oxidative Degradation: The conjugated polyene system is highly prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light, or oxidizing agents. This can lead to the formation of epoxides, ketones, and other oxygenated derivatives, often resulting in a loss of biological activity.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the polyene chain. This photochemical instability can result in the formation of various degradation products and a significant loss of potency.[3][4]

  • Hydrolytic Degradation: The macrolactam ring can undergo hydrolysis, especially under acidic or basic conditions. However, large macrolactam rings are generally more stable to hydrolysis than smaller beta-lactam rings.[5]

Q2: What are the typical stress conditions used in forced degradation studies for this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. For a polyene macrolactam like this compound, the following stress conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60°C for 48 hours (solid-state and in solution).

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or Diode Array Detection (DAD): This is the primary technique for separating the parent drug from its degradation products and for quantification. The polyene structure provides a strong UV chromophore, making UV detection highly sensitive. A stability-indicating HPLC method must be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS): LC-MS is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural characterization of isolated degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic modifier (acetonitrile, methanol) and buffer concentration/pH.
Column degradation.Use a new column of the same type or a different stationary phase (e.g., C18, Phenyl-Hexyl).
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor, temperature, or duration of exposure.
The compound is highly stable under the tested conditions.Document the stability and consider more aggressive, yet relevant, stress conditions.
Multiple, unresolved degradation product peaks. The degradation process is complex, leading to a mixture of isomers and minor products.Employ a shallower gradient in the HPLC method to improve separation.
Use a longer column or a column with a smaller particle size for higher efficiency.
Difficulty in identifying degradation products by LC-MS. Low abundance of the degradation product.Concentrate the sample before analysis.
In-source fragmentation or poor ionization.Optimize MS parameters (e.g., electrospray voltage, gas flow, collision energy).
Use different ionization techniques (e.g., APCI if ESI is not effective).

Data Presentation

Table 1: Illustrative Degradation of a Polyene Macrolactam Antibiotic under Forced Degradation Conditions.

(Note: This data is representative and not specific to this compound.)

Stress Condition Duration (hours) Temperature (°C) % Degradation Major Degradation Products Identified (Illustrative)
0.1 M HCl486015%Hydrolyzed lactam ring product
0.1 M NaOH24RT25%Secorapamycin-like products (ring-opened)
3% H₂O₂24RT35%Epoxides, Ketones
Heat (Solid)48608%Oxidative and isomeric products
UV Light24RT50%Photo-oxidized products, geometric isomers

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final acid concentration of 0.1 M. Incubate the solution at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final base concentration of 0.1 M. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in a calibrated oven at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC and LC-MS analysis.

Protocol 2: Stability-Indicating HPLC Method (Illustrative)
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 304 nm (or the λmax of this compound)

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Neocopiamycin_A This compound Stock Solution Acid Acid Hydrolysis Neocopiamycin_A->Acid Base Base Hydrolysis Neocopiamycin_A->Base Oxidation Oxidation Neocopiamycin_A->Oxidation Thermal Thermal Stress Neocopiamycin_A->Thermal Photo Photolytic Stress Neocopiamycin_A->Photo HPLC HPLC-UV/DAD Analysis (Separation & Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Peak Identification Isolation Preparative HPLC (Isolation of Degradants) LCMS->Isolation For Characterization NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR

Caption: Experimental workflow for this compound degradation product analysis.

signaling_pathway cluster_degradation Primary Degradation Pathways cluster_products Potential Degradation Products Parent This compound (Polyene Macrolactam) Oxidative Oxidative Degradation (e.g., H₂O₂, Light, Air) Parent->Oxidative Hydrolytic Hydrolytic Degradation (Acid/Base) Parent->Hydrolytic Photolytic Photodegradation (UV/Vis Light) Parent->Photolytic Epoxides Epoxides/Ketones Oxidative->Epoxides SmallerFragments Smaller Fragments Oxidative->SmallerFragments RingOpened Ring-Opened Products (Seco-compounds) Hydrolytic->RingOpened Isomers Geometric Isomers Photolytic->Isomers Photolytic->SmallerFragments

Caption: Logical relationships in this compound degradation pathways.

References

Technical Support Center: Purifying Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neocopiamycin A. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound samples?

A1: Crude samples of this compound, a polyketide natural product, can contain a variety of impurities.[1][2][3] These often include:

  • Related structural analogs: Isomers and degradation products of this compound. For instance, the related aminoglycoside Neomycin is a complex of Neomycin B, C, and the degradation product Neomycin A.[4][5]

  • Biosynthetic precursors and intermediates: Unreacted starting materials from the fermentation process.[6]

  • Other secondary metabolites: The producing organism may synthesize other structurally similar polyketides.[1][7]

  • Media components: Residual nutrients and components from the fermentation broth.

  • Siliceous matter: Contaminants that can carry over from purification steps involving ion exchange resins.[8]

Q2: My final this compound sample shows low bioactivity. What could be the cause?

A2: Low bioactivity can stem from several factors:

  • Presence of impurities: Co-eluting impurities can inhibit the activity of this compound or have no activity, thus lowering the overall potency of the sample.

  • Degradation: this compound may be unstable under certain pH or temperature conditions. The related compound, Neomycin, is most active in alkaline solutions and is relatively stable between pH 2.0 and 9.0.[9] Exposure to harsh conditions during purification can lead to degradation.

  • Incorrect quantification: The method used to determine the concentration of this compound may not be specific and could be detecting impurities as well, leading to an overestimation of the active compound's concentration.

Q3: How can I improve the resolution of this compound from its closely related impurities during chromatography?

A3: Achieving good resolution between structurally similar compounds is a common challenge.[10] Consider the following strategies:

  • Optimize the mobile phase: Fine-tune the solvent gradient and composition. For aminoglycosides like Neomycin, which lack a strong chromophore, methods like high-performance anion-exchange chromatography with pulsed amperometric detection have been successful.[11]

  • Change the stationary phase: Experiment with different column chemistries (e.g., C18, phenyl-hexyl, cyano) to exploit different separation mechanisms.

  • Adjust the pH of the mobile phase: For ionizable compounds, altering the pH can significantly impact retention and selectivity.

  • Employ orthogonal purification techniques: Combining different chromatography modes (e.g., ion-exchange followed by reversed-phase) can effectively separate complex mixtures.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor peak shape (fronting or tailing) in HPLC.
  • Possible Cause 1: Column Overload.

    • Solution: Reduce the amount of sample injected onto the column.[13]

  • Possible Cause 2: Secondary Interactions.

    • Solution: Add a competing agent to the mobile phase. For basic compounds like aminoglycosides, adding a small amount of an amine modifier (e.g., triethylamine) can improve peak shape.

  • Possible Cause 3: Column Degradation.

    • Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[13]

Problem 2: Emulsion formation during liquid-liquid extraction.
  • Possible Cause: High concentration of surfactant-like molecules.

    • Solution 1: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation.[14]

    • Solution 2: Add a small amount of a different organic solvent to alter the polarity and break the emulsion.[14]

    • Solution 3: Use centrifugation to separate the layers.[14]

    • Solution 4: Employ supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction.[14]

Problem 3: Low recovery of this compound after purification.
  • Possible Cause 1: Irreversible adsorption to the stationary phase.

    • Solution: Modify the mobile phase to reduce strong interactions. For example, adjust the pH or ionic strength.

  • Possible Cause 2: Degradation during processing.

    • Solution: Ensure all purification steps are carried out at appropriate temperatures and pH to maintain the stability of this compound.[9]

  • Possible Cause 3: Incomplete elution from the column.

    • Solution: Use a stronger elution solvent or a steeper gradient to ensure all the compound is eluted from the column.

Experimental Protocols

Protocol 1: General Purification Strategy for this compound

This protocol outlines a general workflow for purifying this compound from a fermentation broth.

A Fermentation Broth B Centrifugation/Filtration (Remove biomass) A->B C Ion-Exchange Chromatography (Capture and initial purification) B->C D Elution with Salt Gradient C->D E Desalting (e.g., Size-Exclusion Chromatography or Dialysis) D->E F Reversed-Phase HPLC (High-resolution purification) E->F G Fraction Collection F->G H Purity Analysis (e.g., LC-MS, NMR) G->H I Lyophilization H->I Fractions >95% pure J Pure this compound I->J

Caption: General workflow for this compound purification.

Methodology:

  • Biomass Removal: Centrifuge or filter the fermentation broth to remove cells and large debris.

  • Initial Capture: Load the clarified broth onto a suitable ion-exchange column. Given the likely basic nature of this compound (similar to Neomycin), a cation-exchange resin would be appropriate.

  • Elution: Elute the bound compounds using a salt gradient (e.g., 0-1 M NaCl).

  • Desalting: Remove the high salt concentration from the fractions containing this compound.

  • High-Resolution Purification: Further purify the desalted fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Purity Assessment: Analyze the purity of the collected fractions using analytical techniques like LC-MS and NMR.[15][16][17]

  • Final Product: Combine the pure fractions and lyophilize to obtain the final product.

Protocol 2: Troubleshooting HPLC Peak Splitting

This decision tree helps diagnose and resolve peak splitting issues in HPLC.

A Peak Splitting Observed B Is the sample dissolved in a stronger solvent than the mobile phase? A->B C Yes B->C D No B->D E Redissolve sample in mobile phase or a weaker solvent. C->E F Is the column inlet frit blocked? D->F G Yes F->G H No F->H I Reverse flush the column. If unsuccessful, replace the frit or column. G->I J Is there a column void? H->J K Yes J->K L Replace the column. K->L

Caption: Decision tree for troubleshooting HPLC peak splitting.

Quantitative Data Summary

The following tables summarize typical parameters for the purification and analysis of aminoglycoside antibiotics, which can be used as a starting point for this compound.

Table 1: HPLC Method Parameters for Aminoglycoside Analysis

ParameterConditionReference
Column C18, 5 µm, 4.6 x 150 mm[5]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[5]
Gradient Isocratic or Gradient[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 210 nm or Charged Aerosol Detection (CAD)[5][15]
Injection Volume 10-20 µL[5]

Table 2: Purity and Recovery Benchmarks

Purification StepTypical PurityTypical Recovery
Ion-Exchange Chromatography 40-60%80-90%
Reversed-Phase HPLC >95%60-80%
Overall >95%50-70%

References

Technical Support Center: Cell Permeability Assays for Neomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of Neomycin A.

Frequently Asked Questions (FAQs)

Q1: What is Neomycin and how is it expected to affect cell permeability?

Neomycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae.[1] It is a complex of three compounds: Neomycin A, B, and C, with Neomycin B being the most active component.[1] While its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit,[1][2] evidence suggests Neomycin also interacts with the plasma membrane of eukaryotic cells. Studies have shown that neomycin can inhibit the inflow of Ca2+ across the plasma membrane and interfere with phosphatidylinositol-4,5-bisphosphate (PIP2), a key component of cell membranes.[3][4] These interactions can alter membrane properties and, consequently, cell permeability.[5]

Q2: Which cell permeability assays are most suitable for studying the effects of Neomycin A?

Given Neomycin A's potential to directly interact with the cell membrane and alter its properties, a combination of assays would be beneficial:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay is useful for determining the passive diffusion of a compound across a lipid membrane and can provide a baseline for Neomycin A's ability to cross a lipid barrier.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier and is valuable for assessing both passive and active transport across a cellular layer.[8] It can help determine if Neomycin A is a substrate for any efflux pumps.[9]

  • In Vitro Cell-Based Assays for Membrane Integrity: Assays that measure the leakage of intracellular components (e.g., lactate (B86563) dehydrogenase (LDH) assay) or the uptake of membrane-impermeable dyes (e.g., propidium (B1200493) iodide) can directly assess any membrane-disrupting effects of Neomycin A.

Q3: What are the known physicochemical properties of Neomycin?

Neomycin is a relatively large and polar molecule. Its chemical formula is C23H46N6O13, and its molar mass is 614.6 g/mol .[10] It is highly soluble in water.[10] These properties suggest that its passive diffusion across cell membranes may be limited, and its effects on permeability are more likely due to direct interactions with membrane components.

Troubleshooting Guides

Issue 1: High Variability in Permeability Assay Results
Potential Cause Recommended Action
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variations in monolayer confluence and permeability.[11]Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are prone to edge effects.[6]
Compound Precipitation: Neomycin A, especially at high concentrations, may have solubility issues in certain assay buffers.[6]Visually inspect the wells after adding the compound to check for any precipitation. If solubility is a concern, consider using a different vehicle or lowering the final concentration.
Incomplete Solubilization of Detection Reagents: In colorimetric or fluorometric assays, incomplete solubilization of the detection reagent can lead to inaccurate readings.[11]Ensure complete mixing and incubation according to the manufacturer's protocol. For MTT assays, ensure the formazan (B1609692) product is fully dissolved.[11]
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assays
Potential Cause Recommended Action
Active Efflux: Neomycin A may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells.[9]Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[9] The assay can also be performed in the presence of known efflux pump inhibitors.[9]
Poor Passive Permeability: Due to its physicochemical properties (high polarity, large size), Neomycin A's passive diffusion across the cell monolayer may be inherently low.Confirm low passive permeability with a PAMPA assay.[9]
Monolayer Integrity Issues: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.Regularly check the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
Issue 3: Unexpected Cell Toxicity or Altered Monolayer Integrity
Potential Cause Recommended Action
Direct Membrane Disruption: Neomycin A's interaction with membrane lipids could be causing cytotoxicity at the tested concentrations.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the permeability assay to determine the cytotoxic concentration range of Neomycin A.[6]
Contamination: Bacterial or mycoplasma contamination can affect cell health and monolayer integrity.[11]Regularly test cell cultures for mycoplasma. Ensure aseptic techniques are followed during all cell handling procedures.[11]
Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition can stress the cells.Verify that all assay buffers and incubation conditions are within the recommended range for the cell line being used.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is for assessing the bidirectional permeability of Neomycin A across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Neomycin A stock solution

  • Lucifer yellow (as a marker for paracellular permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 18-21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above 250 Ω·cm².

  • Assay Initiation:

    • Wash the monolayers with pre-warmed transport buffer.

    • For apical-to-basolateral (A-B) permeability, add Neomycin A solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add Neomycin A solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Include a control with Lucifer yellow to assess paracellular transport.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]

  • Sampling and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers.[9]

  • Quantification: Analyze the concentration of Neomycin A in the samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of Neomycin A.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Neomycin A stock solution

  • UV-Vis spectrophotometer or LC-MS/MS

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[9]

  • Coat Filter Plate: Add 5 µL of the artificial membrane solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Prepare Donor Solutions: Dilute the Neomycin A stock solution in PBS to the desired final concentration.[9]

  • Start Assay: Add 150 µL of the donor solutions to the filter plate wells.[9]

  • Incubation: Carefully place the filter plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[9]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of Neomycin A in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using established formulas that take into account the concentration in the donor and acceptor wells, incubation time, and membrane area.

Visualizations

G General Workflow for Cell Permeability Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare Cells/Membrane add_compound Add Compound to Donor Compartment prep_cells->add_compound prep_compound Prepare Compound Solution prep_compound->add_compound incubate Incubate for a Defined Time add_compound->incubate collect_samples Collect Samples from Donor and Receiver incubate->collect_samples quantify Quantify Compound Concentration collect_samples->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate interpret Interpret Results calculate->interpret G Troubleshooting Permeability Assay Issues cluster_var High Variability? cluster_low_papp Low Permeability? cluster_toxicity Cell Toxicity? start Inconsistent or Unexpected Results check_seeding Check Cell Seeding Protocol start->check_seeding High Variability check_solubility Verify Compound Solubility start->check_solubility High Variability check_efflux Investigate Active Efflux start->check_efflux Low Papp run_pampa Confirm with PAMPA start->run_pampa Low Papp check_viability Run Cell Viability Assay start->check_viability Toxicity/Monolayer Disruption check_contamination Test for Contamination start->check_contamination Toxicity/Monolayer Disruption optimize_seeding optimize_seeding check_seeding->optimize_seeding If inconsistent adjust_concentration adjust_concentration check_solubility->adjust_concentration If precipitation use_inhibitors use_inhibitors check_efflux->use_inhibitors If efflux suspected compare_results compare_results run_pampa->compare_results To confirm passive diffusion determine_toxic_range determine_toxic_range check_viability->determine_toxic_range If cytotoxic discard_culture discard_culture check_contamination->discard_culture If contaminated

References

Technical Support Center: Addressing Off-Target Effects of Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating the potential off-target effects of Neocopiamycin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with cellular components other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translational success in drug development.[1][2] For instance, an observed phenotype might be incorrectly attributed to the on-target activity of this compound when it is actually the result of an off-target effect.[1][2]

Q2: What is the known mechanism of action of compounds similar to this compound, and how can this inform potential off-target effects?

A2: While specific data on this compound is emerging, compounds with similar structures, such as the aminoglycoside antibiotic Neomycin, act by binding to the 30S ribosomal subunit in bacteria, thereby inhibiting protein synthesis.[3][4][5][6][7] However, Neomycin has also been shown to interfere with phosphatidylinositol-4,5-bisphosphate (PIP2) at the plasma membrane and activate the cell wall integrity pathway in yeast.[8] These known secondary effects of a related compound suggest that this compound could have off-target activities related to lipid signaling and cell stress pathways.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

A3: A multi-faceted approach is recommended:

  • Dose-Response Analysis: Determine the minimal effective concentration of this compound required for the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-target molecules.[1]

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the solvent used to dissolve this compound (e.g., DMSO).[9]

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. An effect observed with the active compound but not the inactive analog is more likely to be on-target.[9]

    • Cell Line Control: Test this compound in a cell line that does not express the intended target. Any observed effect in this cell line would be, by definition, off-target.[9]

  • In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[1][10] This can provide a preliminary list of proteins to investigate experimentally.

Q4: What experimental strategies can I use to distinguish between on-target and off-target effects of this compound?

A4: Several experimental approaches can help dissect the observed effects:

  • Knockdown/Knockout Models: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target of this compound. If the compound's phenotype is still observed in the absence of the target, it is likely due to an off-target effect.[1][9]

  • Structurally Unrelated Inhibitors: If another compound with a different chemical structure that inhibits the same target produces the same phenotype, it strengthens the evidence for an on-target effect.[1][9]

  • Rescue Experiments: If this compound inhibits a specific target, try to reverse the phenotype by adding a downstream product of the target's activity.[9]

  • Profiling Assays: Test this compound against a broad panel of related and unrelated targets, such as kinase or receptor panels, to identify potential off-target interactions.[1]

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses the engagement of this compound with its target in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[2][11]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Concentrations

This may indicate that the therapeutic window of this compound is narrow or that cytotoxicity is an off-target effect.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Use an assay like the MTT assay (see Protocol 1) to determine the concentration at which this compound becomes toxic to your cells.

  • Compare with On-Target Activity: Correlate the cytotoxicity data with the dose-response for the intended on-target effect. A significant overlap suggests a narrow therapeutic window or off-target toxicity.

  • Investigate Apoptosis/Necrosis Markers: Use assays to determine the mechanism of cell death (e.g., caspase activation for apoptosis, LDH release for necrosis). This can provide clues about the affected off-target pathways.

Issue 2: Inconsistent or Unexpected Phenotypes

Variability in experimental results can arise from off-target effects that are sensitive to minor changes in experimental conditions.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition, as these can influence cellular responses.[9]

  • Verify Compound Stability: Confirm the stability of this compound in your experimental medium and under your incubation conditions.[9]

  • Perform Off-Target Profiling: Use a kinase panel or other relevant profiling assays to identify potential unintended targets that could explain the variable phenotypes (see Protocol 2).

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)On-Target Inhibition (%)Cell Viability (%)
0.015100
0.12598
18595
109560
1009815

This table illustrates the importance of identifying a concentration range that provides significant on-target activity with minimal cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[1]

  • Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[2]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[2]

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.[2]

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any kinases that are significantly inhibited.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Off-Target Identification cluster_phase3 Phase 3: Validation A Determine On-Target EC50 C Establish Therapeutic Window A->C Effective Concentration Range B MTT Cytotoxicity Assay (Protocol 1) B->C Toxic Concentration Range D In Silico Off-Target Prediction C->D E Kinase Selectivity Profiling (Protocol 2) C->E F Cellular Thermal Shift Assay (CETSA) C->F G List of Potential Off-Targets D->G E->G F->G H Target Knockdown/Knockout G->H I Rescue Experiments G->I J Structurally Unrelated Inhibitor G->J K Confirm On-Target vs. Off-Target Phenotype H->K I->K J->K

Caption: Workflow for identifying and validating off-target effects of this compound.

signaling_pathway Neocopiamycin_A This compound On_Target Intended Target (e.g., Ribosome) Neocopiamycin_A->On_Target Off_Target_1 Off-Target 1 (e.g., Kinase X) Neocopiamycin_A->Off_Target_1 Off_Target_2 Off-Target 2 (e.g., PIP2 Signaling) Neocopiamycin_A->Off_Target_2 Desired_Effect Desired Phenotype On_Target->Desired_Effect Undesired_Effect_1 Unintended Phenotype 1 Off_Target_1->Undesired_Effect_1 Undesired_Effect_2 Unintended Phenotype 2 (e.g., Cytotoxicity) Off_Target_2->Undesired_Effect_2

Caption: On-target vs. potential off-target signaling pathways of this compound.

References

Technical Support Center: Neocopiamycin A Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Neocopiamycin A resistance mechanisms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound belongs to the guanidine-containing polyhydroxyl macrolide class of antibiotics. The primary mode of action for this class of compounds involves altering the permeability of the cell membrane in susceptible bacteria and fungi. This disruption of the cell membrane leads to the leakage of essential cellular components and ultimately cell death.

Q2: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to macrolide antibiotics, in general, can occur through several mechanisms. Researchers investigating this compound resistance should consider the following possibilities:

  • Target Modification: Alterations in the cellular target of the antibiotic. For many macrolides, the target is the 23S rRNA component of the 50S ribosomal subunit.[1][2] Mutations or enzymatic modifications (e.g., methylation) of the rRNA can prevent the antibiotic from binding effectively.[1][2]

  • Active Efflux: Bacteria can acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[1][3]

  • Enzymatic Inactivation: The antibiotic can be inactivated by enzymes that modify its chemical structure. For macrolides, this can include hydrolysis of the lactone ring by esterases or phosphorylation by phosphotransferases.[1]

Q3: How can I determine if my microbial strain has developed resistance to this compound?

The most common method to determine resistance is by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your strain. An increase in the MIC value compared to a susceptible control strain is a clear indicator of resistance.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible MIC results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Use a spectrophotometer for accuracy.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency, as divalent cation concentrations can affect macrolide activity.
Incubation Conditions Incubate plates at a consistent temperature (typically 35°C ± 2°C) for a standardized duration (16-20 hours).[4] Ensure proper atmospheric conditions.
This compound Preparation Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Use a calibrated micropipette.
Problem 2: Difficulty in assessing membrane permeability changes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Fluorescent Dye Issues Use appropriate fluorescent dyes. N-Phenyl-1-naphthylamine (NPN) is suitable for outer membrane permeability, while propidium (B1200493) iodide (PI) is used for inner membrane permeability.[5] Ensure you are using the correct excitation and emission wavelengths.
Cell Viability Ensure that the observed changes are not due to general cell death from other factors. Include appropriate positive and negative controls in your assay.
Assay Conditions Optimize the concentration of the fluorescent dye and the incubation time with the bacterial cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for quantifying the susceptibility of a bacterial strain to an antibiotic.[4][6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only the inoculated broth.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation:

StrainThis compound MIC (µg/mL)Interpretation
Wild-Type (Susceptible)2Susceptible
Mutant Strain A32Resistant
Mutant Strain B>64High-Level Resistance
Protocol 2: Ethidium Bromide Efflux Assay

This assay is used to determine if antibiotic resistance is mediated by an efflux pump. Ethidium bromide (EtBr) is a substrate for many efflux pumps and fluoresces when it intercalates with DNA inside the cell.[8]

Materials:

  • Fluorometer

  • Black 96-well microtiter plates

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS containing glucose.

  • Loading with EtBr:

    • Incubate the cells with EtBr and an efflux pump inhibitor (CCCP) to allow for maximum accumulation of EtBr.

  • Efflux Measurement:

    • Wash the cells to remove the inhibitor and extracellular EtBr.

    • Resuspend the cells in PBS with glucose.

    • Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr.

  • Inhibition of Efflux:

    • To confirm that the decrease in fluorescence is due to an active pump, run a parallel experiment where an efflux pump inhibitor is added back to the cells after the initial loading phase. In the presence of the inhibitor, the fluorescence should remain high.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_efflux Efflux Pump Assay MIC_start Start prepare_dilutions Prepare Antibiotic Dilutions MIC_start->prepare_dilutions prepare_inoculum Prepare Bacterial Inoculum MIC_start->prepare_inoculum inoculate Inoculate Microplate prepare_dilutions->inoculate prepare_inoculum->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic MIC_end End read_mic->MIC_end efflux_start Start prepare_cells Prepare and Load Cells with EtBr efflux_start->prepare_cells measure_efflux Measure Fluorescence Decrease prepare_cells->measure_efflux add_inhibitor Add Efflux Inhibitor (Control) prepare_cells->add_inhibitor efflux_end End measure_efflux->efflux_end measure_inhibition Measure Fluorescence add_inhibitor->measure_inhibition measure_inhibition->efflux_end

Caption: Workflow for MIC determination and efflux pump assays.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Neocopiamycin_A This compound Membrane Cell Membrane Neocopiamycin_A->Membrane Disrupts Permeability Ribosome Ribosome (Target) Neocopiamycin_A->Ribosome Inhibits Protein Synthesis (Hypothetical) EffluxPump Efflux Pump EffluxPump->Neocopiamycin_A Expels Drug InactivatingEnzyme Inactivating Enzyme InactivatingEnzyme->Neocopiamycin_A Degrades Drug Target_Mod Target Modification Target_Mod->Ribosome Alters Binding Site Efflux Active Efflux Efflux->EffluxPump Inactivation Enzymatic Inactivation Inactivation->InactivatingEnzyme

Caption: Potential resistance mechanisms to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Neocopiamycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Neocopiamycin A and similar polyketide macrolides to improve their bioavailability. Due to the limited specific data on this compound, this guide leverages information on the closely related compound, Copiamycin (B77702), as a representative model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

A1: this compound belongs to the Copiamycin family of macrocyclic lactone antibiotics with potent antifungal properties.[1][2][3] Like many complex natural products, this compound is likely to exhibit poor aqueous solubility and low membrane permeability, which are significant hurdles to achieving adequate oral bioavailability. Enhancing bioavailability is crucial for developing it as a viable therapeutic agent.

Q2: What are the primary strategies for improving the bioavailability of large, complex molecules like this compound?

A2: The main approaches focus on improving the solubility and/or membrane permeability of the compound. Key strategies include:

  • Formulation-based approaches:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[4][5]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption.[5][6]

  • Chemical Modification:

    • Prodrug Synthesis: Attaching a promoiety to improve solubility or permeability, which is later cleaved in vivo.

    • Analog Synthesis: Creating derivatives with improved physicochemical properties. For instance, the modification of Copiamycin to Demalonylmethylcopiamycin resulted in enhanced antifungal activity, suggesting that structural modifications can be beneficial.[7]

Q3: How can I assess the bioavailability of my modified this compound analog?

A3: A tiered approach is recommended, starting with in vitro assays and progressing to in vivo studies:

  • In Vitro:

    • Solubility assays: Determine the solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Permeability assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Ex Vivo:

    • Utilize excised intestinal tissue in Ussing chambers to study transport across the intestinal epithelium.

  • In Vivo:

    • Conduct pharmacokinetic studies in animal models (e.g., rodents) to determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC).

Troubleshooting Guides

Issue 1: Poor aqueous solubility of a newly synthesized this compound analog.

Possible Cause Troubleshooting Step Expected Outcome
High crystallinity of the analog. Prepare an amorphous solid dispersion using a suitable polymer carrier (e.g., PVP, HPMC).Increased dissolution rate and apparent solubility.
Hydrophobic nature of the molecule. Formulate the analog in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).Improved solubilization in aqueous media.
Large particle size. Employ micronization or nano-milling techniques to reduce the particle size of the drug powder.Increased surface area leading to faster dissolution.

Issue 2: Low permeability of the this compound analog in a Caco-2 cell assay.

Possible Cause Troubleshooting Step Expected Outcome
High molecular weight and polarity. Synthesize a prodrug by masking polar functional groups with lipophilic moieties to enhance passive diffusion.Increased apparent permeability coefficient (Papp).
Efflux by P-glycoprotein (P-gp) transporters. Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay.Increased intracellular concentration of the analog.
Poor interaction with membrane lipids. Incorporate the analog into a lipid-based formulation like liposomes to facilitate transport across the cell membrane.Enhanced cellular uptake.

Issue 3: High first-pass metabolism observed in vivo.

Possible Cause Troubleshooting Step Expected Outcome
Extensive metabolism by cytochrome P450 enzymes in the liver and gut wall. Synthesize analogs with modifications at metabolically labile sites.Reduced metabolic clearance and increased systemic exposure.
Rapid clearance from systemic circulation. Develop a controlled-release formulation (e.g., polymeric nanoparticles) to maintain therapeutic drug levels for a longer duration.Prolonged plasma half-life and increased AUC.
Enterohepatic recirculation. Co-administer with an inhibitor of the specific transporters involved in biliary excretion.Increased systemic bioavailability.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for this compound and two modified analogs aimed at improving bioavailability.

Compound Aqueous Solubility (µg/mL) Caco-2 Permeability (Papp x 10⁻⁶ cm/s) Oral Bioavailability (%) in Rats
This compound< 10.2< 5
Analog 1 (Solid Dispersion)150.215
Analog 2 (Prodrug)52.540

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve 100 mg of this compound and 200 mg of PVP K30 in 10 mL of methanol.

    • Stir the solution until a clear solution is obtained.

    • Remove the solvent under vacuum using a rotary evaporator at 40°C.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours.

    • Characterize the solid dispersion for amorphicity using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound (e.g., 10 µM this compound analog) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_modification Chemical Modification cluster_formulation Formulation Development cluster_testing Bioavailability Assessment start This compound analog_synthesis Analog Synthesis start->analog_synthesis prodrug_synthesis Prodrug Synthesis start->prodrug_synthesis solid_dispersion Solid Dispersion analog_synthesis->solid_dispersion sedds SEDDS Formulation prodrug_synthesis->sedds in_vitro In Vitro Assays (Solubility, Permeability) solid_dispersion->in_vitro sedds->in_vitro nanoparticles Nanoparticles nanoparticles->in_vitro in_vivo In Vivo PK Studies (Rodent Model) in_vitro->in_vivo data_analysis Data Analysis in_vivo->data_analysis

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Fungal Cell copiamycin Copiamycin membrane_lipids Phospholipids copiamycin->membrane_lipids interacts with ion_channel Ion Channels copiamycin->ion_channel acts as ionophore permeability Increased Membrane Permeability membrane_lipids->permeability ion_imbalance Ion Imbalance ion_channel->ion_imbalance cell_death Cell Death permeability->cell_death ion_imbalance->cell_death

Caption: Postulated mechanism of Copiamycin's antifungal action.

References

Validation & Comparative

Comparative Analysis of Copiamycin and Its Derivatives: A Focus on Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Neocopiamycin A" did not yield any publicly available scientific literature or data. Therefore, this guide provides a comparative analysis of Copiamycin (B77702) and its known, more potent derivative, demalonylmethylcopiamycin, to offer insights into structure-activity relationships within this compound family.

Copiamycin is an antibiotic that has demonstrated notable in vitro activity against a range of fungi and protozoa.[1] Research into its derivatives has sought to enhance its therapeutic potential, leading to the synthesis of compounds with improved efficacy. This guide focuses on the comparative antifungal activities of Copiamycin and its derivative, demalonylmethylcopiamycin.

Quantitative Data Summary

The antifungal efficacy of Copiamycin and its derivative can be quantitatively compared using their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
CopiamycinCandida albicans Yu 120025 µg/mL[2]
MethylcopiamycinCandida albicans Yu 120025 µg/mL[2]
DemalonylmethylcopiamycinCandida albicans Yu 1200Not specified, but reported to have approximately eight-fold higher activity than guanidylfungin A, a related compound. Another source states it has higher antifungal activity than copiamycin itself.[3]

Mechanism of Action

Copiamycin's mode of action is associated with its ionophoretic properties, suggesting it can transport ions across cell membranes, thereby disrupting cellular functions.[4] Its antimicrobial effect is reportedly reversed by phospholipids (B1166683) containing unsaturated fatty acids, indicating that its target is likely the cell membrane.[5] The enhanced activity of demalonylmethylcopiamycin is attributed to chemical modifications of the parent Copiamycin structure.[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro susceptibility of fungi to antifungal agents. The following is a generalized protocol based on the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Broth Microdilution Method for Antifungal Susceptibility Testing:

  • Preparation of Antifungal Agents: Stock solutions of the test compounds (e.g., Copiamycin, demalonylmethylcopiamycin) are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a liquid growth medium, such as RPMI-1640.[6]

  • Inoculum Preparation: The fungal strain to be tested (e.g., Candida albicans) is cultured on an appropriate agar (B569324) medium. A standardized suspension of the fungal cells is then prepared in the growth medium to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[6]

  • Incubation: The diluted antifungal agents are added to the wells of a microtiter plate, followed by the addition of the fungal inoculum. The plate is then incubated under controlled conditions (e.g., 35°C for 24-48 hours).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure turbidity.[9]

Visualizing Structure-Activity Relationship

The following diagram illustrates the logical relationship between Copiamycin and its more active derivative, highlighting the chemical modification that leads to enhanced antifungal activity.

G Structure-Activity Relationship of Copiamycin Derivatives Copiamycin Copiamycin MIC = 25 µg/mL vs C. albicans Modification Chemical Modification (Demalonylation and Methylation) Copiamycin->Modification Leads to Derivative Demalonylmethylcopiamycin (Higher Antifungal Activity) Modification->Derivative Results in

Caption: Modification of Copiamycin enhances its antifungal activity.

References

A Comparative Analysis of Neomycin and Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of Neomycin's distinct mechanism and spectrum in contrast to conventional macrolides, intended for researchers and drug development professionals.

Initial searches for "Neocopiamycin A" did not yield any matching results, suggesting that the term may be a misspelling or refer to a compound not widely documented in scientific literature. The similarity in name strongly suggests a potential confusion with Neomycin , a well-established aminoglycoside antibiotic. This guide, therefore, provides a detailed comparison between Neomycin and the macrolide class of antibiotics, highlighting their fundamental differences in chemical structure, mechanism of action, and antibacterial spectrum. This comparative analysis is essential for researchers in the field of antibacterial drug discovery and development.

I. Fundamental Structural and Mechanistic Distinctions

Neomycin and macrolide antibiotics belong to distinct classes of antibacterial agents, a difference that is rooted in their chemical structures and modes of action.

  • Neomycin , an aminoglycoside, is characterized by a core structure of amino sugars linked by glycosidic bonds.[1] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria.[2][3][4] This interaction disrupts the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional proteins and ultimately bacterial cell death.[5][6]

  • Macrolide antibiotics , in contrast, are defined by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They exert their bacteriostatic effect by reversibly binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel for the growing polypeptide chain, thereby inhibiting protein elongation.

The differing ribosomal targets (30S for aminoglycosides vs. 50S for macrolides) represent a fundamental divergence in their antibacterial strategies.

II. Comparative Antibacterial Spectrum and Efficacy

The structural and mechanistic differences between Neomycin and macrolides translate into distinct antibacterial spectra. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Neomycin and representative macrolides against a panel of clinically relevant bacteria. MIC values are a standard measure of an antibiotic's potency, with lower values indicating greater efficacy.

AntibioticClassGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
Neomycin Aminoglycoside1 - 164 - 32
Erythromycin Macrolide0.5 - 2>128
Clarithromycin Macrolide0.12 - 1>128
Azithromycin Macrolide1 - 42 - 8

Data Interpretation:

  • Neomycin demonstrates broad-spectrum activity against both Gram-positive and certain Gram-negative bacteria.[2]

  • Traditional macrolides like Erythromycin and Clarithromycin are highly effective against Gram-positive organisms but generally exhibit poor activity against most Gram-negative bacteria.

  • Azithromycin, a newer macrolide, shows an extended spectrum with some activity against Gram-negative bacteria, though generally less potent than Neomycin.

III. Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by Neomycin and macrolide antibiotics.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Elongation Protein Chain Elongation 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic Macrolide->50S_subunit Binds to Inhibition Inhibition Macrolide->Inhibition Bacterial_Growth Bacterial Growth (Bacteriostatic) Protein_Elongation->Bacterial_Growth Leads to Inhibition->Protein_Elongation

Mechanism of Action for Macrolide Antibiotics.

neomycin_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis_Initiation Protein Synthesis Initiation mRNA_Misreading mRNA Misreading Neomycin Neomycin (Aminoglycoside) Neomycin->30S_subunit Binds to Neomycin->Protein_Synthesis_Initiation Inhibits Neomycin->mRNA_Misreading Causes Bacterial_Death Bacterial Death (Bactericidal) Protein_Synthesis_Initiation->Bacterial_Death Nonfunctional_Proteins Non-functional Proteins mRNA_Misreading->Nonfunctional_Proteins Nonfunctional_Proteins->Bacterial_Death

Mechanism of Action for Neomycin (Aminoglycoside).

IV. Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.[7]

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prepare_antibiotic Prepare serial two-fold dilutions of antibiotic start->prepare_antibiotic prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate_wells Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension prepare_antibiotic->inoculate_wells prepare_inoculum->inoculate_wells controls Include positive (no antibiotic) and negative (no bacteria) controls inoculate_wells->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_plate Visually inspect or use a plate reader to determine bacterial growth incubate->read_plate determine_mic MIC is the lowest concentration of antibiotic that inhibits visible bacterial growth read_plate->determine_mic end End determine_mic->end

Experimental Workflow for MIC Determination.

Detailed Methodologies:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial colonies from an overnight culture on an agar (B569324) plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

V. Conclusion

While the query for "this compound" did not yield specific information, the likely intended comparison was between Neomycin and macrolide antibiotics. This guide has elucidated the significant differences between these two classes of antibacterial agents. Neomycin, an aminoglycoside, offers a broader spectrum of activity, particularly against Gram-negative bacteria, by targeting the 30S ribosomal subunit. Macrolides, on the other hand, are primarily effective against Gram-positive bacteria through their interaction with the 50S ribosomal subunit. For researchers and drug development professionals, understanding these fundamental distinctions is paramount for the rational design and application of novel antimicrobial therapies.

References

Unraveling the Action of Aminoglycosides: A Closer Look at Neomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available scientific literature and data reveals no specific information for a compound named "Neocopiamycin A." It is highly probable that this name is a variant or misspelling of "Neomycin," a well-established aminoglycoside antibiotic, or potentially "Copiamycin," a distinct antifungal agent. This guide will focus on the validated mechanism of action of Neomycin, presenting comparative data and experimental protocols relevant to its biological activity.

Neomycin, an antibiotic complex produced by Streptomyces fradiae, is a potent bactericidal agent primarily used topically and orally for various bacterial infections.[1][2][3] Its efficacy stems from its ability to disrupt bacterial protein synthesis, a fundamental process for bacterial survival.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for Neomycin involves its high-affinity binding to the 30S ribosomal subunit in bacteria.[2][4][5] This interaction interferes with the translation of messenger RNA (mRNA) into proteins. Specifically, Neomycin's binding to the A-site on the 30S subunit leads to two critical disruptions:

  • Misreading of the mRNA Codon: This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[5]

  • Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, effectively halting protein synthesis.[5]

This disruption of protein synthesis is the cornerstone of Neomycin's bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1][2][6]

Below is a diagram illustrating the signaling pathway of Neomycin's mechanism of action.

Neomycin_Mechanism cluster_bacterium Bacterial Cell Neomycin Neomycin CellWall Cell Wall Penetration Neomycin->CellWall Enters cell Ribosome30S 30S Ribosomal Subunit CellWall->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Disrupts mRNA mRNA mRNA->Ribosome30S NonFunctionalProteins Non-functional Proteins ProteinSynthesis->NonFunctionalProteins Leads to CellDeath Bacterial Cell Death NonFunctionalProteins->CellDeath

Caption: Mechanism of action of Neomycin in a bacterial cell.

Experimental Validation of Neomycin's Mechanism of Action

The validation of Neomycin's activity is primarily conducted through microbiological assays that measure its ability to inhibit bacterial growth.

Key Experimental Protocols

1. Agar (B569324) Diffusion Test (Kirby-Bauer Test):

  • Objective: To determine the susceptibility of a bacterial strain to Neomycin.

  • Methodology:

    • A standardized inoculum of the test bacterium is uniformly spread onto an agar plate.

    • Paper discs impregnated with a known concentration of Neomycin are placed on the agar surface.

    • The plate is incubated under optimal conditions for bacterial growth.

    • The diameter of the zone of inhibition (the clear area around the disc where bacteria cannot grow) is measured.

  • Interpretation: The size of the zone of inhibition correlates with the bacterium's susceptibility to Neomycin.

2. Broth Dilution Method:

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of Neomycin.

  • Methodology:

    • A serial dilution of Neomycin is prepared in a liquid growth medium.

    • Each dilution is inoculated with a standardized suspension of the test bacterium.

    • The samples are incubated.

    • The MIC is determined as the lowest concentration of Neomycin that visibly inhibits bacterial growth.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow A Prepare serial dilutions of Neomycin in broth B Inoculate each dilution with test bacterium A->B C Incubate at optimal temperature and time B->C D Observe for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for MIC determination.

Comparative Analysis with Alternative Antibiotics

Neomycin belongs to the aminoglycoside class of antibiotics. Other members of this class, such as Gentamicin and Tobramycin, share a similar mechanism of action but may exhibit different spectrums of activity and resistance profiles.

AntibioticClassPrimary Mechanism of ActionSpectrum of Activity
Neomycin AminoglycosideBinds to 30S ribosomal subunit, causing mRNA misreading and inhibiting protein synthesis.Broad-spectrum against Gram-negative bacteria, some Gram-positive bacteria.[1][2]
Gentamicin AminoglycosideBinds to 30S ribosomal subunit, inhibiting protein synthesis.Broad-spectrum, particularly effective against Pseudomonas aeruginosa.
Tobramycin AminoglycosideBinds to 30S ribosomal subunit, inhibiting protein synthesis.Similar to Gentamicin, with enhanced activity against Pseudomonas aeruginosa.
Kanamycin AminoglycosideBinds to 30S ribosomal subunit, inhibiting protein synthesis.Broad-spectrum, but resistance is more common.

Logical Relationship in Antibiotic Action and Resistance

The efficacy of Neomycin and other aminoglycosides is contingent on their ability to reach their intracellular target and bind effectively. Bacterial resistance can emerge through various mechanisms that disrupt this process.

Antibiotic_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance A Antibiotic Uptake B Binding to Ribosomal Subunit A->B C Inhibition of Protein Synthesis B->C D Bactericidal Effect C->D R1 Reduced Permeability/ Efflux Pumps R1->A Blocks R2 Modification of Ribosomal Target R2->B Prevents R3 Enzymatic Inactivation R3->A Degrades

Caption: Relationship between antibiotic action and resistance mechanisms.

References

A Comparative Analysis of Neomycin Efficacy Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of in vitro activity for researchers, scientists, and drug development professionals.

In the landscape of antimicrobial research, a thorough evaluation of existing compounds is critical to understanding their potential and limitations. This guide provides a comparative overview of the in vitro efficacy of Neomycin, an aminoglycoside antibiotic, against several standard-of-care antibiotics: Gentamicin (another aminoglycoside), Ciprofloxacin (B1669076) (a fluoroquinolone), and Cephalexin (a first-generation cephalosporin).

This comparison is based on Minimum Inhibitory Concentration (MIC) data, a key measure of an antibiotic's potency. It is important to note that the compound "Neocopiamycin A" specified in the topic of inquiry did not yield any results in scientific literature searches, suggesting it may be a misnomer. The following data is presented for Neomycin, a well-documented antibiotic.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Neomycin and standard-of-care antibiotics against key Gram-positive and Gram-negative bacterial pathogens. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. The data has been compiled from various studies to provide a comparative perspective.

AntibioticBacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Primary Use
Neomycin Staphylococcus aureus--Topical
Klebsiella pneumoniae (Carbapenem-Resistant)8[1][2]256[1][2]Gastrointestinal
Gentamicin Staphylococcus aureus--Systemic
Pseudomonas aeruginosa≤1[3]8[3]Systemic
Klebsiella pneumoniae (Carbapenem-Resistant)128[1][2]>256[1][2]Systemic
Ciprofloxacin Staphylococcus aureus--Systemic
Pseudomonas aeruginosa--Systemic
Klebsiella pneumoniae--Systemic
Cephalexin Staphylococcus aureus--Systemic
Pseudomonas aeruginosa--Systemic
Klebsiella pneumoniae--Systemic

Note: A lower MIC value indicates greater potency. Data for some antibiotic-pathogen combinations were not available in a directly comparable format from the searched literature and are therefore not included. The provided data for Klebsiella pneumoniae focuses on carbapenem-resistant strains, a significant clinical challenge.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Neomycin and Gentamicin is the inhibition of bacterial protein synthesis. They achieve this by irreversibly binding to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins. This ultimately results in a bactericidal effect.

Ciprofloxacin, a fluoroquinolone, functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin blocks bacterial cell division.

Cephalexin, a beta-lactam antibiotic, inhibits the synthesis of the peptidoglycan layer of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This leads to cell lysis and death.

Experimental Methodologies

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antibiotic efficacy testing. The data presented in this guide is primarily derived from studies employing the following standardized methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The microtiter plate is then incubated at a specified temperature (usually 35°C) for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualizing Experimental Workflows

To illustrate the logical flow of determining and comparing antibiotic efficacy, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_prep Preparation cluster_testing MIC Determination cluster_analysis Data Analysis A Bacterial Isolate D Prepare Standardized Bacterial Inoculum A->D B Standard-of-Care Antibiotics E Prepare Serial Dilutions of Antibiotics B->E C Neomycin C->E F Inoculate Microtiter Plates (Broth Microdilution) D->F E->F G Incubate at 35°C for 16-20 hours F->G H Read and Record MIC Values G->H I Compile MIC Data H->I J Compare Efficacy (MIC50, MIC90) I->J K Publish Comparison Guide J->K Signaling_Pathway cluster_aminoglycoside Aminoglycosides (Neomycin, Gentamicin) cluster_fluoroquinolone Fluoroquinolones (Ciprofloxacin) A Antibiotic Enters Bacterial Cell B Binds to 30S Ribosomal Subunit A->B C Inhibition of Protein Synthesis B->C D Bactericidal Effect C->D E Antibiotic Enters Bacterial Cell F Inhibits DNA Gyrase & Topoisomerase IV E->F G Blocks DNA Replication F->G H Bactericidal Effect G->H

References

Navigating Aminoglycoside Resistance: A Comparative Guide to Neomycin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the ongoing battle against multidrug-resistant pathogens. This guide provides a comprehensive comparison of Neomycin's performance against other aminoglycosides, supported by experimental data, detailed methodologies, and visual pathways to elucidate the mechanisms of resistance.

The emergence of bacterial resistance to aminoglycoside antibiotics, a class of potent bactericidal agents, poses a significant threat to public health. Neomycin, a broad-spectrum aminoglycoside, is often used topically and orally. However, its efficacy can be compromised by cross-resistance to other members of its class, such as kanamycin, gentamicin, and amikacin. This guide delves into the mechanisms underpinning this phenomenon and presents a comparative analysis of their in vitro activities.

Comparative Analysis of Aminoglycoside Activity

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of Neomycin and other clinically important aminoglycosides against various bacterial strains, including those with defined resistance mechanisms.

AntibioticE. coli (Wild-Type)E. coli (Kanamycin-Resistant)P. aeruginosa (Wild-Type)P. aeruginosa (Gentamicin-Resistant)
Neomycin <8 µg/mL[1]>64 µg/mL4 µg/mL[2][3]>64 µg/mL
Kanamycin 2 µg/mL>200 µg/mL[4]4 µg/mL>64 µg/mL
Gentamicin ≤2 µg/mL[5]8 µg/mL2 µg/mL>16 µg/mL[6]
Amikacin ≤16 µg/mL>64 µg/mL8 µg/mL>64 µg/mL[7]
Tobramycin ≤4 µg/mL>16 µg/mL1 µg/mL[8]>16 µg/mL[9]
Table 1: Comparative MIC values of Neomycin and other aminoglycosides against susceptible and resistant Gram-negative bacteria.
AntibioticS. aureus (Wild-Type)S. aureus (Gentamicin-Resistant)
Neomycin 1-4 µg/mL>128 µg/mL
Kanamycin 2-8 µg/mL>256 µg/mL
Gentamicin 0.25-1 µg/mL>16 µg/mL
Amikacin 1-4 µg/mL>64 µg/mL
Tobramycin 0.25-1 µg/mL>16 µg/mL
Table 2: Comparative MIC values of Neomycin and other aminoglycosides against susceptible and resistant Staphylococcus aureus.

Unraveling the Mechanisms of Cross-Resistance

Cross-resistance to aminoglycosides is primarily driven by two key mechanisms: enzymatic modification of the antibiotic and alteration of the bacterial ribosome, the drug's target.

Aminoglycoside-Modifying Enzymes (AMEs)

Bacteria can acquire genes that encode for enzymes that chemically modify and inactivate aminoglycosides. These enzymes include:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the antibiotic.

  • Aminoglycoside Phosphotransferases (APHs): Add a phosphate (B84403) group to a hydroxyl group.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenyl group to a hydroxyl group.

Due to the structural similarities among aminoglycosides, a single AME can often inactivate multiple drugs in this class, leading to broad cross-resistance.[3][10][11][12][13]

cluster_bacterium Bacterium Aminoglycoside Aminoglycoside AME Aminoglycoside- Modifying Enzyme Aminoglycoside->AME Substrate Ribosome Ribosome Aminoglycoside->Ribosome Binding Modified_Aminoglycoside Inactive Aminoglycoside AME->Modified_Aminoglycoside Modification Modified_Aminoglycoside->Ribosome Binding Blocked Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to

Caption: Enzymatic modification of aminoglycosides by AMEs prevents ribosomal binding.

Alteration of the Ribosomal Target

The bacterial ribosome, specifically the 16S rRNA component of the 30S subunit, is the primary target for aminoglycosides. Mutations in the genes encoding 16S rRNA can alter the binding site of these antibiotics, reducing their efficacy.[14][15] A common mutation, for example, is an A-to-G substitution at position 1408, which can confer resistance to a range of aminoglycosides.[15]

cluster_ribosome Ribosomal Subunit (30S) Wild_Type_rRNA Wild-Type 16S rRNA Result_WT Protein Synthesis Inhibition Wild_Type_rRNA->Result_WT Mutated_rRNA Mutated 16S rRNA Result_Mutated Continued Protein Synthesis (Resistance) Mutated_rRNA->Result_Mutated Aminoglycoside Aminoglycoside Aminoglycoside->Wild_Type_rRNA High Affinity Binding Aminoglycoside->Mutated_rRNA Reduced Affinity Binding

Caption: Mutations in 16S rRNA reduce the binding affinity of aminoglycosides.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of resistance studies. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[16][17][18][19]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each aminoglycoside. A two-fold serial dilution is then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to assess the interaction between two antimicrobial agents.[2][20][21]

  • Plate Setup: In a 96-well plate, one antibiotic is serially diluted horizontally, while the second antibiotic is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under the same conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

A Note on Copiamycin

Initial searches for "Neocopiamycin A" did not yield specific results, suggesting a potential misspelling. However, "Copiamycin," an antifungal antibiotic with ionophoretic properties, was identified. While distinct from the aminoglycoside class, it is worth noting that studies on Copiamycin have shown synergistic effects when combined with imidazole (B134444) antifungals.[16] This highlights the importance of combination therapies in overcoming antimicrobial resistance across different drug classes.

Conclusion

The cross-resistance observed between Neomycin and other aminoglycosides is a significant clinical challenge, largely driven by shared mechanisms of enzymatic inactivation and target site modification. This comparative guide underscores the importance of understanding these mechanisms to inform the selection of appropriate therapeutic alternatives. The provided experimental protocols offer a standardized approach for researchers to conduct their own cross-resistance studies and contribute to the development of novel strategies to combat antibiotic resistance.

References

In Vivo Efficacy of Antifungal Agents: A Comparative Analysis Featuring Neomycin-Bisbenzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct in vivo efficacy data for a compound specifically named "Neocopiamycin A" was identified in the available literature. This guide therefore focuses on the promising in vitro antifungal activity of novel Neomycin-bisbenzimidazole hybrids, which are chemically modified derivatives of the aminoglycoside antibiotic Neomycin. The data presented here compares these hybrids to established antifungal agents. This information is intended for researchers, scientists, and drug development professionals interested in novel antifungal compounds.

While Neomycin itself is an antibacterial agent with no inherent antifungal activity[1], recent research has demonstrated that covalent conjugation of Neomycin with bisbenzimidazole moieties can confer potent, broad-spectrum antifungal properties[2]. This guide summarizes the available in vitro data for these hybrids and provides the experimental context for their evaluation.

Quantitative Data Summary: In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Neomycin-bisbenzimidazole hybrids (compounds 8, 9, and 10) against a panel of pathogenic fungal strains, in comparison to standard antifungal drugs. Lower MIC values indicate higher antifungal potency. The data is extracted from a study evaluating the antifungal potential of these novel compounds[2].

Fungal StrainCompound 8 (µg/mL)Compound 9 (µg/mL)Compound 10 (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)Fluconazole (µg/mL)Voriconazole (µg/mL)
C. albicans ATCC 102311.951.953.90.970.480.970.12
C. albicans ATCC 900283.91.953.90.970.241.950.12
C. albicans (Clinical Isolate)1.950.971.950.480.241.950.12
C. glabrata ATCC 20013.91.953.90.970.247.80.48
C. krusei ATCC 62587.83.97.81.950.4815.60.48
C. parapsilosis ATCC 220190.970.480.971.950.481.950.12
A. flavus ATCC 204304>15.6>15.6>15.61.950.97>62.50.97
A. fumigatus ATCC 2043053.91.953.90.970.24>62.50.48
A. nidulans ATCC 381630.970.480.970.970.2431.20.48

Data presented as MIC values, which represent the lowest concentration of the drug that inhibits visible growth of the microorganism.[2] For Fluconazole and Voriconazole, MIC-2 values (50% growth inhibition) are reported, while for other compounds, MIC-0 values (no visible growth) are reported.[2]

Experimental Protocols

The in vitro antifungal susceptibility data presented above was obtained using the following methodology, adapted from standardized protocols.

1. Fungal Strains and Culture Conditions:

  • A panel of clinically relevant fungal strains, including various species of Candida and Aspergillus, were used.

  • Fungi were cultured on appropriate media (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

2. Broth Microdilution Assay for MIC Determination:

  • The antifungal susceptibility testing was performed using the broth microdilution method, which is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5]

  • Preparation of Drug Dilutions: The test compounds (Neomycin-bisbenzimidazole hybrids) and reference antifungals were serially diluted in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal inocula were prepared from fresh cultures and adjusted to a standardized concentration (e.g., 1-5 x 10³ CFU/mL).[6]

  • Incubation: The microtiter plates containing the drug dilutions and fungal inocula were incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[6]

  • MIC Determination: Following incubation, the plates were visually inspected or read with a spectrophotometer to determine the lowest concentration of the drug that resulted in a significant inhibition of fungal growth. The specific endpoint for MIC determination can vary depending on the drug class (e.g., complete inhibition for some, or a significant reduction in growth for others).[5][6] For the azoles (Fluconazole, Voriconazole), the endpoint was a 50% reduction in growth (MIC-2), while for the other compounds, it was complete visual inhibition (MIC-0).[2]

Visualizations

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the general workflow of the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds in microplate C Inoculate microplate wells with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Mechanism of Action: Neomycin vs. Azole Antifungals

While the precise antifungal mechanism of the Neomycin-bisbenzimidazole hybrids is still under investigation, it is distinct from that of Neomycin's antibacterial action and that of common antifungals like azoles. Neomycin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][7][8] Azole antifungals, on the other hand, inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[9] The diagram below illustrates this fundamental difference.

G cluster_neomycin Neomycin (Antibacterial) cluster_azole Azole Antifungals Neomycin Neomycin Ribosome 30S Ribosomal Subunit Neomycin->Ribosome Binds to ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Leads to Azole Azole (e.g., Fluconazole) ErgosterolSynth Ergosterol Biosynthesis Pathway Azole->ErgosterolSynth Inhibits Ergosterol Ergosterol (Fungal Membrane Component) ErgosterolSynth->Ergosterol Blocks production of

Caption: Contrasting mechanisms of Neomycin and Azole antifungals.

References

The Structure-Activity Relationship of Neocopiamycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Guanidine-Containing Polyhydroxyl Macrolide and its Antimicrobial Potential

Neocopiamycin A, a member of the guanidine-containing polyhydroxyl macrolide family of antibiotics, has demonstrated notable broad-spectrum activity against a variety of Gram-positive bacteria, yeast, and filamentous fungi.[1] This guide provides a comparative analysis of this compound, delving into its structure-activity relationships (SAR) by examining available data on its and related compounds' antimicrobial activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of natural products.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs is intrinsically linked to specific structural features. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and the closely related compound, Copiamycin. This data, primarily from the initial discovery of these compounds, highlights their activity spectrum.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus 209P3.13
Bacillus subtilis PCI 2191.56
Candida albicans YU 12003.13
Aspergillus niger25
Pyricularia oryzae0.78
Copiamycin Staphylococcus aureus 209P6.25
Bacillus subtilis PCI 2193.13
Candida albicans YU 12006.25
Aspergillus niger50
Pyricularia oryzae1.56

Data sourced from the original discovery paper of this compound.

Structure-Activity Relationship (SAR) Insights

The SAR studies of the broader family of guanidine-containing polyhydroxyl macrolides provide critical insights into the structural moieties essential for the biological activity of this compound.

The terminal guanidine (B92328) group and the large polyhydroxyl lactone ring are considered vital for the antimicrobial and antifungal activities of these compounds. The positively charged guanidinium (B1211019) group is believed to play a crucial role in the initial interaction with the negatively charged components of microbial cell membranes.

A key structural difference between this compound and its parent compound, copiamycin, is the substitution on the guanidino group. This compound is the N-demethylated analog of copiamycin. The comparative MIC data suggests that this demethylation in this compound leads to a generally enhanced antimicrobial and antifungal activity. For instance, this compound exhibits a two-fold greater potency against Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus niger, and Pyricularia oryzae when compared to copiamycin. This indicates that a primary or secondary guanidine functionality may be more favorable for activity than a methylated guanidine.

SAR_Neocopiamycin_A cluster_structure This compound Structure cluster_sar Structure-Activity Relationship cluster_activity Biological Activity Structure General Structure of Guanidine-Containing Polyhydroxyl Macrolide Lactone_Ring Polyhydroxyl Lactone Ring Structure->Lactone_Ring Guanidine_Group Terminal Guanidine Group Structure->Guanidine_Group Antimicrobial_Activity Antimicrobial Activity Lactone_Ring->Antimicrobial_Activity Essential for Activity Guanidine_Group->Antimicrobial_Activity Essential for Activity N_Demethylation N-Demethylation (vs. Copiamycin) N_Demethylation->Antimicrobial_Activity Enhances Activity

Caption: Key structural features of this compound influencing its antimicrobial activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antimicrobial activity of a compound. The following is a generalized protocol based on standard methodologies used for the evaluation of antifungal and antibacterial agents.

Microorganism Preparation:

  • Bacteria: Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Nutrient Agar) and incubated at 37°C for 24 hours. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Fungi (Yeast and Molds): Yeasts are grown on Sabouraud Dextrose Agar at 30°C. Molds are cultured on Potato Dextrose Agar at 28°C until sporulation. Spore or cell suspensions are prepared in sterile saline containing 0.05% Tween 80 and adjusted to the desired concentration.

Broth Microdilution Assay:

  • A two-fold serial dilution of the test compound (this compound or comparator) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • The plates are incubated at the optimal temperature for each microorganism for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microorganism Microorganism Culture Inoculation Inoculation of Microtiter Plate Microorganism->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual Determination of MIC Incubation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound stands out as a potent member of the guanidine-containing polyhydroxyl macrolide family, exhibiting superior antimicrobial and antifungal activity compared to its N-methylated counterpart, copiamycin. The foundational SAR for this class of compounds underscores the critical roles of the guanidine moiety and the macrolactone ring in their biological function. The enhanced activity of this compound suggests that further exploration of modifications to the guanidine group could be a promising avenue for the development of new and more effective antimicrobial agents. Further comprehensive SAR studies involving a wider range of synthetic or semi-synthetic analogs of this compound are warranted to fully elucidate the therapeutic potential of this promising natural product.

References

Validating the Target of an Antifungal Agent: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and validation of a drug's molecular target are critical steps in the development of new therapeutics. This guide provides a comparative overview of genetic approaches for validating the target of a novel antifungal agent. Initial searches for "Neocopiamycin A" did not yield information on a compound with this name in publicly available scientific literature. Therefore, this guide will use a representative hypothetical antifungal compound, which we will call "Fungicidin X," to illustrate the principles and methodologies of target validation. We will presuppose that the putative target of Fungicidin X is Erg11, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, a well-established target for azole antifungals.

This guide compares two powerful genetic techniques—CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi)-based gene knockdown—for confirming that Erg11 is the genuine target of Fungicidin X. We will provide an overview of the experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in designing and interpreting target validation studies.

Comparison of Genetic Target Validation Methods

Genetic modification of the putative target is the gold standard for target validation. The central hypothesis is that if a compound acts through a specific protein, then reducing the expression or function of that protein should alter the cell's sensitivity to the compound.

  • Gene Knockout (CRISPR/Cas9): Creating a heterozygous deletion of the target gene (ERG11 in this case) in a diploid organism should lead to hypersensitization to the compound. This is because the reduced level of the target enzyme makes the cell more vulnerable to its inhibition.

  • Gene Knockdown (RNAi): Similar to gene knockout, reducing the expression of the target gene's mRNA using RNAi should also increase sensitivity to the inhibitor.

  • Overexpression: Conversely, overexpressing the target protein should lead to increased resistance to the compound, as higher concentrations of the drug would be needed to inhibit the larger pool of target molecules.

The following table summarizes the expected quantitative outcomes from experiments designed to validate Erg11 as the target of Fungicidin X.

Genetic ModificationMethodExpected Outcome on MIC* of Fungicidin XRationale
Heterozygous Deletion of ERG11CRISPR/Cas9Decrease (e.g., 4-fold)Reduced target protein levels lead to hypersensitivity to the inhibitor.
ERG11 KnockdownRNAi (siRNA)Decrease (e.g., 2 to 4-fold)Temporally reduced mRNA and protein levels result in hypersensitivity.
ERG11 OverexpressionPlasmid-basedIncrease (e.g., >8-fold)A higher concentration of the target protein requires more compound for effective inhibition.
Wild-Type ControlN/ABaseline (e.g., 1x MIC)Serves as the reference for comparing the effects of genetic modifications.

*MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a microorganism.

Experimental Protocols

Below are detailed methodologies for the key genetic validation experiments in a model fungal organism such as Candida albicans or Saccharomyces cerevisiae.

CRISPR/Cas9-Mediated Heterozygous Knockout of ERG11

This protocol describes the creation of an erg11Δ/ERG11 heterozygous mutant to test for hypersensitivity to Fungicidin X.

Materials:

  • Wild-type fungal strain (e.g., SC5314 for C. albicans)

  • Cas9-expressing plasmid

  • sgRNA-expressing plasmid targeting ERG11

  • Repair template DNA (a synthetic DNA fragment with homology arms flanking a selectable marker, but no ERG11 coding sequence)

  • Lithium acetate (B1210297) solution

  • Polyethylene glycol (PEG)

  • Carrier DNA (e.g., salmon sperm DNA)

  • Selective growth media (e.g., YPD with nourseothricin)

  • PCR reagents for verification

Procedure:

  • Design and Clone sgRNA: Design a single guide RNA (sgRNA) specific to the ERG11 gene. Clone the sgRNA sequence into a suitable expression vector that also contains a selectable marker.

  • Prepare Repair Template: Synthesize a DNA repair template consisting of ~100 bp regions homologous to the sequences upstream and downstream of the ERG11 open reading frame.

  • Transformation: a. Grow the wild-type fungal strain expressing Cas9 to the mid-log phase. b. Prepare competent cells using the lithium acetate method. c. Transform the cells with the ERG11-targeting sgRNA plasmid and the repair template DNA. d. Plate the transformed cells on selective media and incubate until colonies appear.

  • Verification of Mutants: a. Isolate genomic DNA from putative mutant colonies. b. Perform PCR using primers that flank the ERG11 locus to confirm the deletion of one allele. The heterozygous mutant should yield two bands: one corresponding to the wild-type allele and one to the deleted allele.

  • Phenotypic Analysis (MIC Assay): a. Perform a broth microdilution assay according to CLSI guidelines. b. Prepare a 96-well plate with serial dilutions of Fungicidin X. c. Inoculate the wells with the wild-type strain and the verified erg11Δ/ERG11 heterozygous mutant. d. Incubate for 24-48 hours and determine the MIC, where a significant decrease in the MIC for the mutant strain compared to the wild-type validates the target.

RNAi-Mediated Knockdown of ERG11

This protocol describes the transient knockdown of ERG11 expression to assess its effect on sensitivity to Fungicidin X.

Materials:

  • Wild-type fungal strain

  • DsiRNA (Dicer-substrate small interfering RNA) targeting ERG11 mRNA

  • Non-targeting control DsiRNA

  • Transfection reagent (e.g., lipid-based)

  • Growth medium (e.g., RPMI)

  • Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

  • DsiRNA Design: Design and synthesize DsiRNAs that specifically target the ERG11 mRNA sequence. A non-targeting DsiRNA should be used as a negative control.

  • Transfection: a. Grow the fungal cells to the desired density in appropriate media. b. Prepare transfection complexes by mixing the DsiRNA with the transfection reagent according to the manufacturer's instructions. c. Add the complexes to the cell culture and incubate for a period sufficient to allow DsiRNA uptake and mRNA degradation (typically 4-24 hours).

  • Verification of Knockdown: a. After incubation, harvest a portion of the cells. b. Isolate total RNA and synthesize cDNA. c. Perform qRT-PCR using primers for ERG11 and a housekeeping gene (e.g., ACT1) to quantify the reduction in ERG11 mRNA levels compared to the non-targeting control. A knockdown efficiency of >70% is generally considered effective.

  • Phenotypic Analysis (MIC Assay): a. Following transfection and confirmation of knockdown, perform a broth microdilution assay as described above. b. Compare the MIC of Fungicidin X for cells treated with ERG11 DsiRNA to those treated with the non-targeting control DsiRNA. A lower MIC in the knockdown cells supports the hypothesis that Erg11 is the target.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to visualize the complex biological and experimental processes involved in target validation.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Erg11 (Lanosterol 14-alpha-demethylase) Lanosterol->Erg11 Substrate Ergosterol Ergosterol FungicidinX Fungicidin X FungicidinX->Erg11 Inhibition Erg11->Ergosterol Product

Caption: The ergosterol biosynthesis pathway and the inhibitory action of Fungicidin X on the target enzyme Erg11.

CRISPR_Workflow cluster_design Design & Preparation cluster_exp Experiment cluster_validation Validation & Analysis cluster_outcome Expected Outcome sgRNA 1. Design sgRNA for ERG11 Transform 3. Transform Cells with Cas9, sgRNA, & Template sgRNA->Transform Template 2. Synthesize Repair Template Template->Transform Select 4. Select Colonies on Media Transform->Select Verify 5. Verify Deletion via PCR Select->Verify MIC_Test 6. Perform MIC Assay Verify->MIC_Test Result Hypersensitivity (Lower MIC) MIC_Test->Result

Caption: Experimental workflow for CRISPR/Cas9-based target validation of Fungicidin X.

Logical_Relationship cluster_condition Experimental Conditions cluster_mechanism Mechanism cluster_result Result KO ERG11 Gene Knockout/Knockdown ReducedTarget Reduced Erg11 Protein Level KO->ReducedTarget Drug Fungicidin X Treatment InhibitedPathway Inhibited Ergosterol Biosynthesis Drug->InhibitedPathway ReducedTarget->InhibitedPathway Synergistic Effect Hypersensitivity Hypersensitivity to Fungicidin X InhibitedPathway->Hypersensitivity Validation Target Validated Hypersensitivity->Validation

Caption: Logical relationship demonstrating how gene knockout validates the drug target through hypersensitivity.

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for "Neocopiamycin A" did not yield any publicly available scientific literature or data. Therefore, this guide provides a comparative analysis of the well-documented antibiotic Neomycin and the antifungal agent Copiamycin, focusing on their cytotoxic properties and mechanisms of action.

This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic profiles of these two distinct antimicrobial agents.

Overview of Compounds

Neomycin , an aminoglycoside antibiotic, is widely used topically to treat bacterial infections. Its mechanism of action primarily involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] However, it is also known to exhibit cytotoxicity in mammalian cells, which limits its systemic use.

Copiamycin is a macrocyclic lactone with potent antifungal and antitrichomonal activities. Its primary mechanism of action is believed to be its function as an ionophore, disrupting the integrity and function of cell membranes.

Comparative Cytotoxicity Data

CompoundCell LineAssay TypeConcentration/IC50Exposure TimeReference
Neomycin BHK-21 (Syrian golden hamster kidney)MTT AssaySignificant decrease in viability at 9000, 10000, and 20000 µg/mL24 h[2]
Neomycin FEA (feline embryonic fibroblast)MTT AssaySignificant decrease in viability at 3000 µg/mL24 h[2]
Neomycin VERO (African green monkey kidney)MTT AssayNo significant decrease at lower concentrations24 h[2]

Mechanisms of Action and Signaling Pathways

Neomycin

Neomycin's primary antibacterial mechanism is the inhibition of protein synthesis. In mammalian cells, its cytotoxicity is linked to the induction of apoptosis through the activation of stress-activated protein kinases, such as the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] This pathway, when activated by cellular stress, can lead to programmed cell death.

Neomycin_Signaling_Pathway Neomycin Neomycin Exposure Cellular_Stress Cellular Stress Neomycin->Cellular_Stress JNK_Activation JNK Activation Cellular_Stress->JNK_Activation cJun_Phosphorylation c-Jun Phosphorylation JNK_Activation->cJun_Phosphorylation Caspase9_Activation Caspase-9 Activation cJun_Phosphorylation->Caspase9_Activation Apoptosis Apoptosis Caspase9_Activation->Apoptosis

Neomycin-induced JNK signaling pathway leading to apoptosis.
Copiamycin

Copiamycin is understood to function as an ionophore, a molecule that can transport ions across lipid membranes. This action disrupts the electrochemical gradients across the cell membrane, which are crucial for numerous cellular functions. The influx and efflux of ions in an uncontrolled manner can lead to osmotic instability, disruption of membrane potential, and ultimately, cell death. The precise signaling pathways triggered by this ionophoric action in mammalian cells are not as well-defined as those for Neomycin.

Copiamycin_Mechanism Copiamycin Copiamycin Cell_Membrane Cell Membrane Copiamycin->Cell_Membrane Ion_Transport Ion Transport Disruption Cell_Membrane->Ion_Transport Membrane_Potential Loss of Membrane Potential Ion_Transport->Membrane_Potential Osmotic_Imbalance Osmotic Imbalance Ion_Transport->Osmotic_Imbalance Cell_Death Cell Death Membrane_Potential->Cell_Death Osmotic_Imbalance->Cell_Death

Proposed ionophoric mechanism of action for Copiamycin.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate the effects of compounds like Neomycin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for a specified period (e.g., 24h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Neomycin). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released, and therefore, to the extent of cell death.

References

Safety Operating Guide

Safe Disposal of Neocopiamycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Neocopiamycin A, a potent compound utilized in research and development, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its potential cytotoxic nature, it is imperative to handle and dispose of this compound as a hazardous chemical agent. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A dedicated lab coat or gown should be worn to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses with side shields or goggles are essential.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4]

Segregation and Collection of this compound Waste

Proper segregation of cytotoxic waste is a critical step in the disposal process.[5][6] All materials that have come into contact with this compound must be treated as hazardous waste.

Waste Streams:

  • Solid Waste: This includes contaminated lab supplies such as gloves, pipette tips, vials, and absorbent pads.

  • Liquid Waste: This comprises any solutions containing this compound.

  • Sharps Waste: Needles, syringes, and other sharp instruments contaminated with this compound fall into this category.

All waste must be collected at the point of generation in designated, clearly labeled, and sealed containers to prevent leakage or spillage.[7]

Disposal Procedures

The following table outlines the specific disposal procedures for each type of this compound waste.

Waste TypeContainer RequirementsDisposal Steps
Solid Waste Labeled, leak-proof container with a lid, lined with a designated cytotoxic waste bag (often purple or red).[5][6][8]1. Place all contaminated solid waste directly into the designated waste bag within the container. 2. Once the bag is three-quarters full, securely seal it. 3. Close the lid of the outer container. 4. Store in a designated hazardous waste accumulation area until collection by a certified waste management provider.
Liquid Waste Labeled, leak-proof, and chemically compatible container.1. Collect all liquid waste containing this compound in the designated container. 2. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. 3. Keep the container tightly sealed when not in use. 4. Store in a designated hazardous waste accumulation area.
Sharps Waste Puncture-proof sharps container clearly marked with a cytotoxic waste label.[5][8]1. Immediately place all contaminated sharps into the designated sharps container. 2. Do not recap, bend, or break needles. 3. Once the container is three-quarters full, securely lock the lid. 4. Store in a designated hazardous waste accumulation area for proper disposal.

Important Note: Under no circumstances should this compound waste be disposed of in the regular trash, down the drain, or mixed with non-hazardous waste.[6] The recommended final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5][6]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Spill Response Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Don PPE: Before cleaning the spill, put on the required personal protective equipment.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the material to avoid generating dust.

  • Clean-up: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating agent, as recommended by your institution's EHS office.

  • Disposal: Dispose of all clean-up materials as cytotoxic waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (Gloves, Vials, etc.) D Labeled Cytotoxic Solid Waste Container A->D B Liquid Waste (Solutions) E Labeled Cytotoxic Liquid Waste Container B->E C Sharps Waste (Needles, Syringes) F Labeled Cytotoxic Sharps Container C->F G Designated Hazardous Waste Accumulation Area D->G E->G F->G H Collection by Certified Waste Management G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

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